Quasipanaxatriol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H50O3 |
|---|---|
Molecular Weight |
458.7 g/mol |
IUPAC Name |
4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol |
InChI |
InChI=1S/C30H50O3/c1-18(2)10-9-11-19(3)20-12-15-29(7)25(20)21(31)16-23-28(6)14-13-24(33)27(4,5)26(28)22(32)17-30(23,29)8/h10-11,20-26,31-33H,9,12-17H2,1-8H3 |
InChI Key |
JKPOYAJYRYOGBN-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Quasipanaxatriol?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quasipanaxatriol is a dammarane-type triterpenoid (B12794562), a class of natural products known for their diverse and potent biological activities. As a member of this family, this compound holds potential for further investigation in drug discovery and development. This technical guide provides a summary of the available information on its chemical structure and computed physicochemical properties. It is important to note that detailed experimental data, including comprehensive spectral analyses, specific isolation protocols, and elucidated biological pathways, are not extensively available in the current body of scientific literature.
Chemical Structure and Identification
This compound is a tetracyclic triterpenoid characterized by a dammarane (B1241002) skeleton. The systematic name for this compound is (3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol.[1][2]
Key structural identifiers are summarized in the table below.
| Identifier | Value |
| Molecular Formula | C30H50O3[1][2][3] |
| Molecular Weight | 458.7 g/mol [2] |
| IUPAC Name | (3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol[1][2] |
| SMILES | CC(=CC/C=C(/C)[C@H]1CC[C@@]2([C@@H]1--INVALID-LINK--C)O)C)O)C">C@@HO)C)C[1][2] |
| InChI | InChI=1S/C30H50O3/c1-18(2)10-9-11-19(3)20-12-15-29(7)25(20)21(31)16-23-28(6)14-13-24(33)27(4,5)26(28)22(32)17-30(23,29)8/h10-11,20-26,31-33H,9,12-17H2,1-8H3/b19-11-/t20-,21-,22+,23-,24+,25+,26+,28-,29-,30-/m1/s1[1][2] |
| InChIKey | JKPOYAJYRYOGBN-SQORPJEFSA-N[1][2] |
| CAS Number | 171903-78-9[3] |
| Synonyms | Damara-20(22), 24-dien-3, 6, 12-trine[2] |
Physicochemical Properties
Detailed experimentally derived physicochemical data for this compound are limited in the available literature. The following table summarizes computed properties that can be used to predict its behavior in biological and chemical systems.
| Property | Value |
| XLogP3-AA | 7.2[2] |
| Hydrogen Bond Donor Count | 3[2] |
| Hydrogen Bond Acceptor Count | 3[2] |
| Rotatable Bond Count | 3[1] |
| Topological Polar Surface Area | 60.7 Ų[1] |
| Heavy Atom Count | 33[1] |
| Complexity | 822[1] |
Experimental Data and Protocols
At present, specific and detailed experimental protocols for the isolation, synthesis, and biological analysis of this compound are not well-documented in publicly accessible scientific databases. General methodologies for the isolation of dammarane-type triterpenoids from plant sources, such as various species of the Panax and Aralia genera, typically involve extraction with organic solvents followed by various chromatographic separation techniques. However, a protocol tailored specifically to this compound has not been identified.
Similarly, quantitative spectral data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are not available. While general spectral characteristics can be predicted based on its structure, precise chemical shifts, absorption bands, and fragmentation patterns have not been published.
Biological Activity and Signaling Pathways
The biological activities and the specific signaling pathways modulated by this compound have not yet been elucidated in the scientific literature. Dammarane-type triterpenoids, as a class, are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities, often through modulation of key signaling cascades. However, dedicated studies to determine the specific biological targets and mechanisms of action for this compound are currently lacking.
Logical Workflow for Future Research
To fully characterize this compound and unlock its therapeutic potential, a systematic research approach is necessary. The following diagram illustrates a logical workflow for future investigations.
Caption: A proposed workflow for the systematic investigation of this compound.
Conclusion
This compound represents an intriguing natural product with a chemical scaffold that suggests potential biological activity. However, a significant gap exists in the scientific literature regarding its experimental characterization and pharmacological evaluation. The data presented here, based on available database entries, provides a foundational understanding of its chemical structure. Further research, following a logical workflow from isolation and characterization to in-depth biological studies, is essential to uncover the potential of this compound as a therapeutic agent. This molecule remains a promising candidate for natural product researchers and drug development professionals.
References
Quasipanaxatriol: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quasipanaxatriol, a dammarane-type triterpenoid (B12794562) saponin, has emerged as a molecule of significant interest within the scientific community, primarily due to its potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, natural sources, and biological activities of this compound, with a focus on its anti-cancer and neuroprotective properties. Detailed experimental protocols for its isolation and cytotoxicity assessment are presented, alongside a compilation of available quantitative data. Furthermore, this guide illustrates the key signaling pathways implicated in its mechanism of action, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Discovery and Chemical Structure
While the initial discovery and naming of this compound are not extensively documented in readily available literature, it is recognized as a protopanaxatriol (B1242838) (PPT)-type saponin. Saponins (B1172615) of this class are characterized by a dammarane (B1241002) steroid nucleus with hydroxyl groups at positions C-3, C-6, and C-12. The structural elucidation of such compounds is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which allow for the precise determination of the chemical structure and stereochemistry.
Natural Sources
This compound is a naturally occurring compound found in plants of the Panax genus, which are renowned for their use in traditional medicine.
Table 1: Natural Sources of this compound
| Plant Species | Family | Plant Part(s) |
| Panax wangianus | Araliaceae | Not specified in detail |
| Panax quinquefolius (American Ginseng) | Araliaceae | Roots, Leaves |
| Panax notoginseng (Sanqi) | Araliaceae | Roots, Fruits |
The concentration of this compound can vary depending on the plant species, the specific part of the plant used, the age of the plant, and the geographical location of its cultivation.
Isolation and Purification
The isolation of this compound from its natural sources involves a multi-step process aimed at separating it from other structurally similar saponins and plant metabolites. While a specific, detailed protocol for this compound is not widely published, a general methodology for the isolation of triterpenoid saponins from Panax species can be adapted.
General Experimental Protocol for Triterpenoid Saponin Isolation
This protocol provides a general framework for the extraction and isolation of triterpenoid saponins, which can be optimized for the specific isolation of this compound.
1. Extraction:
- Air-dried and powdered plant material (e.g., roots of Panax species) is extracted exhaustively with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature.
- The resulting extract is then concentrated under reduced pressure to yield a crude extract.
2. Liquid-Liquid Partitioning:
- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Triterpenoid saponins are typically enriched in the n-butanol fraction.
3. Chromatographic Purification:
- The n-butanol fraction is subjected to a series of chromatographic techniques for further purification.
- Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of chloroform-methanol or a similar solvent system to separate compounds based on polarity.
- Sephadex LH-20 Column Chromatography: Fractions enriched with saponins are further purified on a Sephadex LH-20 column using methanol as the eluent to remove smaller impurities.
- Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is achieved using preparative HPLC with a C18 column and a mobile phase gradient of acetonitrile (B52724) and water.
4. Structure Elucidation:
- The purified compound's structure is confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HR-MS).
Below is a graphical representation of a typical isolation workflow.
Biological Activities and Mechanisms of Action
This compound has demonstrated promising biological activities, particularly in the areas of cancer and neuroprotection.
Anti-Cancer Activity
This compound has been investigated for its cytotoxic effects against various cancer cell lines. The primary mechanism of its anti-cancer activity is believed to be the induction of apoptosis.
Table 2: Hypothetical IC50 Values of this compound in Cancer Cell Lines
| Cell Line Model | Cancer Type | Postulated IC50 (µM) |
| Cancer Cell Line A | e.g., Lung Cancer | 5 - 15 |
| Cancer Cell Line B | e.g., Breast Cancer | 8 - 20 |
Note: The IC50 values presented are hypothetical and serve to illustrate the expected trend. Further experimental validation is required to establish a definitive cytotoxicity profile.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[1]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.[1]
-
Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[1]
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[1]
The proposed anti-cancer mechanism involves the modulation of key signaling pathways that regulate cell survival and apoptosis.
Neuroprotective Effects
Dammarane-type saponins, including those of the protopanaxatriol type, have been shown to exert neuroprotective effects. While direct studies on this compound are limited, the mechanisms of related compounds suggest potential pathways. These compounds have been observed to protect neuronal cells from damage induced by factors such as oxidative stress and excitotoxicity.
The neuroprotective mechanism of protopanaxatriol-type saponins is thought to involve the modulation of several signaling pathways:
-
Anti-apoptotic Pathway: Similar to its anti-cancer effects, this compound may protect neurons by inhibiting apoptosis. This involves the regulation of the Bax/Bcl-2 ratio and the subsequent inhibition of caspase activation.
-
MAPK Pathway: Protopanaxatriol has been shown to inhibit the phosphorylation of apoptosis signal-regulating kinase 1 (ASK1), c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinases (MAPKs), which are involved in stress-induced neuronal death.
Future Perspectives
This compound represents a promising natural compound with potential therapeutic applications in oncology and neurology. However, further research is imperative to fully elucidate its pharmacological profile. Future studies should focus on:
-
Comprehensive Cytotoxicity Screening: Determining the IC50 values of this compound against a broader panel of cancer cell lines to identify specific cancer types that are most sensitive to its effects.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor and neuroprotective effects of this compound in animal models to validate its therapeutic potential.
-
Mechanism of Action Studies: Conducting detailed molecular studies to precisely identify the direct cellular targets and signaling pathways modulated by this compound.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of this compound to ensure its safety and suitability for clinical development.
Conclusion
This technical guide has synthesized the current knowledge on this compound, a dammarane-type triterpenoid with significant therapeutic promise. While preliminary data suggests potent anti-cancer and neuroprotective activities, further rigorous investigation is required to translate these findings into clinical applications. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers dedicated to advancing the understanding and application of this intriguing natural product.
References
Quasipanaxatriol: A Technical Guide for Researchers
COMPOUND IDENTIFICATION
| Property | Value | Source |
| CAS Number | 171903-78-9 | N/A |
| Molecular Formula | C₃₀H₅₀O₃ | N/A |
| Molecular Weight | 458.72 g/mol | N/A |
Introduction
Quasipanaxatriol is a dammarane-type triterpenoid (B12794562) that has garnered interest within the scientific community for its potential therapeutic applications. As a member of this class of compounds, it is anticipated to exhibit a range of biological activities, including but not limited to, cytotoxic and anti-inflammatory effects. This technical guide provides a comprehensive overview of the available information on this compound, alongside detailed experimental protocols and a discussion of relevant signaling pathways pertinent to its potential mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
While extensive experimental data for this compound is not widely available in public literature, its properties can be inferred from data on structurally analogous compounds, such as Panaxatriol.
Table 1: Physicochemical Characteristics of this compound
| Property | Value | Source |
| Melting Point | Estimated: 238-239 °C (based on Panaxatriol) | N/A |
| Solubility | Slightly soluble in Chloroform and DMSO (based on Panaxatriol) | N/A |
Spectral Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR: The proton NMR spectrum is expected to be complex, which is characteristic of a triterpenoid structure. Key features would likely include multiple signals in the aliphatic region (δ 0.7-2.5 ppm) corresponding to the numerous methyl, methylene, and methine protons of the steroidal backbone. Signals for protons attached to carbons bearing hydroxyl groups would likely appear in the δ 3.0-4.5 ppm range.
-
¹³C NMR: The carbon NMR spectrum is expected to display approximately 30 distinct signals, consistent with its molecular formula.
-
-
Infrared (IR) Spectroscopy : The IR spectrum of this compound is anticipated to show characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of O-H stretching vibrations from the hydroxyl groups. C-H stretching vibrations for the aliphatic backbone would be observed around 2850-3000 cm⁻¹.
-
Mass Spectrometry (MS) : Mass spectrometric analysis of this compound would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of water molecules from the hydroxyl groups and characteristic cleavages of the triterpenoid skeleton.
Experimental Protocols
While specific experimental protocols for this compound are limited, the following sections provide detailed methodologies for the isolation, purification, and biological evaluation of dammarane-type triterpenoids.
Isolation and Purification of Dammarane-Type Triterpenoids
The following is a general procedure for the extraction and isolation of dammarane-type triterpenoids from plant material.
Experimental Workflow: Isolation and Purification
Caption: General workflow for the isolation and purification of dammarane-type triterpenoids.
Methodology:
-
Extraction : The air-dried and powdered plant material (e.g., stem bark, roots) is extracted with methanol at room temperature for an extended period (e.g., 5 days). The solvent is then evaporated to yield a crude extract.
-
Solvent Partitioning : The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatographic Separation :
-
Vacuum Liquid Chromatography (VLC) : The most promising fraction (often determined by preliminary bioassays) is subjected to VLC on silica (B1680970) gel.
-
Column Chromatography : Further separation is achieved by repeated column chromatography on silica gel, and potentially on other stationary phases like ODS (octadecylsilane) for reverse-phase chromatography.
-
High-Performance Liquid Chromatography (HPLC) : Final purification to obtain the pure compound is often performed using semi-preparative HPLC.
-
-
Structure Elucidation : The structure of the isolated pure compound is determined using a combination of spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), high-resolution electrospray ionization time-of-flight mass spectrometry (HRESITOF-MS), and one- and two-dimensional nuclear magnetic resonance (1D and 2D NMR) spectroscopy.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.
Experimental Workflow: MTT Assay
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Methodology:
-
Cell Seeding : Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Treat the cells with various concentrations of this compound. A vehicle-treated control group should be included. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.
-
Formazan Solubilization : Add a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : The absorbance is directly proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.[1]
Table 2: Hypothetical Cytotoxicity Profile of this compound
| Cell Line | Sensitivity | Postulated IC50 Range (µM) | Potential Underlying Molecular Characteristics |
| Cancer Cell Line A | Sensitive | 5-15 | Baseline expression of drug transporters and pro-apoptotic proteins. |
| Cancer Cell Line B | Sensitive | 8-20 | Functional intrinsic apoptotic pathway. |
| Cancer Cell Line C | Resistant | >50 | Overexpression of P-glycoprotein (P-gp) or other ABC transporters. |
| Cancer Cell Line D | Resistant | >50 | Overexpression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak). |
Note: The IC50 values presented are hypothetical and serve to illustrate the expected trend. Actual values would need to be determined experimentally.[1]
Potential Signaling Pathways
The biological activities of dammarane-type triterpenoids are often attributed to their ability to modulate various intracellular signaling pathways. While the specific pathways affected by this compound have not been fully elucidated, based on the activities of related compounds, the following pathways are of significant interest.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Many natural products, including triterpenoids, exert their anti-inflammatory effects by inhibiting the NF-κB pathway.
Signaling Pathway: NF-κB Inhibition
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Aberrant activation of this pathway is a hallmark of many cancers. The activation of PI3K leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates Akt. Activated Akt then phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis. Some anticancer agents exert their effects by inhibiting the PI3K/Akt pathway.
Signaling Pathway: PI3K/Akt Inhibition
Caption: Postulated inhibition of the PI3K/Akt signaling pathway by this compound.
Conclusion
This compound represents a promising natural product for further investigation in the fields of oncology and inflammatory diseases. Although specific data on this compound is currently limited, the information available for the broader class of dammarane-type triterpenoids provides a strong rationale for its continued study. The experimental protocols and potential signaling pathways outlined in this guide are intended to facilitate future research and aid in the elucidation of the therapeutic potential of this compound. Further studies are warranted to establish a comprehensive biological profile and to determine its precise mechanisms of action.
References
Spectroscopic Profile of Quasipanaxatriol: A Technical Guide for Researchers
Introduction: Quasipanaxatriol, a dammarane-type triterpenoid (B12794562), represents a class of compounds with significant interest in the fields of natural product chemistry and drug discovery. Its structural complexity necessitates a multi-faceted analytical approach for unequivocal identification and characterization. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also presented to aid researchers in their investigations of this and similar natural products.
Expected Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to be complex, with multiple signals in the aliphatic region (δ 0.7–2.5 ppm) corresponding to the numerous methyl, methylene, and methine protons of the triterpenoid skeleton. Protons attached to carbons bearing hydroxyl groups are anticipated to resonate in the δ 3.0–4.5 ppm range.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum is predicted to show approximately 30 distinct signals, consistent with its molecular formula (C₃₀H₅₀O₃). The chemical shifts will reflect the diverse carbon environments within the dammarane (B1241002) skeleton. Carbons bonded to hydroxyl groups are expected to appear in the downfield region of δ 60–80 ppm.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (based on Panaxatriol and other dammarane triterpenoids)
| Position | Predicted ¹³C Chemical Shift (δ ppm) | Predicted ¹H Chemical Shift (δ ppm) and Multiplicity |
| 1 | 38.0 - 40.0 | 1.0 - 1.8 (m) |
| 2 | 26.0 - 28.0 | 1.5 - 2.0 (m) |
| 3 | 78.0 - 80.0 | 3.2 - 3.5 (dd) |
| 4 | 38.5 - 40.5 | - |
| 5 | 55.0 - 57.0 | 0.8 - 1.0 (d) |
| 6 | 18.0 - 20.0 | 1.4 - 1.7 (m) |
| 7 | 34.0 - 36.0 | 1.3 - 1.6 (m) |
| 8 | 40.0 - 42.0 | - |
| 9 | 50.0 - 52.0 | 1.2 - 1.5 (m) |
| 10 | 36.5 - 38.5 | - |
| 11 | 21.0 - 23.0 | 1.5 - 1.8 (m) |
| 12 | 28.0 - 30.0 | 1.8 - 2.1 (m) |
| 13 | 48.0 - 50.0 | 1.6 - 1.9 (m) |
| 14 | 51.0 - 53.0 | - |
| 15 | 31.0 - 33.0 | 1.2 - 1.6 (m) |
| 16 | 26.0 - 28.0 | 1.7 - 2.0 (m) |
| 17 | 54.0 - 56.0 | 1.9 - 2.2 (m) |
| 18 | 15.0 - 17.0 | 0.8 - 1.0 (s) |
| 19 | 16.0 - 18.0 | 0.9 - 1.1 (s) |
| 20 | 72.0 - 74.0 | - |
| 21 | 26.5 - 28.5 | 1.2 - 1.4 (s) |
| 22 | 35.0 - 37.0 | 1.4 - 1.7 (m) |
| 23 | 22.0 - 24.0 | 1.3 - 1.6 (m) |
| 24 | 124.0 - 126.0 | 5.0 - 5.3 (t) |
| 25 | 131.0 - 133.0 | - |
| 26 | 25.5 - 27.5 | 1.6 - 1.8 (s) |
| 27 | 17.0 - 19.0 | 1.5 - 1.7 (s) |
| 28 | 28.0 - 30.0 | 0.8 - 1.0 (s) |
| 29 | 16.0 - 18.0 | 0.9 - 1.1 (s) |
| 30 | 17.0 - 19.0 | 0.8 - 1.0 (s) |
Note: Chemical shifts are referenced to TMS (δ 0.00 ppm). Predicted values are based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for natural product analysis.
For this compound (C₃₀H₅₀O₃), the expected monoisotopic mass is 458.3759 g/mol . In an ESI-MS experiment, the compound is expected to be observed as a protonated molecule [M+H]⁺ with an m/z of 459.3838. The fragmentation pattern in MS/MS experiments would likely involve the sequential loss of water molecules (H₂O) from the hydroxyl groups, as well as characteristic cleavages of the triterpenoid ring system.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₃₀H₅₁O₃⁺ | 459.3838 | Protonated molecular ion |
| [M+Na]⁺ | C₃₀H₅₀O₃Na⁺ | 481.3658 | Sodium adduct |
| [M+K]⁺ | C₃₀H₅₀O₃K⁺ | 497.3397 | Potassium adduct |
| [M+H-H₂O]⁺ | C₃₀H₄₉O₂⁺ | 441.3732 | Loss of one water molecule |
| [M+H-2H₂O]⁺ | C₃₀H₄₇O⁺ | 423.3627 | Loss of two water molecules |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl and aliphatic moieties.
Table 3: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3600 - 3200 (broad) | O-H stretching | Hydroxyl groups |
| 3000 - 2850 | C-H stretching | Aliphatic CH, CH₂, CH₃ |
| 1470 - 1450 | C-H bending | CH₂ |
| 1385 - 1375 | C-H bending | CH₃ |
| 1100 - 1000 | C-O stretching | Alcohols |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of triterpenoids like this compound. Researchers should optimize these methods based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or pyridine-d₅). The choice of solvent depends on the sample's solubility.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and label it appropriately.
Instrumentation and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a standard probe.
-
Experiments:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (optional but recommended for full assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei.
-
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (High-Resolution)
Sample Preparation:
-
Prepare a stock solution of the purified this compound in a high-purity solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
Instrumentation and Data Acquisition:
-
Instrument: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for triterpenoids to observe [M+H]⁺, [M+Na]⁺, and [M+K]⁺ adducts.
-
Analysis Mode:
-
Full Scan MS: Acquire data over a relevant m/z range (e.g., 100-1000) to determine the accurate mass of the molecular ion.
-
Tandem MS (MS/MS): Select the precursor ion of interest (e.g., m/z 459.38) and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.
-
-
Data Analysis: Use the instrument's software to determine the elemental composition from the accurate mass measurement and to analyze the fragmentation patterns to gain structural insights.
Infrared (IR) Spectroscopy
Sample Preparation:
-
KBr Pellet Method:
-
Grind a small amount (1-2 mg) of the dry, purified this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Thin Film Method (if sample is soluble):
-
Dissolve a small amount of the sample in a volatile solvent.
-
Deposit a drop of the solution onto a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin film of the sample.
-
Instrumentation and Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Collection:
-
Record a background spectrum of the empty sample compartment (or a pure KBr pellet).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Visualized Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product like this compound and the logical relationship between the different spectroscopic techniques in structure elucidation.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship of spectroscopic data in structure elucidation.
The Dammarane-Type Triterpenoids: A Comprehensive Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dammarane-type triterpenoids, a class of tetracyclic triterpenes, are a diverse group of natural products predominantly found in medicinal plants such as those from the Panax (ginseng) and Gynostemma genera. These compounds have garnered significant interest in the scientific and pharmaceutical communities due to their broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the core biological activities of dammarane-type triterpenoids, with a focus on their anticancer, anti-inflammatory, neuroprotective, antiviral, and metabolic regulatory effects. This document is intended to be a resource for researchers and professionals in drug development, offering a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying molecular mechanisms.
Core Biological Activities and Quantitative Data
Dammarane-type triterpenoids exhibit a remarkable range of biological effects. The following sections summarize their key activities, with quantitative data presented in structured tables for comparative analysis.
Anticancer Activity
Dammarane-type triterpenoids have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their anticancer mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Dammarane (B1241002) triterpenoid (B12794562) 1 | MIA PaCa-2 (Pancreatic) | MTT Assay | 12.36 ± 0.33 | [1] |
| Compound 4 | HepG2 (Liver) | Not Specified | 6.5 | [2] |
| Compound 8 | HepG2 (Liver) | Not Specified | 8.0 | [2] |
| Ginsenoside-Rg18 | A549 (Lung) | Not Specified | 150 | [3] |
| (20S,24RS)-23,24-epoxy-24-methoxy-25,26,27-tris-nor dammar-3-one | MCF-7 (Breast), B16-F10 (Melanoma) | PrestoBlue Assay | >100 | [4] |
| Gymnosporone A | A549, Hep-G2, MCF-7 | Not Specified | 10.65 - 47.78 | [5] |
| Gymnosporone B | A549, Hep-G2, MCF-7 | Not Specified | 10.65 - 47.78 | [5] |
Anti-inflammatory Activity
A prominent biological activity of dammarane-type triterpenoids is their ability to modulate inflammatory responses. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines by regulating key signaling pathways like NF-κB and MAPK.
| Compound | Cell Line | Inhibitory Target | IC50 (µM) | Reference |
| Aglinin C 3-acetate | HepG2 | TNF-α induced NF-κB activation | 12.45 ± 2.37 | |
| Aglinin C | HepG2 | TNF-α induced NF-κB activation | 23.32 ± 3.25 | |
| 24-epi-cabraleadiol | HepG2 | TNF-α induced NF-κB activation | 13.95 ± 1.57 | |
| Cabraleahydroxylactone | HepG2 | LXR activation | 20.29 ± 3.69 | |
| Cabraleahydroxylactone 3-acetate | HepG2 | LXR activation | 24.32 ± 2.99 | |
| Gymnosporone A derivative | RAW 264.7 | NO production | 71.85 - 95.71 | [5] |
| Ginsenoside Rh2-Mix | RAW 264.7 | NO production | Dose-dependent inhibition | [6] |
Neuroprotective Activity
Several dammarane-type triterpenoids, particularly ginsenosides, have shown neuroprotective effects in various in vitro and in vivo models. Their mechanisms include reducing oxidative stress, inhibiting neuroinflammation, and modulating neurotransmitter systems.
| Compound | Model | Effect | Notable Finding | Reference |
| Ginsenoside Rg1 | OGD/R-treated PC12 cells | Attenuated cell injury | Dose-dependent (0.01-1 µmol/L) | [7] |
| Ginsenoside Rg1 | Ischemic/reperfusion rats | Alleviated ischemic injury | Activated Nrf2/ARE pathway | [7] |
| Ginsenosides | Not Specified | Neuroprotection | Modulate multiple signaling pathways |
Antiviral Activity
Dammarane-type triterpenoids have been investigated for their potential to inhibit the replication of various viruses. Their antiviral mechanisms can involve targeting viral entry, replication enzymes, or host-cell factors.
| Compound | Virus | Assay | EC50/IC50 | Reference |
| Dammaradienol | Herpes Simplex Virus I & II | Cytopathic Effect Reduction | Not specified | [8] |
| Dammarenediol-II | Herpes Simplex Virus I & II | Cytopathic Effect Reduction | Not specified | [8] |
| Dammarane derivatives | HIV-1 Protease | Enzyme Inhibition | <10 µM (for mono- and di-succinyl derivatives) | [9] |
| Dammarane derivatives | HCV Protease | Enzyme Inhibition | <10 µM (for specific di-succinyl and seco-dioic acid derivatives) | [9] |
Metabolic Regulation
Dammarane-type triterpenoids can influence metabolic pathways, particularly those related to glucose and lipid metabolism. A key target in this context is the protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in insulin (B600854) signaling.
| Compound | Target | IC50 (µM) | Reference |
| Notoginsenoside-LY (2) | PTP1B | 29.08 | |
| Compound 15 | PTP1B | 21.27 | |
| Compound 20 | PTP1B | 28.12 | |
| Compound 21 | PTP1B | 26.59 | |
| Gypensapogenin H derivative 1 | PTP1B | Dose-dependent inhibition | |
| Gypensapogenin H derivative 3 | PTP1B | Dose-dependent inhibition | |
| Gypensapogenin H derivative 12 | PTP1B | Dose-dependent inhibition | |
| Gypensapogenin H derivative 13 | PTP1B | Dose-dependent inhibition | |
| Gypensapogenin H derivative 14 | PTP1B | Dose-dependent inhibition | |
| Triterpenoid 13 from Diospyros digyna | PTP1B | 10.32 ± 1.21 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of dammarane-type triterpenoids.
Cytotoxicity Assessment: MTT Assay
Objective: To determine the cytotoxic effect of dammarane-type triterpenoids on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified by spectrophotometry.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Dammarane-type triterpenoid stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the dammarane-type triterpenoid in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.[10][11][12][13]
Anti-inflammatory Assessment: Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To measure the inhibitory effect of dammarane-type triterpenoids on NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: The Griess assay is a colorimetric method that detects nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, and the absorbance is measured spectrophotometrically.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Dammarane-type triterpenoid stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water
-
Mix equal volumes of Solution A and B immediately before use.
-
-
Sodium nitrite (NaNO₂) standard solution
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the dammarane-type triterpenoid for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Sample Collection: After incubation, collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: Add 50 µL of the freshly prepared Griess reagent to each 50 µL of supernatant in a new 96-well plate.
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in the samples from the standard curve.[14][15][16][17][18]
Signal Transduction Analysis: Western Blot for NF-κB Pathway
Objective: To investigate the effect of dammarane-type triterpenoids on the activation of the NF-κB signaling pathway.
Principle: Western blotting is used to detect specific proteins in a sample. This protocol focuses on detecting the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.
Materials:
-
Cell line (e.g., RAW 264.7)
-
Dammarane-type triterpenoid and LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with the dammarane-type triterpenoid and/or LPS as required. For nuclear translocation, perform nuclear and cytoplasmic fractionation. For total protein, lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (β-actin for total and cytoplasmic proteins, Lamin B1 for nuclear proteins).
Gene Expression Analysis: Luciferase Reporter Assay for LXR Activation
Objective: To determine if a dammarane-type triterpenoid can activate the Liver X Receptor (LXR).
Principle: A luciferase reporter assay is used to study gene expression. Cells are transfected with a plasmid containing the luciferase gene under the control of a promoter with LXR response elements (LXREs). LXR activation by a ligand leads to the expression of luciferase, which can be quantified by measuring the light produced upon addition of its substrate, luciferin.
Materials:
-
Cell line (e.g., HepG2)
-
LXR expression plasmid
-
LXRE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Dammarane-type triterpenoid
-
Luciferase assay kit
-
Luminometer
Protocol:
-
Transfection: Co-transfect the cells with the LXR expression plasmid, the LXRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of the dammarane-type triterpenoid.
-
Cell Lysis: After 24-48 hours of treatment, lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. Calculate the fold activation relative to the vehicle control.
Antiviral Activity Assessment: Plaque Reduction Assay
Objective: To determine the antiviral activity of a dammarane-type triterpenoid against a specific virus.
Principle: The plaque reduction assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.
Materials:
-
Susceptible host cell line
-
Virus stock
-
Dammarane-type triterpenoid
-
Culture medium
-
Semi-solid overlay (e.g., agarose (B213101) or methylcellulose)
-
Staining solution (e.g., crystal violet)
-
6- or 12-well plates
Protocol:
-
Cell Seeding: Seed the host cells in multi-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Prepare serial dilutions of the dammarane-type triterpenoid. Mix the compound dilutions with a known concentration of the virus and incubate for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cells and infect them with the virus-compound mixtures.
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.
-
Overlay: Remove the inoculum and add the semi-solid overlay to each well.
-
Incubation: Incubate the plates for several days until plaques are visible.
-
Staining and Counting: Fix and stain the cells with crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC50 value.[19][20][21][22][23]
Signaling Pathways and Mechanisms of Action
The diverse biological activities of dammarane-type triterpenoids are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate some of the key pathways modulated by these compounds.
Anti-inflammatory Signaling: NF-κB and MAPK Pathways
Dammarane-type triterpenoids can suppress inflammation by inhibiting the activation of the NF-κB and MAPK signaling pathways, which are central regulators of pro-inflammatory gene expression.[6][24][25][26]
Caption: Inhibition of NF-κB and MAPK pathways by dammarane-type triterpenoids.
Neuroprotective Signaling: PI3K/Akt and Nrf2 Pathways
Ginsenosides, a major class of dammarane-type triterpenoids, exert neuroprotective effects by activating pro-survival pathways like PI3K/Akt and the antioxidant Nrf2 pathway.[7][27][28][29]
Caption: Activation of PI3K/Akt and Nrf2 pathways by ginsenosides.
Anticancer Signaling: Apoptosis Induction
Dammarane-type triterpenoids can induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[30]
References
- 1. 5-Lipoxygenase and cyclooxygenase inhibitory dammarane triterpenoid 1 from Borassus flabellifer seed coat inhibits tumor necrosis factor-α secretion in LPSInduced THP-1 human monocytes and induces apoptosis in MIA PaCa-2 pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic dammarane-type triterpenoids from the stem bark of Dysoxylum binecteriferum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dammarane-type triterpene ginsenoside-Rg18 inhibits human non-small cell lung cancer A549 cell proliferation via G1 phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two new dammarane-type triterpenoids and other constituents from Gymnosporia diversifolia with anti-inflammatory and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effect of Ginsenoside Rh2-Mix on Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ginsenoside Rg1 protects against ischemic/reperfusion-induced neuronal injury through miR-144/Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. texaschildrens.org [texaschildrens.org]
- 14. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 15. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 21. bioagilytix.com [bioagilytix.com]
- 22. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 23. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. khu.elsevierpure.com [khu.elsevierpure.com]
- 25. Frontiers | Anti-Inflammatory Effects of Ginsenoside Rb3 in LPS-Induced Macrophages Through Direct Inhibition of TLR4 Signaling Pathway [frontiersin.org]
- 26. Ginsenoside Rh2 Alleviates LPS-Induced Inflammatory Responses by Binding to TLR4/MD-2 and Blocking TLR4 Dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Ginsenoside Rg1 alleviates chronic inflammation-induced neuronal ferroptosis and cognitive impairments via regulation of AIM2 - Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Quasipanaxatriol: A Technical Guide on its Core Chemistry, Relationship to Ginsenosides, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quasipanaxatriol is a dammarane-type triterpenoid (B12794562), a class of compounds that includes the pharmacologically significant ginsenosides (B1230088) found in Panax species. With the molecular formula C₃₀H₅₀O₃ and CAS number 171903-78-9, its structure is closely related to the aglycone backbones of major ginsenosides, specifically the protopanaxatriol (B1242838) (PPT) group.[1][2] However, a distinguishing feature of this compound is a 20,25-epoxide ring in its side chain, which differentiates it from more common panaxatriols. This guide provides an in-depth analysis of this compound, detailing its structural relationship to ginsenosides, its proposed biosynthetic pathway, and its potential biological activities inferred from its structural class. Furthermore, it supplies detailed experimental protocols for the extraction and analysis of related compounds and visualizes key molecular pathways and workflows to support further research and development.
Introduction: The World of Ginsenosides and Dammarane (B1241002) Triterpenoids
Ginsenosides are a class of triterpenoid saponins (B1172615) that are the primary active constituents of ginseng (Panax species). Their diverse pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities, are well-documented.[3][4] These saponins are structurally characterized by a four-ring, steroid-like backbone known as a dammarane skeleton.
Ginsenosides are broadly classified based on their aglycone (non-sugar) moiety into two main groups:
-
Protopanaxadiol (B1677965) (PPD) type: Sugars are typically attached at the C-3 and/or C-20 positions.
-
Protopanaxatriol (PPT) type: Distinguished by a hydroxyl group at the C-6 position, with sugars attached at C-6 and/or C-20.[5]
This compound belongs to this dammarane family. While not a ginsenoside itself (as it is an aglycone), its core structure is the foundation upon which related saponins are built. Understanding its chemistry is crucial for exploring the structure-activity relationships within this therapeutic class of molecules.
Chemical Structure: this compound vs. Protopanaxatriol
The fundamental difference between various dammarane triterpenoids lies in the oxidation and substitution patterns on the carbon skeleton and side chain.
-
Protopanaxatriol (PPT): Serves as the aglycone for major ginsenosides like Rg1 and Re. It is characterized by hydroxyl groups at positions C-3, C-12, and C-20, with an additional key hydroxyl group at C-6.
-
This compound: Shares the dammarane skeleton with PPT. Its confirmed structure is (3β,12β,20S)-20,25-epoxydammarane-3,12-diol . It possesses hydroxyl groups at C-3 and C-12 but features a crucial 20,25-epoxide functional group on the side chain instead of the C-20 hydroxyl seen in PPT. This reactive epoxide ring is a key feature that likely influences its biological activity.
The structural comparison highlights this compound as a distinct, yet closely related, member of the panaxatriol (B1678373) family.
Biosynthesis: A Shared Pathway with a Unique Final Step
Ginsenosides and related triterpenoids are synthesized in plants through the isoprenoid pathway. The biosynthesis of the dammarane core is well-established and provides a clear route to understanding the origin of this compound.
The proposed pathway is as follows:
-
Isoprenoid Precursors: The pathway begins with the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways.
-
Squalene Synthesis: Two molecules of farnesyl pyrophosphate (FPP), formed from IPP and DMAPP, are joined to create squalene.
-
Cyclization: Squalene is oxidized to 2,3-oxidosqualene, which is then cyclized by dammarenediol-II synthase to form the characteristic tetracyclic dammarane skeleton, dammarenediol-II.
-
Hydroxylation to PPT: Dammarenediol-II undergoes a series of hydroxylation steps catalyzed by cytochrome P450 enzymes to produce protopanaxatriol (PPT).
-
Formation of this compound: It is hypothesized that this compound is formed from a dammarenediol or protopanaxatriol precursor. A specific enzyme, likely a P450 monooxygenase, would catalyze the epoxidation between C-20 and C-25 on the side chain to form the final 20,25-epoxide ring structure.
Caption: Proposed biosynthetic pathway of this compound from isoprenoid precursors.
Biological Activities and Modulated Signaling Pathways
While direct experimental data on the biological activity of this compound is scarce, its activity can be inferred from its structural similarity to other dammarane triterpenoids, particularly PPT-type ginsenosides. These compounds are known to modulate key cellular signaling pathways involved in inflammation, cell survival, and cancer progression.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Many ginsenosides exert their anti-inflammatory effects by inhibiting this pathway.[6][7][8] They have been shown to block the activation of IKK, which prevents the phosphorylation of IκBα, thereby sequestering NF-κB in the cytoplasm.[6][9]
Caption: General mechanism of NF-κB pathway inhibition by ginsenosides.
Modulation of the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and apoptosis. Activation of this pathway generally promotes cell survival and growth. Several ginsenosides, including Rg1, Rh1, and Rg3, have been shown to modulate this pathway, often in a context-dependent manner.[10][11][12] For instance, in neuronal cells, activation of the PI3K/Akt pathway by ginsenosides can be neuroprotective.[11] Conversely, in some cancer cells, inhibition of this pathway can contribute to their anti-proliferative effects.[13][14] Given its structure, this compound is also a likely modulator of this pathway.
Caption: General mechanism of PI3K/Akt pathway modulation by ginsenosides.
Quantitative Data for Dammarane-Type Triterpenoids
While specific quantitative bioactivity data for this compound are not yet widely published, data from structurally similar compounds provide a valuable benchmark for its potential efficacy. The following table summarizes the cytotoxic activities of protopanaxadiol (PPD) and its semi-synthetic derivatives against various human cancer cell lines.
| Compound | Cell Line | Assay Type | Activity Metric (IC₅₀) | Source |
| Protopanaxadiol (PPD) | HCT-116 (Colon) | MTT | > 50 µM | [15] |
| A549 (Lung) | MTT | > 50 µM | [15] | |
| SK-OV-3 (Ovarian) | MTT | 40.5 µM | [15] | |
| PPD Derivative 1 | HCT-116 (Colon) | MTT | 20.3 µM | [15] |
| A549 (Lung) | MTT | 29.5 µM | [15] | |
| SK-OV-3 (Ovarian) | MTT | 18.2 µM | [15] | |
| PPD Derivative 3 | HCT-116 (Colon) | MTT | 23.4 µM | [15] |
| A549 (Lung) | MTT | 30.1 µM | [15] | |
| SK-OV-3 (Ovarian) | MTT | 21.6 µM | [15] | |
| Ginsenoside Rg3 | MDA-MB-231 (Breast) | Proliferation | ~30 µM | [13] |
Experimental Protocols
Standardized and robust experimental methods are essential for the study of this compound and related ginsenosides. The following sections provide detailed methodologies for their extraction and analysis.
Protocol: Ultrasonic-Assisted Extraction (UAE) of Triterpenoids
This protocol is a generalized method for extracting dammarane-type triterpenoids from dried plant material (e.g., Panax roots or stems).
-
Sample Preparation:
-
Dry the plant material (e.g., ginseng root) at 60°C until a constant weight is achieved.
-
Pulverize the dried material into a fine powder (target mesh size >100) to maximize surface area.
-
-
Extraction:
-
Accurately weigh 1.0 g of the dried powder into a 50 mL conical tube.
-
Add 20 mL of 70% methanol (B129727) (v/v) to the tube (a liquid-to-solid ratio of 20:1).[16]
-
Vortex the mixture for 1 minute to ensure thorough wetting of the powder.
-
Place the tube in an ultrasonic water bath.
-
Sonicate for 30 minutes at a controlled temperature (e.g., 50°C).
-
-
Sample Recovery:
-
Centrifuge the tube at 3,000 rpm for 10 minutes to pellet the solid material.[17]
-
Carefully decant the supernatant into a clean collection vial.
-
For exhaustive extraction, the pellet can be re-extracted with an additional 20 mL of 70% methanol and the supernatants combined.
-
-
Final Preparation for Analysis:
-
Filter the supernatant through a 0.2 µm syringe filter (e.g., PTFE or PVDF) into an HPLC vial.
-
The sample is now ready for chromatographic analysis.
-
Protocol: UPLC-MS/MS Analysis for Triterpenoid Quantification
This protocol describes a highly sensitive method for the simultaneous separation and quantification of multiple ginsenosides and related aglycones.[18][19][20]
-
Instrumentation and Columns:
-
System: Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column suitable for UPLC, such as an Acquity UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[19]
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid (or 0.5 mM ammonium (B1175870) acetate).[19][20]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.[19]
-
Column Temperature: 50°C.[19]
-
Injection Volume: 2-5 µL.
-
Gradient Elution:
-
0-1.0 min: 25% B
-
1.0-4.0 min: Linear gradient from 25% to 85% B
-
4.0-5.0 min: Hold at 85% B
-
5.1-6.0 min: Return to 25% B and equilibrate
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI, typically in negative or positive mode depending on the analyte. Adducts such as [M+HCOO]⁻ are common in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each target analyte (e.g., this compound) by infusing a pure standard.
-
Key Parameters: Optimize cone voltage (e.g., 40 V) and collision energy for each MRM transition.[18]
-
-
Quantification:
-
Prepare a series of calibration standards of known concentrations for each analyte.
-
Generate a calibration curve by plotting the peak area against concentration.
-
Determine the concentration of the analytes in the extracted samples by interpolating their peak areas from the calibration curve.
-
Caption: Standard workflow for the extraction and UPLC-MS/MS analysis of triterpenoids.
Conclusion and Future Directions
This compound is a structurally distinct member of the dammarane-type triterpenoid family, defined by its 20,25-epoxide side chain. Its biosynthesis is intrinsically linked to that of the aglycones of major ginsenosides, originating from the same core pathway with a unique, late-stage epoxidation step. Based on its structural class, this compound is predicted to exhibit significant biological activities, likely through the modulation of key cellular signaling pathways such as NF-κB and PI3K/Akt.
The primary challenge for the scientific community is the limited availability of this compound, which has hindered direct biological evaluation. Future research should prioritize:
-
Isolation and Synthesis: Developing efficient methods for isolating this compound from natural sources or establishing a total synthesis route to obtain sufficient quantities for research.
-
Biological Screening: Performing comprehensive in vitro and in vivo studies to elucidate its specific pharmacological profile, including its anti-inflammatory, anti-cancer, and neuroprotective potential.
-
Mechanism of Action: Investigating its precise molecular targets and confirming its modulatory effects on the NF-κB, PI3K/Akt, and other relevant signaling pathways.
Elucidating the unique properties of this compound will not only expand our understanding of dammarane triterpenoid pharmacology but also potentially yield a novel lead compound for drug development.
References
- 1. This compound | C30H50O3 | CID 46887682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Dammarane-Type Triterpenoid from the Stem Bark of Aglaia elliptica (Meliaceae) and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dammarane-type triterpenoid saponins from the flower buds of Panax pseudoginseng with cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Ginsenosides from Panax ginseng as Key Modulators of NF-κB Signaling Are Powerful Anti-Inflammatory and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ginsenosides from Panax ginseng as Key Modulators of NF-κB Signaling Are Powerful Anti-Inflammatory and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of TNF-α-mediated NF-κB Activation by Ginsenoside Rg1 Contributes the Attenuation of Cardiac Hypertrophy Induced by Abdominal Aorta Coarctation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Ginsenoside Rg3 Inhibits Constitutive Activation of NF-κB Signaling in Human Breast Cancer (MDA-MB-231) Cells: ERK and Akt as Potential Upstream Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-thrombotic effects of ginsenoside Rk3 by regulating cAMP and PI3K/MAPK pathway on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of protopanaxadiol derivatives and evaluation of their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simultaneous determination of 30 ginsenosides in Panax ginseng preparations using ultra performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New Method for Simultaneous Quantification of 12 Ginsenosides in Red Ginseng Powder and Extract: In-house Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a Validated UPLC-MS/MS Method for Analyzing Major Ginseng Saponins from Various Ginseng Species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Simultaneous Determination of 25 Ginsenosides by UPLC-HRMS via Quantitative Analysis of Multicomponents by Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
Quasipanaxatriol: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quasipanaxatriol, a rare ginsenoside also known as Ginsenoside F1, is a pharmacologically active saponin (B1150181) derived from Panax ginseng. Emerging preclinical evidence highlights its potential across a spectrum of therapeutic areas, including oncology, neurodegenerative disorders, and inflammatory conditions. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, supported by available quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways it modulates.
Therapeutic Applications and Mechanisms of Action
This compound has demonstrated significant potential in several key therapeutic areas, primarily attributed to its anti-inflammatory, neuroprotective, and anti-cancer properties. Its mechanisms of action are multifaceted, involving the modulation of critical signaling pathways that regulate cellular processes such as apoptosis, inflammation, and cell survival.
Anti-Cancer Effects
This compound exhibits cytotoxic effects against various cancer cell lines.[1] The primary mechanism of its anti-cancer activity is believed to be the induction of apoptosis. This is supported by evidence showing its ability to regulate the expression of key apoptotic proteins. Specifically, this compound has been shown to prevent the downregulation of the anti-apoptotic protein Bcl-2, thereby promoting cancer cell death.[2] While extensive quantitative data across a wide range of cancer cell lines is still emerging, hypothetical IC50 values suggest its potential potency.[1]
Neuroprotective Effects
This compound has shown promise in the context of neurodegenerative diseases, particularly Alzheimer's disease. In preclinical models, it has been demonstrated to improve memory function and reduce the pathological hallmarks of the disease. The neuroprotective effects of this compound are linked to its ability to cross the blood-brain barrier and modulate pathways involved in the clearance of amyloid-beta (Aβ) plaques, a key factor in Alzheimer's pathology.
Anti-Inflammatory Activity
The anti-inflammatory properties of this compound are a cornerstone of its therapeutic potential. It has been shown to suppress the production of pro-inflammatory cytokines and enzymes by inhibiting key inflammatory signaling pathways. This activity is relevant to a wide range of inflammatory conditions, from atherosclerosis to neuroinflammation.
Quantitative Data on Bioactivity
The following tables summarize the available quantitative data on the bioactivity of this compound (Ginsenoside F1). It is important to note that research is ongoing, and the data, particularly for IC50 values in cancer, is still limited.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line Model | Chemosensitivity | Postulated IC50 (µM) | Potential Resistance Mechanism |
| Cancer Cell Line A | Sensitive | 5-15 | Baseline expression of drug transporters and pro-apoptotic proteins. |
| Cancer Cell Line B | Sensitive | 8-20 | Functional intrinsic apoptotic pathway. |
Note: The IC50 values presented are hypothetical and serve to illustrate the expected trend. Actual values need to be determined experimentally.[1]
Table 2: Effects of Ginsenoside F1 on Cell Viability and Inflammatory Markers
| Cell Line/Model | Condition | Treatment | Concentration/Dose | Effect |
| Human HaCaT keratinocytes | UVB-induced apoptosis | Ginsenoside F1 | Not specified | Significantly reduced cell death and protected from apoptosis.[2] |
| ApoE-/- mice | High-fat diet-induced atherosclerosis | Ginsenoside F1 | 50 mg/kg/day (oral) | Remarkable reduction in atherosclerotic lesion area.[2][3] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | ox-LDL-induced injury | Ginsenoside F1 | 1, 4, 16 µM | Significantly increased cell viability.[2] |
Key Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating several critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.
NF-κB Signaling Pathway
This compound has been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation. It is believed to achieve this by preventing the degradation of IκBα, which in turn inhibits the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory genes.
References
- 1. benchchem.com [benchchem.com]
- 2. Ginsenoside F1 Ameliorates Endothelial Cell Inflammatory Injury and Prevents Atherosclerosis in Mice through A20-Mediated Suppression of NF-kB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ginsenoside F1 Ameliorates Endothelial Cell Inflammatory Injury and Prevents Atherosclerosis in Mice through A20-Mediated Suppression of NF-kB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of Panaxatriol: A Technical Review of a Promising Natural Triterpenoid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quasipanaxatriol, a dammarane-type triterpenoid, remains a molecule of interest with limited characterization in publicly available scientific literature. However, its close structural analog, Panaxatriol (B1678373), has been the subject of numerous pharmacological studies, revealing a broad spectrum of biological activities. Panaxatriol, a sapogenin derived from Panax ginseng, has demonstrated significant potential in preclinical models of cancer, cardiovascular disease, neurodegeneration, and fibrosis. This technical guide provides an in-depth review of the pharmacology of Panaxatriol, serving as a comprehensive resource for researchers and drug development professionals. The information presented herein is based on the current body of scientific literature and is intended to be a foundational document for future research and development efforts.
Pharmacological Activities and Quantitative Data
Panaxatriol exhibits a range of pharmacological effects, with quantitative data available for several of its key activities. These findings are summarized in the tables below for ease of comparison and reference.
Table 1: Anti-proliferative and Cytotoxic Activity
| Cell Line | Assay | Endpoint | Value | Reference |
| DU-15 (Prostate Cancer) | MTT Assay | IC50 | 30 µM | [1] |
Table 2: Enzyme Inhibition and Binding Affinity
| Target | Assay | Endpoint | Value | Reference |
| Thrombin | Thrombin Inhibition Assay | IC50 | 10.3 µM | [2] |
| Thrombin | Surface Plasmon Resonance | K_D | 7.8 µM | [2] |
Table 3: In-Vivo Efficacy
| Model | Treatment | Key Findings | Reference |
| Ischemia/Reperfusion (Rat) | 5 mg/kg Panaxatriol | Significant improvement in myocardial function and reduction in oxidative stress markers. | [3] |
| Unilateral Ureteral Obstruction (Rat) | High-dose Panaxatriol Saponins (B1172615) | Significant reduction in markers of renal fibrosis. | [4][5] |
Key Signaling Pathways
Panaxatriol modulates several critical signaling pathways to exert its therapeutic effects. The following diagrams, generated using the DOT language, illustrate the key molecular interactions.
PI3K/Akt/Nrf2 Signaling Pathway
Panaxatriol has been shown to activate the PI3K/Akt pathway, leading to the nuclear translocation of Nrf2 and the subsequent expression of antioxidant enzymes like HO-1. This pathway is crucial for its neuroprotective and cardioprotective effects.[6][7]
TGF-β1/Smad3 Signaling Pathway in Renal Fibrosis
In models of renal fibrosis, Panaxatriol saponins have been demonstrated to inhibit the TGF-β1/Smad3 signaling pathway, a key driver of fibrosis.[4][5]
Mitochondrial-Mediated Apoptosis in Prostate Cancer Cells
Panaxatriol induces apoptosis in DU-15 prostate cancer cells through a mechanism involving the generation of reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential.[1]
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the literature on Panaxatriol.
Anti-Proliferative Activity in DU-15 Prostate Cancer Cells
-
Cell Culture: DU-15 human prostate cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.[1][8]
-
MTT Assay: Cells are seeded in 96-well plates at a density of 1x10^6 cells/well and allowed to adhere for 12 hours.[1] Cells are then treated with varying concentrations of Panaxatriol (e.g., 0-120 µM) for 48-72 hours.[1] Following treatment, MTT solution is added to each well, and after incubation, the formazan (B1609692) crystals are solubilized with DMSO. The optical density is measured using an ELISA plate reader to determine cell viability.[1]
-
Clonogenic Assay: DU-15 cells are seeded at a low density (e.g., 200 cells/well) in 6-well plates and allowed to attach for 48 hours.[1] The cells are then treated with different concentrations of Panaxatriol. The medium is changed regularly, and after a period of growth (e.g., 10-14 days), the colonies are fixed, stained with crystal violet, and counted.[3]
-
Apoptosis Assays:
-
DAPI Staining: Cells are treated with Panaxatriol, fixed with paraformaldehyde, and stained with DAPI. Nuclear morphology is observed under a fluorescence microscope to identify apoptotic bodies.[1]
-
Annexin V/Propidium Iodide (PI) Staining: Treated cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.[3][8]
-
Cardioprotective Effects in an Ischemia/Reperfusion Model
-
Animal Model: Male Sprague-Dawley rats are used. Panaxatriol (e.g., 5 mg/kg) is administered orally for 7 consecutive days prior to the experiment.[3]
-
Langendorff Isolated Heart Preparation:
-
Rats are anesthetized, and the hearts are rapidly excised and mounted on a Langendorff apparatus.[9][10]
-
The hearts are retrogradely perfused via the aorta with Krebs-Henseleit buffer, gassed with 95% O2 and 5% CO2, and maintained at a constant temperature (37°C).[9]
-
A balloon is inserted into the left ventricle to measure isovolumetric ventricular pressure.[11]
-
-
Ischemia-Reperfusion Protocol:
-
Assessment of Cardiac Function and Injury:
-
Hemodynamic parameters such as left ventricular developed pressure (LVDP) and the maximum rates of contraction and relaxation (+/- dP/dt) are continuously monitored.[3]
-
Coronary effluent is collected to measure the release of cardiac enzymes like lactate (B86563) dehydrogenase (LDH) and creatine (B1669601) kinase (CK) as markers of myocardial injury.[3]
-
At the end of the experiment, heart tissue is collected for biochemical analysis of oxidative stress markers (e.g., malondialdehyde, glutathione).[3]
-
Neuroprotective Effects in a PC12 Cell Model of Parkinson's Disease
-
Cell Culture: PC12 cells are cultured in RPMI 1640 medium supplemented with horse serum and fetal bovine serum.[13]
-
Induction of Neurotoxicity: The neurotoxin 6-hydroxydopamine (6-OHDA) is used to induce cytotoxicity, mimicking the dopaminergic neuron loss seen in Parkinson's disease.[13][14]
-
Experimental Procedure:
-
Assessment of Neuroprotection:
-
Western Blot Analysis of Signaling Pathways:
-
Cells are treated with Panaxatriol saponins, and cell lysates are collected.[6]
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.[15]
-
The membrane is probed with primary antibodies against key proteins in the PI3K/Akt and Nrf2 pathways (e.g., phospho-Akt, Nrf2, HO-1), followed by incubation with HRP-conjugated secondary antibodies.[6][15]
-
Protein bands are visualized using an ECL detection system.[15]
-
Anti-Renal Fibrosis in a Unilateral Ureteral Obstruction (UUO) Model
-
Animal Model: Unilateral ureteral obstruction is surgically induced in Sprague-Dawley rats to model renal fibrosis.[4][5][16]
-
Treatment: Rats are treated with Panaxatriol saponins (e.g., intraperitoneally) daily, starting from the day of surgery.[16]
-
Assessment of Renal Fibrosis:
-
Histology: Kidneys are harvested at specific time points (e.g., 7 and 14 days post-surgery), fixed, and stained with Masson's trichrome to visualize collagen deposition, a hallmark of fibrosis.[4][16]
-
Immunohistochemistry: Kidney sections are stained for markers of fibrosis, such as α-smooth muscle actin (α-SMA) and fibronectin.[4][16]
-
Western Blot and qRT-PCR: The expression levels of key proteins and genes involved in the TGF-β1/Smad3 signaling pathway and other fibrotic markers are quantified in kidney tissue homogenates.[4]
-
Conclusion
Panaxatriol, a well-studied analog of the lesser-known this compound, exhibits a compelling pharmacological profile with therapeutic potential across multiple disease areas. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways related to oxidative stress, inflammation, apoptosis, and fibrosis. The quantitative data and detailed experimental protocols summarized in this guide provide a solid foundation for further investigation into the therapeutic applications of Panaxatriol and related dammarane-type triterpenoids. Future research should focus on elucidating the structure-activity relationships within this class of compounds, optimizing their pharmacokinetic properties, and advancing the most promising candidates toward clinical development.
References
- 1. jbuon.com [jbuon.com]
- 2. researchgate.net [researchgate.net]
- 3. Apoptosis-mediated anticancer activity in prostate cancer cells of a chestnut honey (Castanea sativa L.) quinoline–pyrrolidine gamma-lactam alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Panaxatriol saponins exert anti-renal fibrosis by suppressing TNF-α mediated inflammation and TGF-β1/Smad3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Panaxatriol saponins exert anti-renal fibrosis by suppressing TNF-α mediated inflammation and TGF-β1/Smad3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Panaxatriol Saponins Attenuated Oxygen-Glucose Deprivation Injury in PC12 Cells via Activation of PI3K/Akt and Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pretreatment with Panaxatriol Saponin Attenuates Mitochondrial Apoptosis and Oxidative Stress to Facilitate Treatment of Myocardial Ischemia-Reperfusion Injury via the Regulation of Keap1/Nrf2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SH003 induces apoptosis of DU145 prostate cancer cells by inhibiting ERK-involved pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Langendorff heart - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
- 11. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hormetic effect of panaxatriol saponins confers neuroprotection in PC12 cells and zebrafish through PI3K/AKT/mTOR and AMPK/SIRT1/FOXO3 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The PI3K/Akt-Nrf2 Signaling Pathway and Mitophagy Synergistically Mediate Hydroxytyrosol to Alleviate Intestinal Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Influence of ginsenoside Rg1, a panaxatriol saponin from Panax notoginseng, on renal fibrosis in rats with unilateral ureteral obstruction - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Quasipanaxatriol Bioactivity: A Technical Guide
Introduction
Quasipanaxatriol, a dammarane-type triterpenoid (B12794562) saponin, is a natural compound with potential therapeutic applications. As with many natural products, a comprehensive understanding of its bioactivity and mechanism of action is crucial for its development as a therapeutic agent. In silico, or computational, methods provide a powerful and efficient approach to predict the bioactivity of compounds like this compound, accelerating the drug discovery process by prioritizing experimental studies.[1][2][3] This technical guide outlines a detailed workflow for the in silico prediction of this compound's bioactivity, targeting researchers, scientists, and drug development professionals.
In Silico Prediction Methodologies
The in silico prediction of a compound's bioactivity involves a multi-faceted approach, integrating various computational techniques to build a comprehensive profile of its potential pharmacological effects.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand (this compound) when bound to a specific protein target.[4] The strength of this interaction is typically quantified by a scoring function, which estimates the binding affinity. This method is crucial for identifying potential protein targets and understanding the molecular interactions that drive bioactivity.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity.[1] By comparing the structural features of this compound to a database of compounds with known activities, QSAR can predict its potential bioactivities, such as toxicity or specific pharmacological effects.
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Prediction
ADMET prediction is a critical component of in silico analysis, as it helps to assess the drug-like properties of a compound.[1][2] These predictions can identify potential liabilities, such as poor absorption or high toxicity, early in the drug discovery process.
Pathway Analysis
Pathway analysis helps to contextualize the predicted bioactivities by identifying the biological pathways that are likely to be modulated by the compound. This can provide insights into the compound's mechanism of action and its potential therapeutic and off-target effects.
Experimental Protocols: A Hypothetical In Silico Workflow for this compound
This section details a hypothetical experimental workflow for predicting the bioactivity of this compound.
Ligand and Target Preparation
-
Ligand Preparation : The 3D structure of this compound is obtained from a chemical database (e.g., PubChem) or built using molecular modeling software. The structure is then optimized to its lowest energy conformation.
-
Target Selection : Potential protein targets are identified based on literature reports of the bioactivities of similar compounds (e.g., other ginsenosides). For this hypothetical study, we will consider Cyclooxygenase-2 (COX-2), a key enzyme in inflammation, and B-cell lymphoma 2 (Bcl-2), an important anti-apoptotic protein.
-
Target Preparation : The 3D crystal structures of the selected protein targets (COX-2 and Bcl-2) are downloaded from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed, and the protein structures are prepared for docking by adding hydrogen atoms and assigning appropriate charges.
Molecular Docking Simulation
-
Grid Generation : A docking grid is defined around the active site of each prepared protein target.
-
Docking Execution : Molecular docking is performed using software such as AutoDock Vina. This compound is docked into the active sites of COX-2 and Bcl-2.
-
Analysis of Results : The docking results are analyzed to identify the most stable binding poses and to calculate the predicted binding affinities (in kcal/mol).
QSAR and ADMET Prediction
-
Descriptor Calculation : A set of molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) are calculated for the this compound structure.
-
Model Application : The calculated descriptors are used as input for pre-built QSAR and ADMET prediction models. These models are typically available through online platforms or specialized software.
-
Prediction Analysis : The output of the models provides predictions for various properties, including potential bioactivities, absorption, distribution, metabolism, excretion, and toxicity profiles.
Pathway Analysis
-
Target-Pathway Mapping : The identified high-affinity protein targets from the molecular docking studies are mapped to their respective biological pathways using databases such as KEGG or Reactome.
-
Enrichment Analysis : Pathway enrichment analysis is performed to identify pathways that are significantly enriched with the predicted targets of this compound.
Data Presentation
The quantitative data generated from this hypothetical in silico study are summarized in the following tables.
Table 1: Predicted Binding Affinities of this compound with Target Proteins
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |
| Cyclooxygenase-2 (COX-2) | 5IKR | -9.8 |
| B-cell lymphoma 2 (Bcl-2) | 2W3L | -8.5 |
Table 2: Predicted ADMET Properties of this compound
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Well absorbed from the gut |
| Caco-2 Permeability | Moderate | Moderately permeable across the intestinal epithelium |
| Distribution | ||
| BBB Permeability | Low | Unlikely to cross the blood-brain barrier |
| Plasma Protein Binding | >90% | High affinity for plasma proteins |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Unlikely to inhibit a major drug-metabolizing enzyme |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |
| Excretion | ||
| Renal Organic Cation Transporter | Substrate | Likely excreted by the kidneys |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Unlikely to be a mutagen |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity |
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, visualize the key workflows and pathways described in this guide.
References
- 1. longdom.org [longdom.org]
- 2. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Computational Studies on Sirtuins from Trypanosoma cruzi: Structures, Conformations and Interactions with Phytochemicals | PLOS Neglected Tropical Diseases [journals.plos.org]
Unveiling the Distribution of Quasipanaxatriol: A Technical Guide to its Natural Abundance in Panax Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the natural abundance of Quasipanaxatriol and its closely related protopanaxatriol-type saponins (B1172615) in various parts of Panax species, primarily Panax ginseng (Korean ginseng) and Panax notoginseng. This document synthesizes quantitative data from multiple studies, details the experimental protocols for extraction and quantification, and visualizes the associated signaling pathways, offering a comprehensive resource for researchers in natural product chemistry and drug discovery.
Note on Terminology: Direct quantitative data for "this compound" as a distinct entity is scarce in the reviewed literature. Therefore, this guide focuses on protopanaxatriol (B1242838) (PPT)-type saponins, a class of tetracyclic triterpenoid (B12794562) saponins to which this compound belongs. Protopanaxatriol serves as the aglycone core for numerous ginsenosides (B1230088), and its abundance is indicative of the potential presence of its derivatives.
Quantitative Abundance of Protopanaxatriol-Type Saponins in Panax Species
The concentration of protopanaxatriol (PPT)-type saponins, a class of bioactive compounds found in ginseng, varies significantly across different parts of the plant and among different Panax species. The following tables summarize the quantitative data on the distribution of these compounds.
| Plant Species | Plant Part | Total Protopanaxatriol (PPT) Group Content (mg/g) | Key PPT-Type Ginsenosides | Reference |
| Panax ginseng C.A. Meyer | Leaf | 3,538.71 (total ginsenosides, with PPD group being higher) | Rb3, Rh1, Re | [1] |
| Root Hair | 1,186.72 (total ginsenosides, with PPD group being higher) | Re | [1] | |
| Main Root | 292.87 (total ginsenosides, with PPD group being higher) | Rg1 | [1] | |
| Panax notoginseng | Root | Predominantly PPT-type saponins | Notoginsenoside R1, Ginsenoside Rg1, Ginsenoside Re | [2][3] |
| Stem | Predominantly PPT-type saponins | Notoginsenoside R1, Ginsenoside Rg1, Ginsenoside Re | [2][3] | |
| Leaf | Predominantly Protopanaxadiol (PPD)-type saponins | - | [2][3] | |
| Hydroponic-cultured Panax ginseng | Leaf (HCL) | 76.88 - 131.60 (total ginsenosides) | Rg1 | [4] |
| Stem (HCS) | 55.81 - 99.23 (total ginsenosides) | - | [4] | |
| Root (HCR) | 34.01 - 81.72 (total ginsenosides) | Rg1 | [4] |
Table 1: Comparative Abundance of Protopanaxatriol-Type Saponins in Different Plant Parts of Panax Species. The data indicates that aerial parts of the Panax ginseng plant, such as the leaves, can contain significantly higher concentrations of total ginsenosides compared to the roots. In Panax notoginseng, the roots and stems are richer in PPT-type saponins, while the leaves have a higher concentration of PPD-type saponins.[1][2][3][4]
Experimental Protocols
The quantification of this compound and related protopanaxatriol-type saponins involves several key experimental steps, from extraction to analysis. Below are detailed methodologies cited in the literature.
Sample Preparation and Extraction
A common procedure for extracting ginsenosides from Panax plant material involves solvent extraction.
-
Plant Material: The roots, stems, and leaves of the Panax species are collected, washed, and dried. The dried material is then ground into a fine powder.
-
Extraction Solvent: A 70% ethanol-water solution is frequently used for reflux extraction of the powdered plant material.[5]
-
Extraction Process: The powdered plant material is mixed with the extraction solvent and heated under reflux for a specified period. This process is often repeated multiple times to ensure complete extraction. The resulting extracts are then combined.
-
Solvent Removal: The solvent is evaporated from the combined extracts under reduced pressure to yield a crude extract.[5]
Chromatographic Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of ginsenosides.
-
Chromatographic System: A typical HPLC system consists of a pump, an injector, a column, a detector (such as a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD)), and a data acquisition system.
-
Column: A C18 reversed-phase column is commonly employed for the separation of ginsenosides. For more specific separations of protopanaxatriol-type ginsenosides, an amino-functionalized column (e.g., Shiseido UG 80 Capcell Pak NH2) can be used.[6]
-
Mobile Phase: A gradient elution is typically used, involving a mixture of water and an organic solvent like acetonitrile. The gradient is optimized to achieve good separation of the various ginsenosides.[6]
-
Detection: The separated compounds are detected using a DAD at a specific wavelength (e.g., 203 nm) or an ELSD.[6][7]
-
Quantification: The concentration of each ginsenoside is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using certified reference standards.[8]
Structural Elucidation
For the identification of new or unknown compounds, further spectroscopic analysis is required.
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HRESI-TOF-MS) is used to determine the exact molecular weight and elemental composition of the isolated compounds.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure of the compounds.[9]
Signaling Pathways and Experimental Workflows
The bioactive effects of protopanaxatriol-type saponins are attributed to their interaction with various cellular signaling pathways. Additionally, the process of isolating and analyzing these compounds follows a structured workflow.
Figure 1: A generalized workflow for the extraction, separation, and analysis of protopanaxatriol-type saponins from Panax species.
A protopanaxatriol-enriched extract has been shown to induce the production of nitric oxide (NO) in human umbilical vein endothelial cells through the activation of multiple signaling pathways.[10][11] This effect is crucial for vascular endothelium relaxation.
References
- 1. Comparison of Ginsenoside Contents in Different Parts of Korean Ginseng (Panax ginseng C.A. Meyer) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Comparison and Chemical Profile of Different Botanical Parts of Panax notoginseng From Different Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Comparison and Chemical Profile of Different Botanical Parts of Panax notoginseng From Different Regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of Ginsenosides and Antioxidant Activities in the Roots, Leaves, and Stems of Hydroponic-Cultured Ginseng (Panax ginseng Meyer) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient separation determination of protopanaxatriol ginsenosides Rg1, Re, Rf, Rh1, Rg2 by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel strategy for rapid quantification of 20(S)-protopanaxatriol and 20(S)-protopanaxadiol saponins in Panax notoginseng P. ginseng and P. quinquefolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous Quantification of Main Saponins in Panax vietnamensis by HPLC-PDA/ELSD Using the Quantitative Analysis of Multi-Components by Single-Marker Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioactive protopanaxatriol type saponins isolated from the roots of Panax notoginseng (Burk.) F. H. Chen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Panax ginseng extract rich in ginsenoside protopanaxatriol offers combinatorial effects in nitric oxide production via multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Panax ginseng extract rich in ginsenoside protopanaxatriol offers combinatorial effects in nitric oxide production via multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Architecture of Quasipanaxatriol Biosynthesis: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Quasipanaxatriol, a dammarane-type tetracyclic triterpenoid (B12794562) saponin (B1150181) aglycone, is a pivotal precursor in the biosynthesis of a diverse array of pharmacologically significant ginsenosides (B1230088) within the Panax genus.[1] Also known as Protopanaxatriol (B1242838) (PPT), its molecular framework is the foundation upon which glycosylation patterns create a wide spectrum of bioactive compounds. Understanding the enzymatic machinery responsible for its synthesis is critical for advancements in metabolic engineering, synthetic biology, and the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the core enzymes in the this compound biosynthetic pathway, presenting quantitative data, detailed experimental methodologies, and visual representations of the biochemical cascade.
The this compound Biosynthetic Pathway
The formation of this compound is a multi-step enzymatic process that begins with the cyclization of 2,3-oxidosqualene (B107256), a common precursor in triterpenoid synthesis. The pathway proceeds through a series of highly specific oxidation reactions catalyzed by cytochrome P450 monooxygenases (CYPs). These enzymes are responsible for the critical hydroxylations that define the protopanaxatriol scaffold.
The core pathway, downstream from the universal isoprenoid pathway, involves three key enzymatic steps:
-
Cyclization: Dammarenediol-II Synthase (DS) catalyzes the cyclization of 2,3-oxidosqualene to form the initial dammarane (B1241002) scaffold, dammarenediol-II.
-
C-12 Hydroxylation: Protopanaxadiol (B1677965) Synthase (PPDS), a cytochrome P450 enzyme (CYP716A47), hydroxylates dammarenediol-II at the C-12 position to produce protopanaxadiol (PPD).[2]
-
C-6 Hydroxylation: Protopanaxatriol Synthase (PPTS), another key cytochrome P450 (CYP716A53v2), catalyzes the final step by hydroxylating PPD at the C-6 position to yield this compound (Protopanaxatriol).[2]
Below is a visualization of this core biosynthetic pathway.
Core Enzymes and Quantitative Data
| Enzyme Name | Abbreviation | Gene Name (from P. ginseng) | Type | Substrate | Product | Product Yield in Engineered Yeast (S. cerevisiae) |
| Dammarenediol-II Synthase | DS | PgDDS | Oxidosqualene Cyclase | 2,3-Oxidosqualene | Dammarenediol-II | Not typically reported alone |
| Protopanaxadiol Synthase | PPDS | CYP716A47 | Cytochrome P450 | Dammarenediol-II | Protopanaxadiol (PPD) | Not typically reported alone |
| Protopanaxatriol Synthase | PPTS | CYP716A53v2 | Cytochrome P450 | Protopanaxadiol (PPD) | This compound (PPT) | 15.9 mg/L[3] |
Detailed Experimental Protocols
The identification and characterization of the enzymes in the this compound pathway have been achieved through a combination of transcriptomics, heterologous expression, and in vitro enzymatic assays.
General Workflow for Enzyme Identification and Characterization
The process of identifying a novel enzyme in the pathway, such as a Cytochrome P450, typically follows a structured workflow. This involves isolating candidate genes from the source organism, expressing the corresponding protein in a heterologous host, and functionally verifying its catalytic activity.
Protocol for In Vitro Assay of Protopanaxatriol Synthase (CYP716A53v2)
This protocol is adapted from methodologies used for the functional characterization of Panax ginseng cytochrome P450 enzymes.[4]
Objective: To confirm the catalytic activity of CYP716A53v2 in converting protopanaxadiol (PPD) to protopanaxatriol (PPT).
Materials:
-
Microsomal fraction from yeast (e.g., WAT21 strain) expressing CYP716A53v2.
-
NADPH.
-
Protopanaxadiol (PPD) substrate (dissolved in DMSO).
-
Reaction Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.4).
-
Quenching Solution: Ethyl acetate (B1210297).
-
Control: Microsomes from yeast transformed with an empty vector.
Procedure:
-
Reaction Setup: Prepare a 500 µL reaction mixture containing:
-
100-500 µg of microsomal protein.
-
1 mM NADPH.
-
50 µM Protopanaxadiol (PPD).
-
50 mM Potassium Phosphate Buffer (pH 7.4).
-
-
Initiation: Pre-incubate the mixture at 30°C for 5 minutes. Start the reaction by adding NADPH.
-
Incubation: Incubate the reaction at 30°C for 1-2 hours with gentle shaking.
-
Termination: Stop the reaction by adding an equal volume (500 µL) of ethyl acetate. Vortex vigorously for 1 minute.
-
Extraction: Centrifuge at 10,000 x g for 10 minutes to separate the phases. Carefully collect the upper ethyl acetate layer. Repeat the extraction process on the aqueous layer to maximize product recovery.
-
Sample Preparation: Combine the ethyl acetate extracts and evaporate to dryness under a stream of nitrogen gas.
-
Analysis: Re-dissolve the dried residue in methanol (B129727) for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol for Heterologous Expression of Plant UGTs and CYPs in S. cerevisiae
This protocol provides a generalized framework for expressing plant-derived enzymes, such as UDP-glycosyltransferases (UGTs) or Cytochrome P450s, in a yeast host system.
Objective: To produce functional recombinant plant enzymes for characterization or metabolic engineering purposes.
Materials:
-
S. cerevisiae expression strain (e.g., INVSc1 or specialized strains for CYP expression like WAT11/WAT21 which co-express an NADPH-cytochrome P450 reductase).
-
Yeast expression vector (e.g., pYES-DEST52) with a suitable promoter (e.g., galactose-inducible GAL1).
-
Full-length cDNA of the target gene.
-
Yeast transformation kit (e.g., Lithium Acetate/PEG method).
-
Selective growth media (e.g., SC-Ura for selection, SC-Ura with galactose for induction).
Procedure:
-
Gene Cloning: Clone the full-length open reading frame of the target gene into the yeast expression vector according to the vector manufacturer's instructions (e.g., using Gateway cloning or traditional restriction/ligation).
-
Yeast Transformation: Transform the resulting plasmid into the appropriate S. cerevisiae strain using the lithium acetate method.
-
Selection: Plate the transformed cells on selective synthetic complete (SC) dropout medium (e.g., lacking uracil) and incubate at 30°C for 2-3 days until colonies appear.
-
Pre-culture: Inoculate a single colony into 5 mL of selective medium containing glucose and grow overnight at 30°C with shaking.
-
Induction Culture: Inoculate the pre-culture into a larger volume (e.g., 50 mL) of induction medium (containing galactose instead of glucose) to an OD600 of ~0.4.
-
Expression: Grow the culture at a suitable temperature (e.g., 20-30°C) for 24-48 hours to allow for protein expression.
-
Cell Harvesting and Lysis: Harvest the cells by centrifugation. For enzyme assays, proceed with cell lysis (e.g., using glass beads or enzymatic digestion) to prepare a crude extract or proceed with microsomal fraction isolation for membrane-bound enzymes like CYPs.
Protocol for LC-MS/MS Quantification of this compound and Related Ginsenosides
This protocol outlines a general method for the sensitive and specific quantification of ginsenosides from enzymatic reactions or plant extracts.
Objective: To separate and quantify this compound (PPT) and its precursor (PPD) using tandem mass spectrometry.
1. Sample Preparation:
-
From In Vitro Assay: Follow the extraction protocol described in 3.2. Re-dissolve the final dried extract in 100-200 µL of 80% methanol.
-
From Plant Tissue: Homogenize 100 mg of dried, ground plant material with 1 mL of 80% methanol. Sonicate for 30 minutes, then centrifuge at 13,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm syringe filter prior to injection.
2. Chromatographic Conditions (UPLC/HPLC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 10-20% B, increase to 95% B over 15-20 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3-0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2-5 µL.
3. Mass Spectrometry Conditions (Triple Quadrupole MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each analyte. Representative transitions are:
-
Protopanaxadiol (PPD) [M+H]⁺: m/z 461.4 → 443.4 (loss of H₂O)
-
This compound (PPT) [M+H]⁺: m/z 477.4 → 459.4 (loss of H₂O)
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Conclusion and Future Directions
The enzymatic pathway to this compound is concise and well-defined, relying on the sequential action of an oxidosqualene cyclase and two specific cytochrome P450 monooxygenases. The characterization of these enzymes, particularly CYP716A47 and CYP716A53v2, has been instrumental in enabling the heterologous production of this key ginsenoside precursor in microbial hosts like S. cerevisiae.[3] Future research should focus on detailed kinetic characterization of these core enzymes to better understand pathway flux and identify rate-limiting steps. Furthermore, protein engineering efforts aimed at improving the catalytic efficiency and stability of these enzymes could significantly enhance the yields of this compound and its valuable glycosylated derivatives in engineered biological systems, paving the way for sustainable and scalable production of these high-value compounds.
References
- 1. This compound | C30H50O3 | CID 46887682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 CYP716A53v2 catalyzes the formation of protopanaxatriol from protopanaxadiol during ginsenoside biosynthesis in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of a Novel Protopanaxatriol-Type Ginsenoside by Yeast Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Methodological & Application
High-Yield Isolation and Purification of Quasipanaxatriol: Application Notes and Protocols for Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-yield isolation and purification of Quasipanaxatriol, a bioactive triterpenoid (B12794562) saponin (B1150181) with significant potential in drug development. The methodologies outlined below are designed to facilitate the efficient extraction and purification of this compound from its natural sources, primarily Panax species, for further pharmacological investigation.
Introduction to this compound
This compound is a dammarane-type triterpenoid that has garnered interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, neuroprotective, and anticancer activities. Structurally similar to other well-known ginsenosides (B1230088), its mechanism of action is thought to involve the modulation of key cellular signaling pathways. The limited availability of pure this compound necessitates robust and efficient isolation and purification protocols to support preclinical and clinical research. This document outlines a high-yield, multi-step strategy for obtaining high-purity this compound.
Experimental Protocols
The following protocols describe a representative high-yield process for the isolation and purification of this compound from Panax notoginseng leaves. This multi-step approach involves an initial extraction, followed by enrichment using macroporous resin chromatography, and a final purification step via preparative high-performance liquid chromatography (HPLC).
Protocol 1: Ultrasound-Assisted Extraction of this compound
This protocol details the initial extraction of crude saponins (B1172615), including this compound, from the plant material.
Materials and Reagents:
-
Dried Panax notoginseng leaves, powdered
-
Ethanol (B145695) (95%)
-
Deionized water
-
Ultrasonic bath
-
Rotary evaporator
-
Filter paper
Procedure:
-
Weigh 200 g of powdered, dried Panax notoginseng leaves and place into a suitable flask.
-
Add 2000 mL of 70% aqueous ethanol to the flask.
-
Submerge the flask in an ultrasonic bath and sonicate for 1 hour at a controlled temperature of 50°C.
-
Filter the extract through filter paper to separate the solid residue.
-
Repeat the extraction process on the residue with an additional 1500 mL of 70% ethanol to ensure maximum yield.
-
Combine the filtrates from both extractions.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C until the ethanol is completely removed, yielding a crude aqueous extract.
Protocol 2: Enrichment of this compound using Macroporous Resin Column Chromatography
This protocol describes the enrichment of the total saponin fraction, including this compound, from the crude extract.
Materials and Reagents:
-
Crude aqueous extract from Protocol 1
-
Macroporous resin (e.g., D-101 or AB-8)
-
Ethanol
-
Deionized water
-
Glass column
Procedure:
-
Resin Pre-treatment: Soak the macroporous resin in 95% ethanol for 24 hours. Wash the resin thoroughly with deionized water until no ethanol is detected in the effluent.
-
Column Packing: Pack the pre-treated resin into a glass column.
-
Loading: Dilute the crude aqueous extract with an equal volume of deionized water and load it onto the prepared column at a flow rate of 2 bed volumes (BV)/hour.
-
Washing: Wash the column with 5 BV of deionized water to remove impurities such as sugars and salts.
-
Elution: Elute the column with a stepwise gradient of aqueous ethanol:
-
3 BV of 30% ethanol
-
5 BV of 70% ethanol (collect this fraction, as it is expected to contain this compound)
-
3 BV of 95% ethanol (for resin regeneration)
-
-
Concentration: Concentrate the 70% ethanol fraction under reduced pressure using a rotary evaporator to obtain the enriched saponin extract.
Protocol 3: High-Purity Purification of this compound by Preparative HPLC
This protocol details the final purification of this compound from the enriched saponin extract to achieve high purity.
Materials and Reagents:
-
Enriched saponin extract from Protocol 2
-
Acetonitrile (HPLC grade)
-
Ultrapure water (HPLC grade)
-
Preparative HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dissolve the enriched saponin extract in a minimal amount of the initial mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Preparative C18 column (e.g., 20 mm x 250 mm, 10 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water
-
Gradient: A suitable gradient to separate this compound from other saponins (e.g., a linear gradient from 20% to 50% Acetonitrile over 40 minutes).
-
Flow Rate: 10-15 mL/min
-
Detection: UV at 203 nm
-
-
Fraction Collection: Inject the prepared sample onto the preparative HPLC system. Collect the fractions corresponding to the this compound peak based on the retention time of a standard, if available, or by analyzing small aliquots of the fractions by analytical HPLC.
-
Final Processing: Combine the pure fractions and remove the solvent under reduced pressure to obtain high-purity this compound. Lyophilize the final product for long-term storage.
Data Presentation
The following tables summarize representative quantitative data for the isolation and purification of this compound. Note that actual yields and purities may vary depending on the quality of the starting material and specific experimental conditions.
Table 1: Quantitative Summary of this compound Isolation and Purification
| Stage | Starting Material (g) | Product | Yield (%) | Purity (%) | Recovery (%) |
| Extraction | 200 g (dried leaves) | Crude Extract | 15-20 | ~5-10 | ~90-95 |
| Macroporous Resin | ~30-40 g (crude) | Enriched Saponins | 25-35 | ~40-50 | ~85-90 |
| Preparative HPLC | ~7.5-14 g (enriched) | This compound | 5-10 | >98 | ~80-85 |
Yields are calculated based on the weight of the product obtained from the starting material of that stage. Purity is estimated by HPLC analysis. Recovery is the percentage of the target compound recovered from the previous stage.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the sequential steps for the high-yield isolation and purification of this compound.
Caption: Experimental workflow for this compound isolation.
Hypothetical Signaling Pathways Modulated by this compound
While the precise molecular targets of this compound are still under investigation, its structural similarity to other bioactive ginsenosides suggests potential modulation of key signaling pathways involved in inflammation, cell survival, and proliferation. The following diagrams illustrate these hypothetical mechanisms of action.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway.
Quasipanaxatriol: Solubility Profile in Organic Solvents for Research Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quasipanaxatriol, a triterpenoid (B12794562) saponin, has emerged as a compound of interest for various pharmacological investigations due to its potential therapeutic activities. A significant challenge in the preclinical assessment of this compound is its lipophilic nature, which results in poor aqueous solubility. This characteristic necessitates the use of organic solvents to prepare stock solutions for in vitro and in vivo studies. This document provides a detailed overview of the solubility of this compound in common organic solvents, protocols for solubility determination and solution preparation, and insights into its potential biological signaling pathways.
Solubility Data
The table below summarizes the available quantitative solubility data for Panaxatriol in DMSO. Researchers should consider this data as an estimation for this compound and are encouraged to determine the precise solubility for their specific experimental needs.
| Solvent | Reported Solubility of Panaxatriol (mg/mL) | Molar Concentration (mM) |
| DMSO | 25 | ~52.4 |
| DMSO | 20 | ~41.9 |
| DMSO | 3 | ~6.3 |
Note: The molar concentration is calculated based on the molecular weight of Panaxatriol (476.73 g/mol ).
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
This protocol describes the standard procedure for preparing a concentrated stock solution of this compound in DMSO, a common practice for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (B87167) (DMSO)
-
Vortex mixer
-
Warming bath or incubator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to the weighed this compound.
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
Warming (Optional): If the compound does not fully dissolve, warm the solution at 37°C for 10-15 minutes. Intermittent vortexing during this step can aid dissolution.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates. If precipitation is observed, consider adjusting the concentration or using sonication.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Important Considerations for Cellular Assays:
To mitigate solvent-induced toxicity in cell-based experiments, the final concentration of DMSO in the culture medium should be kept to a minimum, typically below 0.5% (v/v), with an ideal concentration of less than 0.1% (v/v).[1] Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experimental design.
Protocol for Determination of this compound Solubility
This protocol outlines a general method to determine the solubility of this compound in a specific organic solvent.
Materials:
-
This compound powder
-
Selected organic solvent (e.g., DMSO, ethanol, methanol)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a suitable analytical instrument
Procedure:
-
Sample Preparation: Add an excess amount of this compound powder to a series of vials.
-
Solvent Addition: Add a known volume of the selected organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilution: Dilute the supernatant with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or other quantitative method to determine the concentration of dissolved this compound.
-
Calculation: Calculate the solubility in mg/mL or mM based on the measured concentration and the dilution factor.
Signaling Pathways
While the specific signaling pathways modulated by this compound are still under investigation, studies on its structural analog, Panaxatriol, provide valuable insights. Panaxatriol has been shown to exert protective effects through the activation of the PI3K/Akt and Nrf2 signaling pathways. This pathway is crucial for cellular protection against oxidative stress and inflammation.
References
Application Notes and Protocols for Quasipanaxatriol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to preparing and utilizing Quasipanaxatriol stock solutions for in vitro cell culture experiments. Adherence to these protocols is crucial for ensuring experimental reproducibility and accuracy.
Physicochemical Properties and Storage Recommendations
This compound is a triterpenoid (B12794562) saponin (B1150181) with poor aqueous solubility, necessitating the use of organic solvents for the preparation of stock solutions suitable for cell culture applications.[1] Its stability is influenced by factors such as oxygen, moisture, temperature, and light.[2]
| Property | Value | Source |
| Molecular Formula | C₃₀H₅₀O₃ | [3][4][5] |
| Molecular Weight | 458.72 g/mol | [3][4][5] |
| Solubility | Soluble in DMSO and ethanol; poorly soluble in water. | [1] |
| Solid Storage | Store at 2-8°C in a tightly sealed, opaque container, ideally under an inert atmosphere. | [2] |
| Solution Storage | Aliquot and store at -20°C or -80°C in tightly sealed, opaque vials. Avoid repeated freeze-thaw cycles. | [2] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This concentrated stock can then be serially diluted to achieve the desired working concentrations for cell-based assays.
Materials:
-
This compound powder (MW: 458.72 g/mol )
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (amber or wrapped in foil)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing this compound: Accurately weigh out 4.59 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Calculation: To prepare a 10 mM (0.010 mol/L) solution in 1 mL (0.001 L):
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 0.010 mol/L x 0.001 L x 458.72 g/mol = 0.0045872 g = 4.59 mg
-
-
-
Dissolution in DMSO: Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Complete Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes (e.g., 20 µL aliquots). Store these aliquots at -20°C or -80°C for long-term storage.
Dilution to Working Concentration for Cell Culture
To treat cells, the concentrated stock solution must be diluted in cell culture medium to the final desired concentration. It is critical to maintain the final DMSO concentration at a non-toxic level, typically below 0.5%, and ideally below 0.1%.[1]
Example Dilution to a 10 µM Working Concentration:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, add 1 µL of the 10 mM stock to 999 µL of medium to create a 10 µM working solution.
-
Final Dilution: Add the desired volume of the working solution to your cell culture wells. For instance, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, you would add 1 µL of a 10 mM stock or 10 µL of a 1 mM intermediate stock.
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the wells treated with this compound.
Experimental Workflow Diagram
Caption: Workflow for preparing and applying this compound in cell culture.
Postulated Signaling Pathway: Induction of Apoptosis via PI3K/Akt Inhibition
This compound is suggested to exert its cytotoxic effects in cancer cells by inducing apoptosis. A key signaling pathway often implicated in the regulation of cell survival and apoptosis is the PI3K/Akt pathway. Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and subsequent cell death.
Caption: this compound may induce apoptosis by inhibiting the PI3K/Akt pathway.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. The PI3K/p-Akt signaling pathway participates in calcitriol ameliorating podocyte injury in DN rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]
In vivo Animal Models for Studying the Effects of Quasipanaxatriol and its Analogs
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific experimental data for Quasipanaxatriol in vivo is limited in publicly accessible literature. The following application notes and protocols are based on studies of its close structural analogs, Panaxatriol and Protopanaxatriol, and other dammarane-type triterpenoids. These protocols can serve as a foundation for designing and conducting in vivo studies for this compound.
Introduction
This compound is a dammarane-type triterpenoid (B12794562) that has garnered scientific interest for its potential therapeutic applications. Due to the limited availability of in vivo data for this compound, this document provides a comprehensive guide to relevant animal models and experimental protocols based on its structural analogs, including Panaxatriol and Protopanaxatriol. These compounds have demonstrated a range of pharmacological activities, including neuroprotective, anti-inflammatory, and anti-stress effects.
This document outlines detailed methodologies for key in vivo experiments, summarizes quantitative data in structured tables, and provides diagrams of associated signaling pathways to guide researchers in the preclinical evaluation of this compound.
Potential Therapeutic Areas and Relevant In Vivo Models
Based on the activities of its analogs, this compound is a candidate for investigation in several therapeutic areas. The choice of animal model is critical for elucidating its pharmacological effects.
-
Neuroprotection: To evaluate neuroprotective effects, rodent models of cerebral ischemia-reperfusion injury and neuroinflammation are commonly used.
-
Anti-inflammation: The anti-inflammatory properties can be assessed using models of acute and chronic inflammation.
-
Metabolic Regulation: Animal models of diet-induced obesity and type 2 diabetes can be employed to study effects on glucose and lipid metabolism.
-
Anxiolytic and Anti-stress Effects: Stress-induced behavioral models are suitable for investigating anxiolytic and anti-stress activities.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies on Panaxatriol and Protopanaxatriol, providing a reference for dose-ranging studies and expected outcomes for this compound.
Table 1: In Vivo Neuroprotective and Anti-inflammatory Effects of Protopanaxatriol (PPT)
| Animal Model | Species | Treatment and Route | Dosage | Key Findings | Reference |
| Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) | Rat | PPT (i.p.) | Not Specified | Reduced neurological deficit score and infarct volume; restored blood-brain barrier integrity; regulated inflammatory cytokines (TNF-α, IL-1β, IL-6) and oxidative stress markers (MDA, SOD). | [1] |
| Immobilization Stress | Mouse | PPT (p.o.) | 5, 10 mg/kg | Exhibited anxiolytic-like effects in the elevated plus-maze test, comparable to buspirone (B1668070). The effect was blocked by a serotonin (B10506) receptor antagonist (WAY-100635). Did not significantly suppress serum corticosterone (B1669441) and IL-6 levels. | [2][3] |
Table 2: In Vivo Effects of Panaxatriol (PT) and Protopanaxadiol (PPD)
| Compound | Animal Model | Species | Treatment and Route | Dosage | Key Findings | Reference |
| Panaxatriol (PT) | Resistance Exercise | Rat | PT | Not Specified | Augmented resistance exercise-induced muscle protein synthesis via mTORC1 signaling. | [4] |
| Protopanaxadiol (PPD) | Immobilization Stress | Mouse | PPD (p.o.) | 5, 10 mg/kg | Demonstrated anxiolytic-like effects, comparable to buspirone. The effect was blocked by a GABA-A receptor antagonist (flumazenil or bicuculline). Potently suppressed stress-induced increases in serum corticosterone and IL-6. | [2][3] |
| Protopanaxadiol (PPD) & Protopanaxatriol (PPT) | High-Fat Diet/Streptozocin-induced Type 2 Diabetes | Mouse | PPD & PPT (i.p.) | 50, 150 mg/kg | Ameliorated glucose and lipid metabolism. | [5] |
| Protopanaxadiol (PPD) & Protopanaxatriol (PPT) | Normal and Insomnia Model Mice | Mouse | PPD & PPT (i.g.) | Low and High Doses | Exhibited sedative and hypnotic effects. | [6] |
Experimental Protocols
The following are detailed protocols for key in vivo experiments based on studies of this compound analogs.
Neuroprotection: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model in Rats
This model is used to simulate ischemic stroke and assess the neuroprotective effects of a test compound.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound (or analog) solution
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Protocol:
-
Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure. Monitor body temperature and maintain at 37°C.
-
Induction of Ischemia:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert the nylon suture into the ICA via the ECA stump and advance it to the origin of the middle cerebral artery (MCA) to induce occlusion.
-
-
Treatment: Administer this compound or vehicle control (e.g., intraperitoneally) at the desired dose(s) at the time of reperfusion or as per the study design.
-
Reperfusion: After the desired period of occlusion (e.g., 2 hours), withdraw the suture to allow reperfusion.
-
Neurological Deficit Scoring: At 24 hours post-reperfusion, assess neurological deficits using a standardized scoring system (e.g., 0-4 scale).
-
Infarct Volume Measurement:
-
Euthanize the animal and harvest the brain.
-
Slice the brain into coronal sections and stain with TTC.
-
Image the sections and quantify the infarct volume (pale area) relative to the total brain volume.
-
-
Biochemical Analysis: Collect brain tissue and plasma to measure inflammatory cytokines (TNF-α, IL-1β, IL-6) and oxidative stress markers (MDA, SOD) using ELISA or other appropriate assays.[1]
Anti-stress and Anxiolytic Effects: Immobilization Stress Model in Mice
This model is used to induce psychological stress and evaluate the anxiolytic properties of a compound.
Materials:
-
Male ICR mice (24-28 g)
-
This compound (or analog) solution
-
Immobilization stress device (e.g., conical tubes with ventilation holes)
-
Elevated plus-maze (EPM) apparatus
-
ELISA kits for corticosterone and IL-6
Protocol:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Treatment: Administer this compound or vehicle control orally (p.o.) at the desired dose(s). A positive control such as buspirone (1 mg/kg, i.p.) can be used.[2][3]
-
Induction of Stress: 30 minutes after treatment, place the mice in the immobilization device for a specified duration (e.g., 2 hours).
-
Behavioral Testing (Elevated Plus-Maze):
-
Immediately after the stress period, place the mouse in the center of the EPM, facing an open arm.
-
Record the time spent in and the number of entries into the open and closed arms for 5 minutes.
-
An increase in the time spent in and entries into the open arms indicates an anxiolytic effect.
-
-
Biochemical Analysis:
Signaling Pathways and Visualization
The therapeutic effects of ginsenosides (B1230088) are often mediated through the modulation of specific signaling pathways. Based on studies of its analogs, this compound may influence pathways related to inflammation and cell survival.
NF-κB Signaling Pathway in Inflammation
Ginsenosides have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[7]
Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.
mTORC1 Signaling Pathway in Protein Synthesis
Panaxatriol has been shown to augment resistance exercise-induced protein synthesis through the mTORC1 signaling pathway.[4]
Caption: Activation of the mTORC1 signaling pathway by Panaxatriol.
Experimental Workflow for In Vivo Neuroprotection Study
The following diagram illustrates a typical workflow for an in vivo neuroprotection study.
Caption: Workflow for an in vivo neuroprotection study using the MCAO model.
Conclusion
While direct in vivo studies on this compound are not extensively documented, the existing research on its structural analogs provides a strong foundation for investigating its therapeutic potential. The animal models and experimental protocols detailed in this document offer a starting point for researchers to design and execute robust preclinical studies. The summarized quantitative data and signaling pathway diagrams serve as valuable resources for hypothesis generation, dose selection, and understanding the potential mechanisms of action of this compound. Further research is warranted to elucidate the specific in vivo effects and pharmacological profile of this compound.
References
- 1. Neuroprotective Effects and Metabolomics Study of Protopanaxatriol (PPT) on Cerebral Ischemia/Reperfusion Injury In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Anti-stress effects of 20(S)-protopanaxadiol and 20(S)-protopanaxatriol in immobilized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Panaxatriol derived from ginseng augments resistance exercised-induced protein synthesis via mTORC1 signaling in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protopanaxadiol and Protopanaxatriol-Type Saponins Ameliorate Glucose and Lipid Metabolism in Type 2 Diabetes Mellitus in High-Fat Diet/Streptozocin-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study on the hypnotic effect of rare protopanaxadiol-type and protopanaxatriol-type ginsenosides - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01549C [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating Quasipanaxatriol Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quasipanaxatriol, a natural compound derived from the same family as ginseng, has garnered interest for its potential as an anti-cancer agent. Preliminary studies suggest that its cytotoxic effects are mediated through the induction of apoptosis, or programmed cell death. These application notes provide a comprehensive overview and detailed protocols for utilizing various cell-based assays to evaluate the cytotoxic properties of this compound. The following sections detail methodologies for assessing cell viability, membrane integrity, and the induction of apoptosis, along with expected outcomes based on existing research on structurally similar compounds.
Data Presentation: Summarized Quantitative Data
The following tables summarize hypothetical, yet representative, quantitative data from the described assays. These values are based on published data for structurally related compounds, such as panaxatriol, and serve as a guide for expected results when evaluating this compound.[1]
Table 1: Cell Viability and Cytotoxicity
| Assay Type | Cell Line | This compound Concentration | Measured Parameter | Illustrative Result | Positive Control |
| MTT Assay | DU-145 (Prostate Cancer) | 0 - 100 µM (72h) | IC50 | ~35 µM | Doxorubicin (IC50 ~1 µM) |
| LDH Assay | HT-29 (Colon Cancer) | 50 µM (48h) | % Cytotoxicity | ~45% | Lysis Buffer (100%) |
Table 2: Apoptosis Induction
| Assay Type | Cell Line | This compound Concentration | Measured Parameter | Illustrative Result | Positive Control |
| Annexin V/PI Staining | Jurkat (Leukemia) | 40 µM (24h) | % Early Apoptotic Cells | ~30% | Camptothecin (10 µM) |
| 40 µM (24h) | % Late Apoptotic Cells | ~15% | |||
| Caspase-3/7 Activity | A549 (Lung Cancer) | 40 µM (24h) | Fold Increase in Luminescence | ~4.5-fold | Staurosporine (1 µM) |
| Western Blot | HepG2 (Liver Cancer) | 40 µM (24h) | Bax/Bcl-2 Ratio | ~3.0-fold increase | Etoposide (50 µM) |
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of viable cells, providing an indication of cell proliferation and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity and necrosis.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Sample Abs - Spontaneous LDH Release Abs) / (Maximum LDH Release Abs - Spontaneous LDH Release Abs) * 100.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Seeding: Seed cells in a white-walled 96-well plate.
-
Compound Treatment: Treat cells with this compound.
-
Reagent Addition: After the desired incubation time, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Express the results as a fold change in caspase activity compared to the untreated control.[2]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for assessing this compound cytotoxicity.
Caption: this compound-induced intrinsic apoptosis pathway.
Caption: Annexin V/PI assay principle for apoptosis detection.
References
Application Notes and Protocols for Quasipanaxatriol Administration in Mice
Disclaimer: To date, publicly available scientific literature lacks specific administration protocols for Quasipanaxatriol in mouse models. The following application notes and protocols are based on a closely related ginsenoside, 20(S)-protopanaxatriol (PPT) , and are intended to serve as a foundational guide for researchers. Significant adaptation and optimization will be necessary for studies involving this compound.
These protocols are designed for researchers, scientists, and drug development professionals investigating the neuroprotective effects of ginsenosides (B1230088) in murine models of cognitive deficit.
Data Presentation
The following tables summarize the quantitative data from a key study on the administration of 20(S)-protopanaxatriol (PPT) in a scopolamine-induced cognitive deficit mouse model.
Table 1: Compound Administration Details
| Parameter | Description |
| Compound | 20(S)-protopanaxatriol (PPT) |
| Mouse Strain | Male Institute of Cancer Research (ICR) mice |
| Administration Route | Intraperitoneal (i.p.) injection |
| Vehicle | Not specified in the primary source; typically saline or a solution containing a solubilizing agent like DMSO and Tween 80. |
| Dosage | 20 µmol/kg and 40 µmol/kg body weight |
| Treatment Duration | 27 days |
| Frequency | Once daily |
Table 2: Experimental Model Details
| Parameter | Description |
| Model | Scopolamine-induced cognitive deficit |
| Inducing Agent | Scopolamine (B1681570) |
| Administration Route | Intraperitoneal (i.p.) injection |
| Dosage | 0.75 mg/kg body weight |
| Induction Period | Daily for the last 9 days of the PPT treatment period |
Experimental Protocols
Preparation of 20(S)-protopanaxatriol (PPT) Solution
Materials:
-
20(S)-protopanaxatriol (PPT) powder
-
Vehicle (e.g., sterile saline, 1% DMSO in saline, or other appropriate solvent)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Protocol:
-
Calculate the required amount of PPT based on the desired concentration and the total volume needed for the study cohort.
-
Weigh the PPT powder accurately using an analytical balance.
-
Dissolve the PPT powder in a small amount of the chosen vehicle in a sterile microcentrifuge tube.
-
Vortex the solution until the PPT is completely dissolved. If necessary, use a brief sonication step to aid dissolution.
-
Bring the solution to the final desired volume with the vehicle.
-
Store the prepared solution at 4°C for short-term use or at -20°C for long-term storage. Protect from light.
Animal Handling and Acclimatization
Protocol:
-
House male ICR mice under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Allow the mice to acclimatize to the housing conditions for at least one week prior to the start of the experiment.
-
Handle the mice daily for several days before the experiment to reduce stress associated with handling and injections.
Administration of 20(S)-protopanaxatriol (PPT)
Protocol:
-
Gently restrain the mouse by scruffing the neck and back skin to expose the abdomen.
-
Tilt the mouse slightly to a head-down position to allow the abdominal organs to shift away from the injection site.
-
Using a 27-gauge or smaller needle attached to a 1 ml syringe, insert the needle into the lower right or left quadrant of the abdomen at a 15-30 degree angle.
-
Aspirate briefly to ensure that the needle has not entered a blood vessel or internal organ.
-
Slowly inject the calculated volume of the PPT solution (20 or 40 µmol/kg).
-
Withdraw the needle and return the mouse to its home cage.
-
Repeat this procedure once daily for 27 consecutive days.
Induction of Cognitive Deficit with Scopolamine
Protocol:
-
Starting on day 19 of the PPT treatment, administer scopolamine (0.75 mg/kg, i.p.) to the designated mouse groups.
-
The scopolamine injection should be given approximately 30 minutes before behavioral testing.
-
Continue the daily scopolamine injections for the remaining 9 days of the experiment.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for investigating the effects of 20(S)-protopanaxatriol on scopolamine-induced cognitive deficits in mice.
Signaling Pathways Modulated by 20(S)-protopanaxatriol
Caption: Signaling pathways modulated by 20(S)-protopanaxatriol leading to neuroprotective effects.
Application Notes and Protocols for Enhancing Quasipanaxatriol Delivery with Cyclodextrins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quasipanaxatriol, a triterpenoid (B12794562) saponin, has demonstrated significant potential in various pharmacological applications. However, its poor aqueous solubility presents a major challenge for effective delivery and bioavailability, limiting its therapeutic efficacy. This document provides detailed application notes and experimental protocols for the utilization of cyclodextrins to enhance the solubility, dissolution rate, and ultimately, the bioavailability of this compound.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[1][2] This unique structure allows them to encapsulate poorly water-soluble molecules, like this compound, forming inclusion complexes.[1][2] This complexation effectively increases the aqueous solubility and dissolution rate of the guest molecule.[3] This document will guide researchers through the preparation, characterization, and evaluation of this compound-cyclodextrin inclusion complexes. While specific quantitative data for this compound is limited in publicly available literature, the provided data for structurally similar ginsenosides (B1230088) serves as a valuable reference. It has been noted that cyclodextrin (B1172386) inclusion can increase the dissolution rate of similar ginsenosides by two to three-fold.[4]
Data Presentation
The following tables summarize representative quantitative data for the enhancement of solubility and dissolution of compounds structurally similar to this compound upon complexation with cyclodextrins.
Table 1: Solubility Enhancement of Ginsenosides with Cyclodextrins
| Cyclodextrin Type | Guest Molecule | Molar Ratio (Guest:CD) | Solubility Enhancement (Fold Increase) | Reference |
| β-Cyclodextrin (β-CD) | Panaxatriol (parent compound) | 1:1 | Data not available | [4] |
| Hydroxypropyl-β-CD (HP-β-CD) | Ginsenoside Rb1 | 1:1 | ~10 | Hypothetical data based on similar compounds |
| Sulfobutyl ether-β-CD (SBE-β-CD) | Ginsenoside Rg3 | 1:1 | ~50 | Hypothetical data based on similar compounds |
Note: The solubility of Panaxatriol in Dimethyl sulfoxide (B87167) (DMSO) is reported to be 25 mg/mL, while in an Ethanol:PBS (pH 7.2) (1:5) mixture, it is 0.16 mg/mL.[4] The data for ginsenosides Rb1 and Rg3 are illustrative and based on typical enhancements seen with these types of molecules.
Table 2: Dissolution Rate Enhancement of Ginsenoside-Cyclodextrin Complexes
| Cyclodextrin Type | Guest Molecule | Complexation Method | Dissolution Medium | Dissolution Enhancement (vs. pure drug) | Reference |
| β-Cyclodextrin (β-CD) | Similar Ginsenosides | Kneading | Simulated Gastric Fluid | 2-3 fold increase | [4] |
| HP-β-CD | Ginsenoside Rb1 | Freeze-Drying | Simulated Intestinal Fluid | >5 fold increase | Hypothetical data based on similar compounds |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol describes the preparation of a this compound-cyclodextrin inclusion complex using the kneading method.
Materials:
-
This compound
-
β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Mortar and pestle
-
Vacuum oven
Methodology:
-
Molar Ratio Determination: Begin with a 1:1 molar ratio of this compound to cyclodextrin.[4] This can be optimized for maximum efficiency.
-
Cyclodextrin Slurry Preparation: Accurately weigh the required amount of cyclodextrin and place it in a mortar. Add a small amount of deionized water to form a thick paste.
-
This compound Addition: Dissolve the accurately weighed this compound in a minimal amount of ethanol.[4]
-
Kneading: Slowly add the this compound solution to the cyclodextrin paste in the mortar. Knead the mixture thoroughly for 45-60 minutes. The mixture should become a paste of suitable consistency. If the mixture is too dry, add a few more drops of water. If it is too liquid, add more cyclodextrin.
-
Drying: The resulting paste is dried in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Sieving and Storage: The dried complex is passed through a fine-mesh sieve to obtain a uniform powder. Store the complex in a desiccator until further use.
Protocol 2: Characterization of the Inclusion Complex
A. Fourier Transform Infrared (FTIR) Spectroscopy:
-
Obtain FTIR spectra of this compound, the cyclodextrin, a physical mixture of the two, and the prepared inclusion complex.
-
Analyze the spectra for changes in the characteristic peaks of this compound. Disappearance or shifting of peaks in the spectrum of the inclusion complex compared to the physical mixture indicates the formation of the complex.
B. Differential Scanning Calorimetry (DSC):
-
Accurately weigh 3-5 mg of the sample (this compound, cyclodextrin, physical mixture, or inclusion complex) into an aluminum pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range of 30-300°C.
-
The disappearance or shifting of the endothermic peak corresponding to the melting point of this compound in the thermogram of the inclusion complex suggests its encapsulation within the cyclodextrin cavity.
Protocol 3: In Vitro Dissolution Study
Materials:
-
USP Dissolution Apparatus (Paddle type)
-
Simulated Gastric Fluid (pH 1.2) or Simulated Intestinal Fluid (pH 6.8)
-
This compound powder
-
This compound-cyclodextrin inclusion complex
-
UV-Vis Spectrophotometer or HPLC system
Methodology:
-
Place 900 mL of the dissolution medium into each vessel of the dissolution apparatus and maintain the temperature at 37 ± 0.5°C.
-
Accurately weigh an amount of the inclusion complex equivalent to a specific dose of this compound (e.g., 50 mg). For comparison, use the same amount of pure this compound.
-
Set the paddle speed to 75 rpm.
-
Add the samples to the dissolution vessels.
-
Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes) and replace with an equal volume of fresh medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method (UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative percentage of drug released versus time to obtain the dissolution profiles.
Protocol 4: In Vivo Bioavailability Study (Conceptual Framework)
A full in vivo protocol requires ethical approval and detailed planning. The following is a general framework.
Study Design:
-
Animals: Healthy male Sprague-Dawley rats (200-250 g).
-
Groups:
-
Group 1: Control (vehicle).
-
Group 2: Oral administration of this compound suspension.
-
Group 3: Oral administration of this compound-cyclodextrin inclusion complex suspension.
-
-
Dosing: A single oral dose of this compound (e.g., 50 mg/kg).
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Plasma Analysis: Separate plasma and analyze for this compound concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) to determine the relative bioavailability.
Mandatory Visualizations
Signaling Pathways
The enhanced delivery of this compound via cyclodextrin complexation is expected to potentiate its biological activities. While the precise signaling pathways of this compound are still under investigation, based on the known activities of similar ginsenosides, the following pathways are likely to be modulated.
Caption: Putative NF-κB Signaling Pathway Inhibition by this compound.
Caption: Putative MAPK Signaling Pathway Modulation by this compound.
Experimental Workflow
Caption: Experimental Workflow for this compound-Cyclodextrin Complex.
Conclusion
The use of cyclodextrins presents a promising strategy to overcome the solubility and bioavailability challenges associated with this compound. The formation of inclusion complexes can significantly enhance its dissolution rate, which is a critical factor for oral absorption. The protocols and data presented in this document provide a comprehensive guide for researchers to develop and evaluate this compound-cyclodextrin formulations. Further optimization of the cyclodextrin type and molar ratio is recommended to achieve the desired drug delivery profile for specific therapeutic applications. The elucidation of the precise signaling pathways of this compound will be crucial for understanding its mechanism of action and will be facilitated by the enhanced delivery provided by cyclodextrin complexation.
References
- 1. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes | MDPI [mdpi.com]
Troubleshooting & Optimization
Optimizing HPLC Parameters for Quasipanaxatriol Separation: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) separation of Quasipanaxatriol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not getting good separation between this compound and other similar saponins (B1172615). What should I do?
A1: Poor resolution is a common issue due to the structural similarity of saponins. Here are several parameters you can adjust:
-
Modify the Mobile Phase Gradient: The elution strength of your mobile phase is critical. Most methods for saponin (B1150181) separation use a reversed-phase C18 column with a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).[1][2][3] A shallower gradient, meaning a slower increase in the organic solvent concentration, can significantly improve the separation of closely eluting peaks.
-
Change the Organic Solvent: If you are using methanol, switching to acetonitrile (or vice versa) can alter the selectivity of your separation.[4] Acetonitrile generally has a lower viscosity and can provide sharper peaks.[2]
-
Adjust the pH: While many saponin methods use neutral water, adding a small amount of acid (e.g., 0.01-0.1% formic or acetic acid) to the mobile phase can improve peak shape and resolution, especially if there are acidic or basic functional groups in your analytes or matrix components.[2][3]
-
Lower the Column Temperature: Reducing the column temperature (e.g., from 35°C to 30°C or 25°C) can sometimes enhance separation by increasing viscosity and altering selectivity.[1][2]
Q2: My this compound peak is tailing. How can I improve the peak shape?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the mobile phase.
-
Check Mobile Phase pH: Tailing can occur if your analyte is ionizable. Adding a buffer or an acid modifier to the mobile phase can suppress these secondary interactions.[4]
-
Use a High-Purity Column: Older or lower-quality C18 columns may have more active silanol (B1196071) groups that can cause tailing with polar compounds like saponins. Using a modern, end-capped, high-purity silica (B1680970) column is recommended.
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Sample Solvent Incompatibility: Ensure your sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase composition. Dissolving the sample in a much stronger solvent can cause peak distortion.
Q3: What is the recommended detection wavelength for this compound?
A3: Saponins, including this compound, lack strong chromophores, resulting in weak UV absorption. The most commonly used wavelength for their detection is around 203 nm .[1][2][5] This is the end-absorption wavelength for many ginsenosides (B1230088) and notoginsenosides.[2] For higher sensitivity, especially for quantification of low-level analytes, an Evaporative Light Scattering Detector (ELSD) can be used.[5]
Q4: My run time is too long. How can I speed up the analysis without sacrificing resolution?
A4: Long analysis times are often a trade-off for good resolution. However, there are ways to optimize for speed:
-
Increase the Flow Rate: A higher flow rate will decrease the run time, but it will also increase backpressure and may reduce separation efficiency. This needs to be carefully balanced.
-
Steepen the Gradient: A faster increase in the organic solvent percentage will elute compounds more quickly. You may need to experiment to find a steeper gradient that still provides adequate separation of your target analytes.
-
Use a Shorter Column or Smaller Particle Size: A shorter column or one packed with smaller particles (e.g., sub-2 µm) can provide faster separations, though this will also increase backpressure and may require a UHPLC system.
Q5: I am seeing ghost peaks in my chromatogram. What is the cause?
A5: Ghost peaks can arise from several sources:
-
Contaminated Mobile Phase: Ensure you are using high-purity, HPLC-grade solvents. Contaminants in the water or organic solvent can appear as peaks, especially in gradient elution.
-
Sample Carryover: If a small amount of a previous sample remains in the injector, it can appear in a subsequent run. Implement a robust needle wash protocol.
-
Late Eluting Compounds: A peak from a previous injection may elute very late in the current run. Ensure your gradient program includes a high-organic wash at the end to elute all compounds, followed by a re-equilibration step.
Data Presentation: HPLC Parameters for Saponin Analysis
The following tables summarize typical HPLC parameters used for the separation of saponins from Panax species, which are applicable to this compound analysis.
Table 1: Column and Mobile Phase Parameters
| Parameter | Typical Values | Source(s) |
| Column Type | Reversed-Phase C18 (or C8) | [1][2][6] |
| Particle Size | 5 µm | [1][7] |
| Column Dimensions | 150 mm x 4.6 mm, 250 mm x 4.6 mm | [1][7] |
| Mobile Phase A | Water (often with 0.01-0.1% acid) | [2][3] |
| Mobile Phase B | Acetonitrile or Methanol | [1][8] |
| Detection | UV at 203 nm or ELSD | [1][2][5] |
| Column Temperature | 30-35 °C | [1][7] |
| Flow Rate | 0.8 - 1.0 mL/min | [1][7] |
| Injection Volume | 10 - 25 µL | [1][7] |
Table 2: Example Gradient Elution Programs
| Method | Time (min) | % Acetonitrile (A) | % Water (B) | Source |
| Example 1 | 0 - 25 | 23 | 77 | [7] |
| 25 - 35 | 23 → 32 | 77 → 68 | ||
| 35 - 50 | 32 | 68 | ||
| 50 - 68 | 32 → 35 | 68 → 65 | ||
| 68 - 75 | 35 → 95 | 65 → 5 | ||
| Example 2 | 0 - 20 | 17.5 → 21 | 82.5 → 79 | [8] |
| 20 - 23 | 21 → 26 | 79 → 74 | ||
| 23 - 42 | 26 | 74 | ||
| 42 - 55 | 26 → 36 | 74 → 64 | ||
| 55 - 64 | 36 → 50 | 64 → 50 | ||
| 64 - 66 | 50 → 95 | 50 → 5 | ||
| Example 3 (Methanol) | Isocratic | 65 | 35 | [1] |
Note: The isocratic method (Example 3) is simpler but may not provide sufficient resolution for complex mixtures. Gradient elution is generally preferred for separating multiple saponins.
Experimental Protocols
Protocol 1: General HPLC Method for this compound Separation
This protocol is a starting point based on common methods for analyzing saponins in Panax notoginseng.
-
Instrumentation: An HPLC system equipped with a UV detector or ELSD.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase:
-
Solvent A: HPLC-grade water.
-
Solvent B: HPLC-grade acetonitrile.
-
-
Gradient Program:
-
0-20 min: 18-22% B
-
20-45 min: 22-35% B
-
45-60 min: 35-50% B
-
60-65 min: 50-90% B (column wash)
-
65-75 min: 18-22% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Dissolve the extract or purified sample in methanol or a solvent mixture similar to the initial mobile phase conditions. Filter through a 0.45 µm syringe filter before injection.[2]
Mandatory Visualizations
Caption: Troubleshooting workflow for common HPLC separation issues.
Caption: Standard experimental workflow for this compound HPLC analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical fingerprinting and quantitative analysis of a Panax notoginseng preparation using HPLC-UV and HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevention Effect of Protopanaxadiol-Type Saponins Saponins and Protopanaxatriol-Type Saponins on Myelosuppression Mice Induced by Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nacalai.com [nacalai.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Quantification of Main Saponins in Panax vietnamensis by HPLC-PDA/ELSD Using the Quantitative Analysis of Multi-Components by Single-Marker Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Adulteration of Notoginseng Root Extract with Other Panax Species by Quantitative HPLC Coupled with PCA - PMC [pmc.ncbi.nlm.nih.gov]
Quasipanaxatriol stability issues in cell culture media
Welcome to the Technical Support Center for Quasipanaxatriol. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the use of this compound in cell culture experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the smooth execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a dammarane-type triterpenoid (B12794562) saponin. Like many other triterpenoids, it possesses a lipophilic (fat-soluble) molecular structure, which contributes to its poor solubility in aqueous solutions such as cell culture media. This is a critical factor to consider when designing and troubleshooting experiments.
Q2: How should I dissolve this compound for use in cell culture?
Due to its low water solubility, this compound should first be dissolved in an organic solvent to create a concentrated stock solution. The most common solvent for this purpose is dimethyl sulfoxide (B87167) (DMSO).
-
Recommended Protocol for Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound.
-
Dissolve it in a minimal amount of high-purity DMSO to achieve a high-concentration stock (e.g., 10 mM).
-
Ensure complete dissolution by gentle vortexing or brief sonication.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Q3: My this compound precipitates when I add it to my cell culture medium. What should I do?
This is a common issue known as "crashing out" and occurs when the concentration of the organic solvent (like DMSO) is not sufficient to keep the compound dissolved in the aqueous medium. Here are several troubleshooting steps:
-
Optimize Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should ideally be below 0.1% (v/v) to avoid solvent-induced cytotoxicity. Ensure your serial dilutions are planned to stay within this limit.
-
Serial Dilutions: Prepare intermediate dilutions of your stock solution in pure DMSO before the final dilution into the cell culture medium.
-
Method of Dilution: Add the this compound stock solution to the pre-warmed cell culture medium while gently vortexing. Do not add the medium to the concentrated stock.
-
Consider Formulation Strategies: For persistent solubility issues, consider using solubility-enhancing excipients like cyclodextrins or formulating the compound in a nanoemulsion.
Q4: What is the expected stability of this compound in cell culture medium?
Specific stability data for this compound in cell culture media is limited. However, the stability of triterpenoid saponins (B1172615) in aqueous solutions can be influenced by several factors:
-
pH: Saponin stability can be pH-dependent. Most cell culture media are buffered to a physiological pH (around 7.4), but changes in cell metabolism can alter the local pH.
-
Temperature: Prolonged incubation at 37°C can lead to the degradation of some natural compounds. Saponins are reported to be relatively heat-stable, but long-term stability should be empirically determined.
-
Enzymatic Degradation: Cell-secreted or serum-derived enzymes in the culture medium could potentially metabolize this compound.
It is recommended to perform a stability study under your specific experimental conditions if the long-term stability of the compound is critical for your assay.
Q5: How can I assess the stability of this compound in my experiments?
To determine the stability of this compound in your cell culture medium, you can employ analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
General Protocol for Stability Assessment:
-
Prepare a solution of this compound in your cell culture medium at the final working concentration.
-
Incubate the solution under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the medium.
-
Analyze the concentration of the parent this compound compound using a validated HPLC or LC-MS method. A decrease in concentration over time indicates degradation.
-
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Experimental Results
| Possible Cause | Troubleshooting Steps |
| Precipitation of this compound | - Visually inspect the culture medium for any signs of precipitation after adding the compound. - Centrifuge a sample of the medium and check for a pellet. - Re-optimize the dissolution and dilution protocol as described in the FAQs. |
| Degradation of this compound | - Prepare fresh dilutions of this compound from a frozen stock for each experiment. - Minimize the exposure of the compound to light and elevated temperatures before adding it to the cells. - Consider performing a time-course experiment to determine the optimal incubation time before significant degradation occurs. |
| Variability in Stock Solution | - Ensure the stock solution is completely dissolved and homogenous before each use. - Avoid repeated freeze-thaw cycles by storing the stock solution in single-use aliquots. |
Issue 2: Observed Cellular Toxicity
| Possible Cause | Troubleshooting Steps |
| High Final Concentration of Organic Solvent (e.g., DMSO) | - Calculate the final percentage of the organic solvent in your culture medium. Ensure it is below cytotoxic levels (typically <0.5%, ideally <0.1% for DMSO). - Include a "vehicle control" in your experiments (cells treated with the same concentration of the solvent without the compound) to assess the effect of the solvent alone. |
| Intrinsic Toxicity of this compound | - Perform a dose-response experiment to determine the cytotoxic concentration range of this compound for your specific cell line. - Use a cell viability assay (e.g., MTT, MTS) to quantify cytotoxicity. |
| Contamination of Stock Solution | - Filter-sterilize your high-concentration stock solution using a 0.22 µm syringe filter that is compatible with your solvent (e.g., PTFE for DMSO). |
Experimental Protocols
Protocol 1: General Method for Preparing this compound Working Solutions
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.
-
Prepare Intermediate Dilutions: Serially dilute the 10 mM stock solution in 100% DMSO to create a range of intermediate concentrations (e.g., 1 mM, 100 µM).
-
Prepare Final Working Solution: Pre-warm the cell culture medium to 37°C. While gently vortexing the medium, add the required volume of the appropriate intermediate DMSO stock solution to achieve the desired final concentration. Ensure the final DMSO concentration remains below 0.1%.
-
Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation and degradation.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol). The specific gradient will need to be optimized for this compound.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: As this compound lacks a strong chromophore, detection at a low wavelength (e.g., 205-210 nm) is often necessary for triterpenoid saponins.
-
Sample Preparation: At each time point, collect an aliquot of the cell culture medium. Precipitate proteins by adding a 3-fold excess of cold acetonitrile. Centrifuge to pellet the precipitated proteins and inject the supernatant for analysis.
-
Quantification: Create a standard curve using known concentrations of this compound to quantify its concentration in the samples over time.
Visualizations
Technical Support Center: Quasipanaxatriol Stability and Degradation
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on identifying and characterizing the degradation products of Quasipanaxatriol. The following information is based on established principles of pharmaceutical stability testing and published data on analogous saponin (B1150181) compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The principal factors contributing to the degradation of this compound, a dammarane-type triterpenoid (B12794562), are exposure to non-neutral pH, elevated temperatures, light (photodegradation), and oxidizing agents.[1][2] As with other saponins (B1172615), moisture can also lead to hydrolysis of glycosidic bonds if any are present.[1]
Q2: What are the most probable degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, degradation for similar saponin compounds typically involves two main routes:
-
Hydrolysis: Under acidic or basic conditions, glycosidic linkages (if present) can be cleaved, yielding the aglycone (sapogenin) and individual sugar moieties. The rate of hydrolysis is often dependent on pH, with base-catalyzed hydrolysis being significantly faster than in acidic conditions.[2][3]
-
Oxidation: The triterpenoid backbone, particularly the hydroxyl (-OH) groups and any double bonds, is susceptible to oxidation. This can lead to the formation of ketones, epoxides, or other oxidized derivatives.[4]
Q3: How should I store this compound to minimize degradation?
A3: For optimal stability, solid this compound should be stored in a tightly sealed, opaque container at refrigerated temperatures (2°C to 8°C), preferably under an inert atmosphere like argon or nitrogen to prevent oxidation.[1] Solutions are more prone to degradation and should be prepared fresh. For short-term storage, solutions should be kept at 2-8°C, while long-term storage is best at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Q4: I am seeing unexpected peaks in my HPLC analysis of a this compound sample. What could they be?
A4: Unexpected peaks are likely degradation products.[1] Their formation could be due to improper storage, handling, or interaction with the solvent. The first step is to confirm these peaks are not present in a freshly prepared sample or the solvent blank. A forced degradation study can help systematically identify products formed under specific stress conditions (acid, base, heat, etc.), which can then be compared to the unknown peaks.[4][5]
Q5: How can I identify the chemical structure of a degradation product?
A5: The standard approach involves a combination of chromatographic separation and spectroscopic analysis. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS), particularly with high-resolution MS (like Q-TOF), is the primary tool for determining the molecular weight and elemental formula of the degradation products.[5][6][7] Further structural details and confirmation are typically achieved using tandem MS (MS/MS) to study fragmentation patterns and Nuclear Magnetic Resonance (NMR) spectroscopy on isolated products.[7][8][9]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Issue | Potential Cause | Recommended Action |
| Appearance of New Peaks in HPLC | Sample degradation due to improper storage (light, heat, moisture) or reaction with solvent/mobile phase.[1] | 1. Analyze a freshly prepared standard to confirm the identity of the parent peak. 2. Review storage conditions and ensure the sample is protected from light and stored at the correct temperature.[2] 3. Check for solvent impurities and pH of the solution.[3] 4. Perform a forced degradation study to tentatively identify the peaks. |
| Loss of Parent Compound Peak Area / Concentration | Significant degradation has occurred. | 1. Re-evaluate storage conditions immediately.[10] 2. Prepare fresh stock solutions. Do not use old solutions for quantitative experiments. 3. Quantify the purity of the solid material using a validated analytical method before preparing new stocks.[1] |
| Change in Physical Appearance (e.g., color) | Indicates potential chemical degradation or contamination.[1] | 1. Do not use the sample for biological experiments. 2. Re-analyze the sample's purity via HPLC or another suitable method.[1] 3. If degradation is confirmed, procure a new batch of the compound. |
| Poor Chromatographic Peak Shape | Co-elution of degradation products with the parent compound; interaction with the stationary phase. | 1. Optimize the HPLC method (e.g., gradient, mobile phase pH, column temperature) to improve separation.[11] 2. Use a high-purity reference standard to confirm the expected retention time and peak shape. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation (stress testing) study to intentionally produce and identify potential degradation products, which is essential for developing stability-indicating analytical methods.[4][5]
1. Materials:
-
This compound
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Validated HPLC or UPLC-MS method for this compound
2. Procedure: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). For each condition below, use a separate aliquot of the stock solution. Include a control sample (un-stressed, diluted in mobile phase) for comparison at each time point.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C.
-
Withdraw samples at 2, 6, 12, and 24 hours.
-
Before analysis, neutralize the sample with an equivalent volume and concentration of NaOH.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Keep at room temperature.
-
Withdraw samples at 1, 4, 8, and 12 hours. (Base hydrolysis is often faster).[3]
-
Neutralize with an equivalent of HCl before analysis.
-
If no degradation is observed, repeat with 1 M NaOH or gentle heat.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light.
-
Withdraw samples at 2, 6, 12, and 24 hours.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Transfer 1 mL of stock solution to a vial and evaporate the solvent under nitrogen.
-
Place the vial with solid powder in an oven at 80°C.
-
Withdraw samples at 1, 3, and 7 days.
-
Re-dissolve the powder in a known volume of methanol for analysis.
-
-
Photolytic Degradation:
-
Place a solution of this compound (in a photostable solvent like quartz cuvette) in a photostability chamber.
-
Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).
-
Analyze both samples after exposure.
-
3. Analysis: Analyze all stressed and control samples using a stability-indicating HPLC-UV/MS method. Calculate the percentage of degradation and determine the mass-to-charge ratio (m/z) of any new peaks formed.
Quantitative Data Summary
While specific kinetic data for this compound is not available in the public domain, the following table summarizes stability findings for related saponin compounds, which can serve as a guideline. Researchers should generate specific data for this compound using the protocols described above.
| Stress Condition | Compound Class | Observation | Half-life (t½) / Degradation Rate | Reference |
| pH (Alkaline) | Saponin (QS-18) | Base-catalyzed hydrolysis follows first-order kinetics. Degradation is rapid at high pH. | t½ = 0.06 ± 0.01 days at pH 10.0 (26°C) | [3] |
| pH (Acidic) | Saponin (QS-18) | Hydrolysis is significantly slower under acidic conditions. | t½ = 330 ± 220 days at pH 5.1 (26°C) | [3][12] |
| Temperature | Saponins | Degradation rate increases with temperature, following the Arrhenius equation. | Low temperatures (-20°C or 4°C) are conducive to reducing degradation during storage. | [2][13] |
| Temperature | Saponins | Storing saponins in a cold room (10°C) after sterilization resulted in low degradation compared to room temperature (26°C). | - | [10] |
| Light | Panax Notoginseng Saponins | Exposure to light (4500 ± 500 lx) for 10 days resulted in a >5% loss of total saponins compared to a dark control. | - | [2] |
The table below should be used as a template to record data from a forced degradation study of this compound.
Table Template: this compound Forced Degradation Results
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Product(s) (RT) | Degradation Product(s) [M+H]⁺ (m/z) |
| Control | 24 | |||
| 0.1 M HCl, 60°C | 24 | |||
| 0.1 M NaOH, RT | 12 | |||
| 3% H₂O₂, RT | 24 | |||
| 80°C (solid) | 168 (7 days) | |||
| Photolysis | - |
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review [mdpi.com]
- 3. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NanoUPLC-QTOF-MS/MS Determination of Major Rosuvastatin Degradation Products Generated by Gamma Radiation in Aqueous Solution [mdpi.com]
- 7. Degradation Kinetics and Mechanism of Lithospermic Acid under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment [mdpi.com]
- 11. AQbD-based development of a stability-indicating UHPLC-PDA-QDa method for triptorelin in parenteral formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: LC-MS Analysis of Quasipanaxatriol
Welcome to the technical support center for the LC-MS analysis of Quasipanaxatriol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[1][2][3] In complex biological matrices like plasma or tissue homogenates where this compound is often analyzed, endogenous substances such as phospholipids, salts, and proteins are common sources of matrix effects.[3]
Q2: How can I identify if matrix effects are impacting my this compound analysis?
A2: A common method to assess matrix effects is the post-extraction spike method.[3][4] This involves comparing the peak area of this compound in a standard solution (A) to the peak area of this compound spiked into a blank matrix extract (B). The matrix effect can be quantified using the following formula:
Matrix Effect (%) = (B / A) * 100%
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. A qualitative assessment can also be performed using the post-column infusion technique, which helps identify regions in the chromatogram susceptible to matrix effects.[3][4]
Q3: What are the most effective strategies to mitigate matrix effects for this compound?
A3: A multi-pronged approach is often the most effective. This includes:
-
Optimizing Sample Preparation: Employing techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can selectively remove interfering matrix components.[5][6] Simple dilution of the sample can also be effective if the concentration of this compound is sufficiently high.[4][5]
-
Chromatographic Separation: Modifying the LC method to improve the separation of this compound from co-eluting matrix components is a crucial step.[5] This can involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase.
-
Use of an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the gold standard for compensating for matrix effects, as it behaves nearly identically to the analyte during sample preparation and ionization.[5][7] If a SIL-IS is unavailable, a structural analog can be used.
Q4: Can the choice of ionization source affect matrix effects?
A4: Yes. While Electrospray Ionization (ESI) is commonly used, it is often more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[8] If your method development for this compound with ESI shows significant and difficult-to-manage matrix effects, considering APCI could be a viable alternative, provided the compound ionizes well with this technique.[8]
Troubleshooting Guides
Issue 1: Poor reproducibility of this compound quantification in different sample lots.
-
Possible Cause: Variable matrix effects between different biological samples.
-
Troubleshooting Steps:
-
Quantify Matrix Effect: Perform a post-extraction spike experiment with at least six different lots of the blank matrix to assess the variability of the matrix effect.
-
Implement a Robust Internal Standard: If not already in use, incorporate a stable isotope-labeled internal standard for this compound. This is the most effective way to compensate for sample-to-sample variations in matrix effects.[7]
-
Enhance Sample Cleanup: Re-evaluate the sample preparation method. A more rigorous cleanup, such as a two-step SPE protocol, might be necessary to remove the interfering components that vary between lots.
-
Chromatographic Optimization: Adjust the LC gradient to achieve better separation of this compound from the region where matrix interference is observed.
-
Issue 2: Low signal intensity and poor sensitivity for this compound.
-
Possible Cause: Significant ion suppression.
-
Troubleshooting Steps:
-
Confirm Ion Suppression: Use the post-column infusion technique to pinpoint the retention time window where ion suppression is occurring.
-
Adjust Chromatography: Modify the chromatographic conditions to shift the elution of this compound away from the suppression zone.[9] This could involve changing the mobile phase organic solvent (e.g., from acetonitrile (B52724) to methanol), altering the pH, or using a column with a different chemistry.
-
Dilution: Test a dilution series of the sample extract. Diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.[4][10]
-
Consider a Different Ionization Mode: If using ESI in positive mode, evaluate the response in negative mode, as fewer matrix components may ionize, potentially reducing interference.[8]
-
Quantitative Data Summary
The following table summarizes hypothetical data from an experiment to quantify matrix effects on this compound analysis in human plasma from different lots.
| Plasma Lot | Peak Area (Neat Solution) | Peak Area (Post-Spiked Extract) | Matrix Effect (%) |
| Lot A | 150,000 | 90,000 | 60.0 |
| Lot B | 152,000 | 85,120 | 56.0 |
| Lot C | 148,500 | 101,000 | 68.0 |
| Lot D | 151,000 | 75,500 | 50.0 |
| Lot E | 149,000 | 98,340 | 66.0 |
| Lot F | 153,000 | 91,800 | 60.0 |
| Average | 150,583 | 90,293 | 59.9 |
| %RSD | 1.2% | 10.8% | 11.2% |
This data illustrates significant ion suppression and high variability across different plasma lots, indicating the need for a robust mitigation strategy.
Experimental Protocols
Protocol 1: Quantification of Matrix Effect using Post-Extraction Spike Method
-
Prepare this compound Standard Solution: Prepare a standard solution of this compound in the final mobile phase composition at a concentration of 100 ng/mL.
-
Prepare Blank Matrix Extract: Extract a blank plasma sample using your established sample preparation protocol (e.g., protein precipitation followed by SPE).
-
Prepare Spiked Matrix Sample: Spike the blank matrix extract with the this compound standard solution to achieve a final concentration of 100 ng/mL.
-
LC-MS/MS Analysis: Inject both the standard solution and the spiked matrix sample into the LC-MS/MS system.
-
Calculate Matrix Effect: Compare the peak area of this compound in the spiked matrix sample to that in the standard solution to calculate the percentage of matrix effect.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
-
Sample Pre-treatment: To 500 µL of plasma, add 1 mL of 4% phosphoric acid in water and vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elution: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for matrix effects.
References
- 1. zefsci.com [zefsci.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. blog.organomation.com [blog.organomation.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. providiongroup.com [providiongroup.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. An overview of matrix effects in liquid chromatography-mass spectrometry. (2011) | Helga Trufelli | 695 Citations [scispace.com]
Technical Support Center: Optimizing Quasipanaxatriol for In Vitro Experiments
Welcome to the technical support center for the utilization of Quasipanaxatriol in in vitro research. This resource is tailored for researchers, scientists, and drug development professionals. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the optimization of this compound concentrations for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known in vitro activities?
A1: this compound is a natural saponin (B1150181) compound that has garnered interest for its potential therapeutic properties. In vitro studies have suggested that it possesses cytotoxic effects against various cancer cell lines.[1] While direct experimental data is still emerging, related panaxatriol (B1678373) compounds have demonstrated neuroprotective and anti-inflammatory effects, suggesting that this compound may have similar activities.[2]
Q2: What is a typical starting concentration range for this compound in in vitro experiments?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. For initial cytotoxicity screening in cancer cell lines, a broad range from 0.1 µM to 100 µM is often used to determine the half-maximal inhibitory concentration (IC50).[3] For other assays, such as anti-inflammatory or neuroprotective studies, a lower, non-toxic concentration range should be established.
Q3: How should I dissolve this compound for in vitro use?
A3: this compound, like many saponins (B1172615), has limited aqueous solubility. It is recommended to first prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. It is crucial to keep the final solvent concentration in the culture medium low (typically below 0.5%, ideally under 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.
Q4: I am observing precipitation when I dilute my this compound stock solution in the cell culture medium. What should I do?
A4: Precipitation, or "crashing out," can occur if the concentration of this compound exceeds its solubility limit in the aqueous medium.[4] To address this, you can try the following:
-
Decrease the final working concentration of this compound.
-
Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium.[4]
-
Add the compound dropwise while gently vortexing the medium.[4]
-
If precipitation persists, consider preparing a fresh, lower-concentration stock solution.
Q5: My experimental results with this compound are inconsistent. What are the potential causes?
A5: Inconsistency in results can arise from several factors. Batch-to-batch variability in the purity and handling of the compound can be a source of discrepancy. The stability of saponins can also be influenced by pH and temperature, and repeated freeze-thaw cycles of the stock solution should be avoided.[3] Furthermore, the biological system itself, such as using cells at different passage numbers, can introduce variability.[3]
Troubleshooting Guides
This section provides solutions to common issues encountered during in vitro experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Higher than expected IC50 value or low bioactivity | 1. Compound Precipitation: The compound is not fully dissolved in the culture medium, reducing its effective concentration. 2. Compound Degradation: The stock solution has degraded due to improper storage or multiple freeze-thaw cycles. 3. Cell Line Variability: Cells at a high passage number may have altered sensitivity. | 1. Visually inspect for precipitation. If present, follow the solubility troubleshooting steps in the FAQs. 2. Prepare fresh dilutions from a properly stored, low-passage stock solution. Aliquot stock solutions to minimize freeze-thaw cycles.[3] 3. Use cells within a consistent and low passage number range. |
| High background signal or artifacts in assays | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high, causing cellular stress or death. 2. Compound Interference: this compound may interfere with the assay reagents (e.g., formazan-based viability assays). | 1. Ensure the final solvent concentration is below 0.5%, and ideally below 0.1%. Always include a vehicle control. 2. Run a control with this compound in cell-free medium to check for direct interaction with assay components. Consider using an alternative assay to measure the same endpoint. |
| Unexpected cellular morphology changes | 1. Cytotoxicity: The concentration of this compound used is cytotoxic to the specific cell line. 2. Sub-lethal Stress: Even at non-lethal concentrations, the compound may be inducing cellular stress responses. | 1. Perform a dose-response curve to determine the cytotoxic concentration range for your cell line. 2. Use lower concentrations of this compound for non-cytotoxicity-related assays. Observe cells at multiple time points to monitor morphological changes. |
Data Presentation
Hypothetical IC50 Values of this compound in Cancer Cell Lines
Note: The following IC50 values are hypothetical and serve as an illustrative guide for initial experimental design. Actual values must be determined experimentally.
| Cell Line Model | Chemosensitivity | Postulated IC50 (µM) | Potential Underlying Characteristics |
| Cancer Cell Line A | Sensitive | 5 - 15 | Baseline expression of drug transporters and pro-apoptotic proteins.[1] |
| Cancer Cell Line B | Sensitive | 8 - 20 | Functional intrinsic apoptotic pathway.[1] |
| Cancer Cell Line C | Potentially Resistant | > 50 | Overexpression of drug efflux pumps (e.g., P-glycoprotein). |
| Cancer Cell Line D | Potentially Resistant | > 60 | Upregulation of anti-apoptotic proteins (e.g., Bcl-2). |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol outlines the steps to assess the cytotoxic effects of this compound on adherent cancer cell lines.[1][5]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO (sterile)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[1]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. From this stock, create serial dilutions in serum-free culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.[3]
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same final DMSO concentration) and an untreated control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Mandatory Visualizations
Signaling Pathways
Based on the known mechanisms of related pentacyclic triterpenoids, this compound is postulated to modulate key signaling pathways involved in cell survival, proliferation, and inflammation.
Caption: Postulated signaling pathways modulated by this compound.
Experimental Workflow
References
Technical Support Center: Investigating Quasipanaxatriol Activity
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals who are investigating the biological activity of Quasipanaxatriol and may be encountering a lack of expected results in their assays.
Troubleshooting Guide: No Observed Biological Activity for this compound
If you are not observing the expected biological activity with this compound in your experiments, several factors could be at play. The following table outlines potential causes and recommended troubleshooting steps.
| Potential Issue | Possible Explanation | Recommended Action |
| Compound Integrity & Purity | The compound may have degraded due to improper storage (e.g., exposure to light, temperature fluctuations, or moisture). The purity of the supplied this compound may be lower than required for the assay's sensitivity. | Verify the storage conditions against the manufacturer's recommendations. Assess the purity of the compound using analytical methods such as HPLC or LC-MS. |
| Solubility Issues | This compound may not be fully dissolved in the assay buffer or cell culture medium, leading to a lower effective concentration. | Confirm the solubility of this compound in your chosen solvent. Consider using a different solvent or employing techniques like sonication or gentle heating to aid dissolution. Ensure the final solvent concentration in the assay is not cytotoxic. |
| Assay-Specific Conditions | The chosen assay may not be suitable for detecting the specific biological activity of this compound. The concentration range tested might be too low to elicit a response. The incubation time may be too short or too long to observe an effect. | Review the literature for assays used with structurally similar triterpenoids. Perform a dose-response study over a wider range of concentrations. Conduct a time-course experiment to identify the optimal incubation period. |
| Cell Line or Model Selection | The selected cell line may not express the target protein or pathway that this compound interacts with. The biological model may lack the necessary metabolic machinery to activate the compound if it is a pro-drug. | Use multiple cell lines to screen for activity. If a specific target is hypothesized, confirm its expression in your chosen cell line using techniques like Western blot or qPCR. Consider using in vivo models if metabolic activation is suspected. |
| Inactive Ingredients or Formulation | Other components in the formulation, often considered "inactive," could interfere with the assay or the compound's activity.[1] | If using a formulated product, try to obtain the pure compound. Be aware of the potential effects of all components in your experimental system.[1] |
| Hypothesized Mechanism of Action | The initial hypothesis about this compound's mechanism of action might be incorrect. For instance, it may not be an inhibitor of the NF-κB pathway as hypothesized for some phytochemicals.[2] | Broaden the screening to include a wider range of biological assays targeting different cellular processes, such as antioxidant activity or autophagy modulation.[2] |
Frequently Asked Questions (FAQs)
Q1: Is it possible that this compound has no biological activity?
While it is possible for any compound to be inactive in a specific assay, the preliminary stages of research on this compound suggest that more comprehensive screening is needed.[2] The lack of activity in one assay does not preclude activity in another. Structurally similar compounds, like other triterpenoids, have shown a range of biological activities, suggesting that this compound is a candidate for further investigation.[2]
Q2: What are the hypothesized biological targets for this compound?
Direct experimental data on the biological targets of this compound is not yet available.[2] However, based on the activity of similar phytochemicals, potential targets and pathways for investigation include:
-
Anti-inflammatory pathways: Such as the NF-κB signaling pathway, which is a key regulator of inflammation.[2]
-
Oxidative stress pathways: The phosphatidylinositol-3-kinase (PI3K)/Akt pathway is a significant cascade in the cellular response to oxidative stress.[2]
-
Autophagy regulation: Key regulators of autophagy include AMP-activated protein kinase (AMPK), PI3K/Akt, and mitogen-activated protein kinases (MAPK).[2]
Q3: Are there any published IC50 values for this compound?
Currently, there is no publicly available quantitative data, such as IC50 or EC50 values, for this compound.[2] The following table is a template that can be used to summarize data as it becomes available through research.
| Biological Activity | Assay Type | Cell Line / Model | Key Parameter | Result | Reference |
| Cytotoxicity | MTT Assay | e.g., HeLa, HepG2 | IC50 (µM) | - | - |
| Anti-inflammatory | Griess Assay | e.g., RAW 264.7 | NO Inhibition (%) | - | - |
| Antioxidant | DPPH Assay | - | EC50 (µg/mL) | - | - |
Experimental Protocols
Detailed experimental protocols for this compound have not yet been published.[2] The following are standard procedures for assays commonly used in the early-stage evaluation of natural compounds.
1. MTT Assay for Cytotoxicity
-
Cell Culture: Seed cells (e.g., HeLa, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24-72 hours. Include a vehicle control and a positive control for cytotoxicity.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
2. Griess Assay for Nitric Oxide (NO) Inhibition
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.[2]
-
Stimulation and Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.[2]
-
Griess Reagent Reaction: Mix 50 µL of the cell supernatant with 50 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).[2]
-
Measurement: Measure the absorbance at 540 nm. The amount of NO produced is determined using a sodium nitrite (B80452) standard curve.
Visualizations
References
Technical Support Center: Managing Solvent Toxicity in Quasipanaxatriol Cell-Based Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing solvent toxicity and related challenges in Quasipanaxatriol cell-based studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge in cell-based assays?
A1: this compound is a naturally occurring triterpenoid (B12794562) saponin (B1150181) with potential pharmacological activities.[1] Like many compounds in its class, this compound has a lipophilic structure, leading to poor solubility in aqueous solutions like cell culture media.[1] This characteristic necessitates the use of organic solvents for dissolution, which can introduce toxicity to the cells being studied.[1]
Q2: What are the recommended solvents for dissolving this compound for in vitro studies?
A2: The most commonly used solvents for dissolving this compound and similar compounds are dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1] Typically, a concentrated stock solution is prepared in one of these solvents and then diluted to the final desired concentration in the cell culture medium.[1]
Q3: What is the maximum recommended concentration of solvents like DMSO in cell culture?
A3: To minimize solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should generally be kept at or below 0.5% (v/v), with an ideal concentration of less than 0.1% (v/v).[1] However, the tolerance to solvents can be highly cell-line specific. Therefore, it is crucial to perform a solvent tolerance assay for your specific cell line.
Q4: What is a vehicle control and why is it essential?
A4: A vehicle control is a crucial experimental control where cells are treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound, but without the compound itself. This allows researchers to distinguish the effects of the compound from any potential effects of the solvent.
Q5: What should I do if I observe precipitation when diluting my this compound stock solution in the culture medium?
A5: Precipitation upon dilution indicates that the concentration of this compound has exceeded its solubility limit in the final aqueous solution.[1] To address this, you can try decreasing the final concentration of this compound, or if the experimental design allows, slightly increasing the percentage of the co-solvent while remaining within non-toxic limits.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High cell death in vehicle control wells. | The solvent concentration is toxic to the cells. | Perform a solvent tolerance assay to determine the maximum non-toxic concentration for your specific cell line. Lower the final solvent concentration in your experiment. |
| Precipitation of this compound in the culture medium. | The compound's solubility limit has been exceeded. | Prepare a fresh, lower concentration stock solution. Ensure the stock solution is fully dissolved before diluting in media. Consider serial dilutions to reach the final concentration. |
| Inconsistent or not dose-dependent results. | Precipitation at higher concentrations leading to an inaccurate effective dose. The solvent itself is causing a biological effect. | Visually inspect wells for any signs of precipitation. Ensure your vehicle control is properly set up to account for solvent effects. |
| Low potency or activity of this compound. | Degradation of the compound in the stock solution. | Prepare fresh stock solutions for each experiment. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Recommended Final Concentrations of Common Solvents in Cell Culture
| Solvent | Recommended Maximum Concentration (v/v) | Ideal Concentration (v/v) |
| DMSO | ≤ 0.5%[1] | < 0.1%[1] |
| Ethanol | ≤ 0.5%[1] | < 0.1% |
Table 2: Hypothetical IC50 Values of this compound in Sensitive vs. Resistant Cancer Cell Lines
Note: Direct experimental data on this compound's IC50 values in a wide array of cancer cell lines is limited. The following values are hypothetical to illustrate potential differences in sensitivity.[2]
| Cell Line Model | Chemosensitivity | Postulated IC50 (µM) | Potential Resistance Mechanism |
| Cancer Cell Line A | Sensitive | 5 - 15[2] | Baseline expression of drug transporters and pro-apoptotic proteins.[2] |
| Cancer Cell Line B | Resistant | > 50 | Increased expression of drug efflux pumps (e.g., P-glycoprotein). Alterations in apoptotic pathways (e.g., upregulation of Bcl-2).[2] |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated Solvent Concentration
-
Cell Seeding: Plate your cells in a 96-well plate at their optimal density and allow them to adhere overnight.
-
Prepare Solvent Dilutions: Prepare a series of dilutions of your solvent (e.g., DMSO) in complete cell culture medium. A typical range to test would be from 0.05% to 2% (v/v). Include a "medium only" control.
-
Treatment: Replace the existing medium with the prepared solvent dilutions.
-
Incubation: Incubate the plate for a duration that matches your planned this compound treatment time (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Determine the highest solvent concentration that does not significantly reduce cell viability compared to the "medium only" control. This will be your maximum tolerated solvent concentration for subsequent experiments.
Protocol 2: MTT Cell Viability Assay for this compound
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach for 24 hours.
-
Compound Preparation: Prepare a series of dilutions of your this compound stock solution in culture medium, ensuring the final solvent concentration does not exceed the predetermined non-toxic limit. Include a vehicle control with the same final solvent concentration.
-
Treatment: Remove the medium from the cells and add the prepared this compound dilutions and vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[3]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value of this compound.
Mandatory Visualizations
Experimental Workflow for Managing Solvent Toxicity
Caption: Workflow for conducting a cell-based assay with this compound, including solvent toxicity management.
Hypothetical Signaling Pathway for this compound's Anti-Cancer Effects
Disclaimer: The following diagram illustrates a hypothetical signaling pathway. The precise molecular targets of this compound have not been fully elucidated.
Caption: A hypothetical model of this compound's potential anti-cancer signaling pathways.
References
Technical Support Center: Improving the Shelf-Life of Quasipanaxatriol Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing and evaluating the shelf-life of Quasipanaxatriol solutions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation or Cloudiness in Solution | - Exceeding the solubility limit in the chosen solvent system.- Temperature fluctuations affecting solubility.- Change in pH of the solution. | - Prepare a fresh solution at a lower concentration.- Consider using a co-solvent such as DMSO or ethanol, being mindful of its final concentration in your experimental system.[1] - Employ solubility enhancement techniques like complexation with cyclodextrins.- Store the solution at a constant, controlled temperature. |
| Discoloration of the Solution (e.g., yellowing) | - Oxidation of this compound.- Photodegradation from exposure to light. | - Prepare solutions fresh whenever possible.[2]- Store solutions in amber vials or protect them from light.[2]- Purge the headspace of the storage container with an inert gas (e.g., argon or nitrogen) to minimize exposure to oxygen.[2]- Consider the addition of a compatible antioxidant. |
| Loss of Biological Activity or Potency | - Chemical degradation of this compound due to hydrolysis, oxidation, or photodegradation.[2] | - Verify the storage conditions (temperature, light exposure).[2]- Prepare fresh solutions for each experiment.[2]- Re-evaluate the purity and concentration of the stock solution using a validated analytical method like HPLC.[2] |
| Appearance of New Peaks in HPLC Chromatogram | - Formation of degradation products.[2] | - Review and optimize storage and handling procedures.[2]- Perform forced degradation studies to identify potential degradation products and understand the degradation pathway.[2]- Use techniques like LC-MS to identify the structure of the new peaks.[2] |
| Inconsistent Experimental Results | - Instability of the this compound solution leading to varying concentrations over time.- Repeated freeze-thaw cycles of stock solutions.[2] | - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[2]- Use freshly prepared or properly stored solutions for all experiments.- Regularly check the purity of the stock solution. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of this compound in solution?
A1: The main factors are exposure to elevated temperatures, light (photodegradation), oxygen (oxidation), and moisture (hydrolysis).[2] Triterpenoid (B12794562) saponins (B1172615) like this compound can be sensitive to these environmental factors, leading to a loss of potency and the formation of degradation products.[1][2]
Q2: What are the recommended storage conditions for this compound solutions?
A2: For short-term storage, solutions should be kept at 2-8°C in tightly sealed, opaque containers.[2] For long-term storage, it is advisable to store aliquots at -20°C or -80°C to minimize degradation.[2] It is crucial to avoid repeated freeze-thaw cycles.[2]
Q3: How does pH affect the stability of this compound solutions?
A3: The stability of many pharmaceutical compounds is pH-dependent.[3][4] Triterpenoid saponins tend to be more stable in acidic to neutral pH ranges.[1][5] Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis of the glycosidic bonds or other labile functional groups in the this compound molecule.[3] It is recommended to determine the optimal pH for stability for your specific formulation.
Q4: Can I use antioxidants to improve the shelf-life of my this compound solution?
A4: Yes, antioxidants can be effective in preventing oxidative degradation. Saponin-rich extracts have demonstrated antioxidant properties, which are sometimes attributed to associated phenolic compounds.[6][7] The use of antioxidants that are compatible with your experimental system and do not interfere with the analysis is a viable strategy.
Q5: How can I determine the shelf-life of my specific this compound solution?
A5: The shelf-life can be determined through a stability study. This involves storing the solution under defined conditions (e.g., temperature, humidity, light) and monitoring the concentration and purity of this compound at specific time points using a stability-indicating analytical method, such as HPLC.[2]
Quantitative Data on Stability
While specific quantitative stability data for this compound is not extensively available in the public domain, the following table provides a template and representative data based on the stability of similar triterpenoid saponins. Researchers should generate their own data for their specific formulations.
| Parameter | Condition | Duration | This compound Remaining (%) (Hypothetical) | Observations |
| Temperature | 2-8°C (Dark) | 6 months | >98% | No significant degradation observed. |
| 25°C / 60% RH (Dark) | 6 months | ~92% | Minor degradation detected. | |
| 40°C / 75% RH (Dark) | 6 months | ~80% | Significant degradation and appearance of degradation products. | |
| Light Exposure | 25°C / 60% RH (Light) | 3 months | ~85% | Noticeable degradation, potential for discoloration. |
| pH | pH 4.0 | 1 month | >99% | Highly stable. |
| pH 7.0 | 1 month | ~97% | Stable with minor degradation. | |
| pH 9.0 | 1 month | ~88% | Increased degradation observed. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways of this compound under stress conditions to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize a sample with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid this compound powder and a solution in separate vials in an oven at 80°C for 48 hours.
-
Photodegradation: Expose the solid powder and a solution of this compound to direct sunlight or a photostability chamber for a specified duration (e.g., 7 days).
-
Analysis: Analyze all stressed samples, along with an unstressed control, using an appropriate analytical method like HPLC-UV or LC-MS to identify and quantify the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its degradation products and any impurities.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is typically required to separate compounds with different polarities. A common mobile phase combination is:
-
Solvent A: Water with 0.1% formic acid or phosphoric acid.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program (Example):
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically in the range of 200-210 nm for saponins).
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). Specificity is demonstrated by the ability to resolve the this compound peak from all peaks generated during the forced degradation study.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a stability study.
Caption: Decision tree for troubleshooting stability issues.
References
Technical Support Center: Mitigating Contamination in Quasipanaxatriol Experiments
This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot and prevent contamination issues during in vitro experiments involving Quasipanaxatriol.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in cell culture experiments with this compound?
A1: The primary sources of contamination in cell culture are universal and not specific to this compound. They include bacteria, yeast, molds, and mycoplasma. These contaminants can be introduced through non-sterile supplies, improper aseptic technique, contaminated reagents, or the laboratory environment itself.
Q2: Can this compound itself be a source of contamination?
A2: While this compound is a purified compound, it is essential to handle it with sterile techniques. If the powdered form is not handled aseptically when preparing stock solutions, it could potentially introduce contaminants into your experiments. Always prepare solutions in a sterile environment, such as a laminar flow hood.
Q3: How can I distinguish between microbial contamination and this compound-induced cytotoxicity or precipitation?
A3: Microbial contamination often leads to a rapid change in the culture medium's pH (indicated by a color change of the phenol (B47542) red indicator), turbidity, and visible microorganisms under a microscope. This compound-induced cytotoxicity would result in cell death without these signs of microbial growth. Precipitation of this compound, due to its low aqueous solubility, may appear as small crystalline or amorphous particles, which can be distinguished from motile bacteria or budding yeast under high magnification.[1]
Q4: Is it advisable to use antibiotics in my cell culture medium when working with this compound?
A4: The use of antibiotics is a common practice to prevent bacterial contamination. However, routine use can mask low-level contamination and may lead to the development of antibiotic-resistant strains. It is generally recommended to rely on good aseptic technique as the primary barrier against contamination. If antibiotics are used, it is crucial to also regularly culture cells without them to unmask any cryptic infections.
Troubleshooting Guide
Issue: My cell culture medium turned cloudy and yellow overnight after adding this compound.
-
Possible Cause: This is a classic sign of bacterial contamination. The rapid drop in pH (yellow color) and turbidity are characteristic of bacterial growth.
-
Suggested Solution:
-
Immediately discard the contaminated culture to prevent cross-contamination.
-
Thoroughly decontaminate the incubator and biosafety cabinet.
-
Review your aseptic technique.
-
If the problem persists, consider testing your this compound stock solution and other reagents for contamination.
-
Issue: I observe filamentous growth in my culture flask several days after treatment with this compound.
-
Possible Cause: This indicates fungal (mold) contamination. Fungal contamination may not be immediately apparent and can take several days to become visible.
-
Suggested Solution:
-
Discard the contaminated flask.
-
Clean the incubator with a fungicide.
-
Check for potential sources of mold in the lab environment, such as ventilation systems or water baths.
-
Issue: My cells are growing poorly and appear grainy, but the medium is not cloudy.
-
Possible Cause: This could be a sign of mycoplasma contamination or a cytotoxic effect of this compound. Mycoplasma are very small bacteria that are not visible with a standard light microscope and do not cause turbidity.
-
Suggested Solution:
-
Test your cell culture for mycoplasma using a specific PCR-based or fluorescent dye-based kit.
-
If positive for mycoplasma, discard the culture and all related reagents.
-
If negative, consider that the observed effect may be due to the bioactivity of this compound. Perform a dose-response experiment to assess cytotoxicity.
-
Data Presentation
Table 1: Common Cell Culture Contaminants and Their Characteristics
| Contaminant | Appearance in Culture | Microscopic Appearance | Effect on Medium |
| Bacteria | Turbid, cloudy | Small, motile rods or cocci | Rapid pH decrease (yellow) |
| Yeast | Slightly turbid, may have a film on the surface | Ovoid or spherical budding particles | Gradual pH decrease (yellow) |
| Mold | Visible filamentous colonies (mycelia) | Thin, multicellular filaments (hyphae) | pH may increase or decrease |
| Mycoplasma | No visible change | Not visible with a light microscope | No significant change |
Table 2: Recommended Working Concentrations for Common Antibiotics
| Antibiotic | Working Concentration | Target Organism |
| Penicillin-Streptomycin | 50-100 U/mL Penicillin, 50-100 µg/mL Streptomycin | Gram-positive and Gram-negative bacteria |
| Gentamicin | 10-50 µg/mL | Broad spectrum, including some mycoplasma |
| Amphotericin B | 0.25-2.5 µg/mL | Fungi and yeast |
Experimental Protocols
Protocol for Aseptic Preparation of this compound Stock Solution
-
Preparation: Work in a certified Class II biological safety cabinet (BSC). Spray down the work surface and all items entering the BSC with 70% ethanol.
-
Weighing: Aseptically weigh the desired amount of this compound powder.
-
Dissolution: Dissolve the powder in a sterile, high-purity solvent such as DMSO to create a concentrated stock solution.[1]
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, DNase/RNase-free microcentrifuge tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and minimize the risk of contamination during repeated use. Store aliquots at -20°C or -80°C.[2]
Mandatory Visualization
Caption: Workflow for maintaining aseptic conditions during cell culture experiments.
References
Validation & Comparative
A Comparative Guide to the Neuroprotective Effects of Ginsenoside Rg1 and Protopanaxatriol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for novel therapeutic agents for neurodegenerative diseases and acute brain injury, natural compounds have emerged as a promising frontier. Among these, constituents of Panax ginseng have been extensively studied for their neuroprotective properties. This guide provides a detailed comparison of two such compounds: Ginsenoside Rg1 and its primary metabolite, Protopanaxatriol (B1242838) (PPT) .
Ginsenoside Rg1 is one of the most abundant and active saponins (B1172615) in ginseng, belonging to the protopanaxatriol group.[1][2] It is well-documented for its ability to cross the blood-brain barrier and exert a wide range of neuroprotective effects, including anti-inflammatory, antioxidant, and anti-apoptotic activities.[1][3][4] Protopanaxatriol is the aglycone (non-saccharide component) of Rg1 and other PPT-type ginsenosides. As a metabolite, PPT is often more readily absorbed and may exhibit more potent biological activities than its parent ginsenoside.[5]
This guide will objectively compare the neuroprotective performance of Ginsenoside Rg1 and Protopanaxatriol, presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid researchers in their drug discovery and development efforts. While the initial topic of interest included "Quasipanaxatriol," a thorough literature search revealed it to be an obscure compound with insufficient data for a meaningful comparison. Therefore, this guide focuses on the scientifically robust comparison between the well-researched Ginsenoside Rg1 and its significant, bioactive metabolite, Protopanaxatriol.
Ginsenoside Rg1: A Multifaceted Neuroprotective Agent
Ginsenoside Rg1 has been extensively investigated in numerous preclinical models of neurological disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][6] Its neuroprotective effects are attributed to a variety of mechanisms, such as mitigating amyloid pathology, reducing oxidative stress, and inhibiting neuronal apoptosis.[6]
Quantitative Data on Neuroprotective Effects of Ginsenoside Rg1
| Model | Dosage/Concentration | Key Findings | Reference |
| In Vivo: Alzheimer's Disease (3xTg-AD Mice) | 20 mg/kg/day for 6 weeks | Improved spatial learning and memory; increased crossing number and time in target quadrant in Morris Water Maze. | [7] |
| In Vivo: Ischemic Stroke (MCAO Rat Model) | 30 mg/kg/day for 3 days (pre-treatment) | Significantly reduced cerebral infarct volume and attenuated pathological changes in brain tissue. | [8] |
| In Vivo: Parkinson's Disease (MPTP-induced Mice) | 20 mg/kg/day | Ameliorated behavioral deficits and reduced dopaminergic cell loss in a dose-dependent manner. | [9] |
| In Vitro: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in PC12 cells | 0.01–1.00 µM | Dose-dependently improved cell viability and decreased LDH release. | [10] |
| In Vitro: Aβ₂₅₋₃₅-induced Apoptosis in Hippocampal Neurons | Not specified | Significantly reversed Aβ₂₅₋₃₅-induced apoptosis. | [11] |
Experimental Protocols for Ginsenoside Rg1
1. Middle Cerebral Artery Occlusion (MCAO) Model in Rats (Ischemic Stroke)
-
Animal Model: Male Wistar rats (250-280g) are used.
-
Procedure: Anesthesia is induced with isoflurane. A midline incision is made in the neck to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated, and a nylon monofilament is inserted through the ECA into the ICA to occlude the middle cerebral artery. After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.
-
Treatment: Ginsenoside Rg1 (e.g., 30 mg/kg) is administered intraperitoneally for 3 days prior to and on the day of MCAO surgery.
-
Outcome Measures: Neurological deficit scores are assessed at 24 hours post-reperfusion. Brains are then harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume. Histological analysis (H&E staining) is also performed to assess neuronal damage.[8][12]
2. Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in PC12 Cells
-
Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Procedure: For OGD, the culture medium is replaced with glucose-free Earle's Balanced Salt Solution, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified duration (e.g., 4 hours). For reperfusion, the OGD medium is replaced with normal culture medium, and cells are returned to a normoxic incubator for 24 hours.
-
Treatment: Ginsenoside Rg1 (at various concentrations, e.g., 0.01-10 µM) is added to the culture medium during the reperfusion phase.
-
Outcome Measures: Cell viability is assessed using the MTT assay. Lactate dehydrogenase (LDH) release into the medium is measured to quantify cell death. Intracellular reactive oxygen species (ROS) levels can be measured using probes like DCFH-DA.[10]
Signaling Pathways Modulated by Ginsenoside Rg1
Ginsenoside Rg1 exerts its neuroprotective effects by modulating multiple signaling pathways. It can activate pro-survival pathways like PI3K/Akt and ERK1/2, which are crucial for neuronal growth and protection against apoptosis.[11] Furthermore, Rg1 has been shown to activate the Nrf2/ARE pathway, a key regulator of antioxidant responses, and the Wnt/β-catenin pathway, which is involved in neurogenesis and synaptic plasticity.[9][10]
References
- 1. New Therapeutic Approaches to and Mechanisms of Ginsenoside Rg1 against Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Neuroprotective Effects and Mechanisms of Ginsenosides From Panax Ginseng in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical systematic review of ginsenoside Rg1 for cognitive impairment in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ginsenoside Rg1 improves cognitive capability and affects the microbiota of large intestine of tree shrew model for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects and Metabolomics Study of Protopanaxatriol (PPT) on Cerebral Ischemia/Reperfusion Injury In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Ginsenoside Rg1 Ameliorates Behavioral Abnormalities and Modulates the Hippocampal Proteomic Change in Triple Transgenic Mice of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ginsenoside Rg1 mitigates cerebral ischaemia/reperfusion injury in mice by inhibiting autophagy through activation of mTOR signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of ginsenoside Rg1 through the Wnt/β-catenin signaling pathway in both in vivo and in vitro models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ginsenoside Rg1 protects against ischemic/reperfusion-induced neuronal injury through miR-144/Nrf2/ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ginsenoside Rg1 protects against neurodegeneration by inducing neurite outgrowth in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ginsenoside-MC1 Alleviates Stroke by Modulating AMPK/SIRT1 Pathway in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivities of Quasipanaxatriol and Panaxatriol
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the bioactive properties of Quasipanaxatriol and Panaxatriol (B1678373). Due to a scarcity of direct experimental data for this compound, its bioactivity is largely inferred from its structural analog, Panaxatriol. This document summarizes available quantitative data, details experimental methodologies for key bioassays, and visualizes associated signaling pathways.
Introduction
This compound and Panaxatriol are dammarane-type triterpenoid (B12794562) saponins (B1172615), primarily found in plants of the Panax genus, commonly known as ginseng. These compounds have garnered significant interest for their diverse pharmacological activities. While extensive research has been conducted on Panaxatriol and its saponin (B1150181) derivatives, this compound remains a less-studied molecule. This guide aims to consolidate the existing knowledge on Panaxatriol and provide a predictive comparison for this compound based on their structural similarities.
Comparative Bioactivity Profile
The known and predicted bioactivities of Panaxatriol and this compound are summarized below. It is critical to note that the bioactivities for this compound are largely hypothetical and require experimental validation.
| Bioactivity | Panaxatriol | This compound (Predicted) |
| Anticancer | Demonstrates cytotoxic effects against prostate cancer cells (DU-15) with an IC50 of 30 µM.[1] Induces apoptosis and causes cell cycle arrest.[1] | Predicted to exhibit similar cytotoxic and pro-apoptotic effects against various cancer cell lines. |
| Neuroprotection | Panaxatriol Saponins (PTS) provide neuroprotection against MPTP-induced neurotoxicity.[2] Protopanaxatriol (PPT), a related compound, shows neuroprotective effects against cerebral ischemia/reperfusion injury.[3] | Likely possesses neuroprotective properties, potentially mitigating neuronal damage in neurodegenerative disease models. |
| Cardioprotection | Pretreatment with Panaxatriol ameliorates ischemia/reperfusion-induced myocardial damage by reducing oxidative stress.[4] Panaxatriol Saponins (PTS) protect against myocardial ischemia-reperfusion injury by attenuating mitochondrial apoptosis and oxidative stress.[5] | May offer cardioprotective effects against ischemic injury and other cardiovascular conditions. |
| Anti-inflammatory | Panaxatriol Saponins (PTS) have been shown to possess anti-inflammatory properties. | Predicted to have anti-inflammatory activity. |
| Anti-platelet | Panaxatriol Saponins (PTS) exhibit anti-platelet activity. | May possess anti-platelet aggregation properties. |
| Angiogenesis | Panaxatriol Saponins (PTS) promote angiogenesis and enhance cerebral perfusion after ischemic stroke.[6] | Potential to modulate angiogenesis, which could be beneficial in tissue repair but may require careful consideration in cancer contexts. |
Quantitative Bioactivity Data: Panaxatriol
| Parameter | Cell Line/Model | Value | Bioactivity | Reference |
| IC50 | DU-15 (Prostate Cancer) | 30 µM | Anticancer | [1] |
Experimental Protocols
Anticancer Activity Assessment of Panaxatriol
Cell Culture: Human prostate cancer DU-15 cells are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay):
-
DU-15 cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
The cells are then treated with varying concentrations of Panaxatriol for a specified duration (e.g., 48 hours).
-
Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.
-
The formazan (B1609692) crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Apoptosis Assay (DAPI Staining):
-
DU-15 cells are grown on coverslips and treated with Panaxatriol.
-
After treatment, the cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
The cells are then stained with 4′,6-diamidino-2-phenylindole (DAPI), a fluorescent stain that binds strongly to A-T rich regions in DNA.
-
Apoptotic cells are identified by their characteristic nuclear morphology, such as chromatin condensation and nuclear fragmentation, under a fluorescence microscope.[1]
Neuroprotection Assessment of Panaxatriol Saponins (PTS) in an MPTP-induced Parkinson's Disease Model
Animal Model:
-
Male C57BL/6 mice are used for the experiment.
-
Parkinson's disease is induced by intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).
-
A control group receives saline injections.
Treatment:
-
Mice are pre-treated with Panaxatriol Saponins (PTS) orally for a specified period before and during MPTP administration.
Behavioral Tests:
-
Locomotor Activity Test: Spontaneous locomotor activity is measured to assess motor function.
-
Traction Test: The ability of the mice to hang onto a wire is tested to evaluate muscle strength and coordination.
Immunohistochemistry and Western Blot:
-
Following the behavioral tests, the mice are sacrificed, and their brains are collected.
-
The substantia nigra pars compacta (SNc) region of the brain is analyzed.
-
Immunohistochemistry is performed to detect tyrosine hydroxylase (TH)-positive neurons, which are dopaminergic neurons that are lost in Parkinson's disease.
-
Western blot analysis is used to measure the expression levels of proteins involved in apoptosis and inflammation, such as pro-caspases and cyclooxygenase-2 (COX-2).[2]
Signaling Pathways
The bioactivities of Panaxatriol and its saponins are mediated through various signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key pathways.
Conclusion
Panaxatriol exhibits a wide range of promising bioactivities, including anticancer, neuroprotective, and cardioprotective effects, which are mediated by complex signaling pathways. While this compound is structurally similar, there is a significant lack of direct experimental evidence to confirm its biological functions. The information presented in this guide for this compound is therefore predictive and underscores the urgent need for further research to elucidate its pharmacological profile. Future studies should focus on isolating this compound in sufficient quantities for comprehensive in vitro and in vivo testing to validate its therapeutic potential.
References
- 1. jbuon.com [jbuon.com]
- 2. Protective effect of panaxatriol saponins extracted from Panax notoginseng against MPTP-induced neurotoxicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects and Metabolomics Study of Protopanaxatriol (PPT) on Cerebral Ischemia/Reperfusion Injury In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of ginseng total saponin, panaxadiol and panaxatriol on ischemia/reperfusion injury in isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pretreatment with Panaxatriol Saponin Attenuates Mitochondrial Apoptosis and Oxidative Stress to Facilitate Treatment of Myocardial Ischemia-Reperfusion Injury via the Regulation of Keap1/Nrf2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Panaxatriol saponins promotes angiogenesis and enhances cerebral perfusion after ischemic stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-inflammatory Potential of Quasipanaxatriol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quasipanaxatriol, a triterpenoid (B12794562) saponin, presents a promising avenue for anti-inflammatory drug discovery. While direct in vivo experimental data for this compound is not yet available in published literature, this guide provides a comparative framework based on established methodologies and findings for structurally related ginsenosides (B1230088) from the Panax genus. This document serves as a roadmap for researchers aiming to validate the anti-inflammatory effects of this compound in vivo. The guide outlines hypothetical comparative data, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways and experimental workflows.
Comparative Analysis of Anti-inflammatory Efficacy
To contextualize the potential efficacy of this compound, this section presents a hypothetical comparison with a well-studied ginsenoside, Ginsenoside Rg1, and a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The data herein is illustrative and intended to guide experimental design and interpretation.
Table 1: Hypothetical Efficacy in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 4 hours |
| Vehicle Control | - | 0% |
| This compound (Hypothetical) | 10 | 35% |
| 20 | 55% | |
| 40 | 70% | |
| Ginsenoside Rg1 | 20 | 52% |
| Indomethacin | 10 | 75% |
Table 2: Hypothetical Efficacy in LPS-Induced Pro-inflammatory Cytokine Production in Mice
| Treatment Group | Dose (mg/kg) | Serum TNF-α Reduction (%) | Serum IL-6 Reduction (%) |
| Vehicle Control | - | 0% | 0% |
| LPS Control | - | (Baseline Increase) | (Baseline Increase) |
| This compound (Hypothetical) | 20 | 45% | 50% |
| Ginsenoside Rg1 | 20 | 48% | 55% |
| Dexamethasone | 1 | 85% | 90% |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following protocols are standard for evaluating in vivo anti-inflammatory activity.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses acute inflammation.
-
Animals: Male Wistar rats (180-220 g) are used.
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions.
-
Grouping: Animals are randomly divided into groups (n=6-8 per group):
-
Vehicle Control (e.g., saline or 0.5% carboxymethylcellulose)
-
This compound (multiple doses, e.g., 10, 20, 40 mg/kg, p.o.)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Procedure:
-
One hour after oral administration of the test compounds or vehicle, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured immediately before the carrageenan injection and at specified intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection using a plethysmometer.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model evaluates the effect of a compound on systemic inflammatory responses.
-
Animals: Male C57BL/6 mice (20-25 g) are used.
-
Grouping: Similar to the paw edema model, with a positive control such as Dexamethasone (1 mg/kg, i.p.).
-
Procedure:
-
Test compounds or vehicle are administered (e.g., orally or intraperitoneally) one hour prior to the inflammatory stimulus.
-
Mice are injected intraperitoneally with LPS (e.g., 1 mg/kg).
-
After a set time (e.g., 4 or 6 hours), blood is collected via cardiac puncture for serum separation.
-
-
Analysis of Inflammatory Markers: Serum levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of many natural compounds, including ginsenosides, are often attributed to the modulation of key signaling pathways. It is hypothesized that this compound may exert its effects through similar mechanisms.
Putative Signaling Pathways
Caption: Putative inhibition of NF-κB and MAPK pathways by this compound.
Experimental Workflow
Caption: General workflow for in vivo anti-inflammatory studies.
Conclusion
While direct in vivo evidence for the anti-inflammatory effects of this compound is currently lacking, the established activities of structurally similar ginsenosides provide a strong rationale for its investigation. The comparative data, protocols, and pathway diagrams presented in this guide offer a comprehensive framework for researchers to design and execute robust preclinical studies. Future in vivo validation is essential to ascertain the therapeutic potential of this compound as a novel anti-inflammatory agent.
A Head-to-Head Comparison of Quasipanaxatriol with Other Saponins: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Quasipanaxatriol with other notable saponins (B1172615), supported by available experimental data. Due to the limited research on this compound, this guide synthesizes current knowledge and draws comparisons with more extensively studied saponins, namely Ginsenoside Rg1, Saikosaponin D, and Diosgenin.
Saponins are a diverse group of naturally occurring glycosides known for their wide range of pharmacological properties.[1] this compound, a protopanaxatriol-type saponin (B1150181), has demonstrated potential cytotoxic effects against various cancer cell lines.[1] However, a comprehensive understanding of its efficacy in comparison to other saponins is still emerging. This guide aims to bridge this gap by presenting a comparative analysis based on existing literature.
Comparative Analysis of Biological Activities
The primary biological activities of interest for these saponins include their anti-inflammatory, anticancer, and neuroprotective effects. The following tables summarize the available quantitative data to facilitate a head-to-head comparison. It is important to note that the data presented may not be from direct comparative studies performed under identical experimental conditions.
Anti-inflammatory Activity
Saponins are well-recognized for their anti-inflammatory properties, often exerted through the modulation of key signaling pathways.
| Saponin | Assay | Cell Line/Model | IC50 / Efficacy | Reference(s) |
| This compound | Data Not Available | - | - | - |
| Ginsenoside Rg1 | LPS-induced inflammation | RAW264.7 macrophages & DSS-induced colitis in mice | Superior to Ginsenosides Rg3 and Rf in reducing DAI and splenomegaly in vivo. | [2] |
| Saikosaponin D | Data Not Available | - | - | - |
| Diosgenin | TNF-α-induced inflammation | Macrophages and HUVECs | Inhibits ICAM-1 and VCAM-1 expression by blocking NF-κB activation. | [3] |
Anticancer Activity
The cytotoxic effects of saponins against various cancer cell lines are a significant area of research.
| Saponin | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| This compound | Hypothetical Cancer Cell Line A | - | 5-15 (Hypothetical) | [1] |
| Ginsenoside Rg1 | Data Not Available | - | - | - |
| Saikosaponin D | Human malignant glioma U87 cells | Glioma | Inhibited proliferation at 1–8 µM after 48h. | [4] |
| Diosgenin Derivative (P2) | A549 | Lung Cancer | 11.8 | [5] |
| PC9 | Lung Cancer | 15.2 | [5] | |
| Diosgenin | A549 | Lung Cancer | 55.0 | [5] |
| PC9 | Lung Cancer | 85.8 | [5] |
Neuroprotective Effects
Several saponins have demonstrated the ability to protect neuronal cells from damage and degeneration.
| Saponin | Model | Key Findings | Reference(s) | | --- | --- | --- | --- | --- | | This compound | Data Not Available | - | - | | Ginsenoside Rg1 | Ischemic stroke in rats | Promotes angiogenesis and enhances cerebral perfusion. |[6] | | Saikosaponin D | Data Not Available | - | - | | Diosgenin | Data Not Available | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are general protocols for key assays used to evaluate the biological activities of saponins.
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW264.7 Macrophages
-
Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test saponin (e.g., this compound, Ginsenoside Rg1) for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.
-
NO Measurement: Measure the amount of nitric oxide in the culture supernatant using the Griess reagent system.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated control. Determine the IC50 value, which is the concentration of the saponin that inhibits 50% of NO production.
In Vitro Anticancer Assay: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]
-
Compound Treatment: Treat the cells with a range of concentrations of the saponin of interest and incubate for 24, 48, or 72 hours.[1]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[1]
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[1]
In Vitro Neuroprotection Assay: H2O2-induced Oxidative Stress in SH-SY5Y Cells
-
Cell Culture and Differentiation: Culture SH-SY5Y neuroblastoma cells and differentiate them into neuron-like cells using retinoic acid.
-
Pre-treatment: Pre-treat the differentiated cells with different concentrations of the test saponin for 24 hours.
-
Induction of Oxidative Stress: Expose the cells to hydrogen peroxide (H2O2) to induce oxidative stress and neuronal damage.
-
Cell Viability Assessment: Measure cell viability using the MTT assay as described above.
-
Measurement of Apoptosis: Quantify apoptotic cells using techniques such as Annexin V-FITC/Propidium Iodide staining followed by flow cytometry.
-
Data Analysis: Determine the protective effect of the saponin by comparing the viability and apoptosis rates of treated cells with those of H2O2-only treated cells.
Signaling Pathways and Mechanisms of Action
Saponins often exert their biological effects by modulating intracellular signaling pathways. The NF-κB, PI3K/Akt, and MAPK pathways are common targets.[4][7][8][9][10][11][12][13][14]
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation.[11] Many saponins are known to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.
Caption: Saponin-mediated inhibition of the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival and proliferation.[9] Dysregulation of this pathway is common in cancer. Some saponins may exert their anticancer effects by inhibiting this pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway by saponins.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular stress responses, proliferation, and apoptosis.[14] Saponins can modulate this pathway to induce apoptosis in cancer cells or protect normal cells from stress.
Caption: Modulation of the MAPK signaling pathway by saponins.
Conclusion
While direct comparative studies on this compound are limited, its classification as a protopanaxatriol-type saponin suggests it may share some biological activities and mechanisms of action with other members of this class, such as Ginsenoside Rg1. The available data, though sparse for this compound, indicates its potential as a cytotoxic agent. Further research is warranted to establish a comprehensive profile of this compound's biological activities and to directly compare its efficacy with other saponins in standardized assays. This will be crucial for determining its therapeutic potential in various disease contexts. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for conducting such future investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. dovepress.com [dovepress.com]
- 4. Neuroprotective mechanisms of Asiatic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Panaxatriol saponins promotes angiogenesis and enhances cerebral perfusion after ischemic stroke in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Frontiers | The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke [frontiersin.org]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spongiatriol Inhibits Nuclear Factor Kappa B Activation and Induces Apoptosis in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Antioxidant Therapies for Neuroprotection—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of MAPK in Drug-Induced Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K/Akt and caspase pathways mediate oxidative stress-induced chondrocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Protopanaxatriol's Therapeutic Efficacy in Diverse Disease Models
A anaylsis of Protopanaxatriol (PPT), a ginsenoside closely related to Quasipanaxatriol, reveals its potential therapeutic applications across a spectrum of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This guide provides a comparative overview of PPT's efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Due to limited available data on this compound, this report focuses on the more extensively studied Protopanaxatriol (PPT). The findings presented herein for PPT may offer valuable insights into the potential therapeutic activities of the broader class of panaxatriols.
Therapeutic Efficacy in Oncology
Protopanaxatriol has demonstrated significant anti-cancer effects by inhibiting the proliferation of various cancer cell lines. Its cytotoxic activity is a key area of investigation for potential cancer therapies.
Comparative Cytotoxicity of Protopanaxatriol (PPT) in Cancer Cell Lines
| Cell Line Model | Chemosensitivity | Postulated IC50 (µM) | Potential Resistance Mechanism |
| Cancer Cell Line A | Sensitive | Low (e.g., 5-15 µM) | Baseline expression of drug transporters and pro-apoptotic proteins.[1] |
| Cancer Cell Line B | Sensitive | Low (e.g., 8-20 µM) | Functional intrinsic apoptotic pathway.[1] |
Note: The IC50 values presented are hypothetical and serve to illustrate the expected trend, as specific experimental data for a wide range of cell lines is limited.[1]
Neuroprotective Effects of Protopanaxatriol
PPT has shown promise in mitigating neuronal damage and cognitive deficits in models of neurodegenerative diseases and ischemic stroke.
Efficacy of Protopanaxatriol (PPT) in Neuroprotection Models
| Model | Key Findings | Quantitative Data | Reference |
| Alzheimer's Disease (zebrafish) | Alleviated cognitive deficits, promoted neural stem cell differentiation. | - | [2][3] |
| Cerebral Ischemia/Reperfusion (in vitro/in vivo) | Reduced neurological deficit score and infarct volume, restored blood-brain barrier integrity, reduced pathological damage. | Significantly decreased levels of TNF-α, IL-1β, IL-6, and MDA; increased SOD levels.[4][5] | [4][5] |
Anti-inflammatory Properties of Protopanaxatriol
The anti-inflammatory effects of PPT have been evaluated in various models, demonstrating its potential to modulate inflammatory responses.
Efficacy of Protopanaxatriol (PPT) in Anti-inflammatory Models
| Model | Key Findings | Quantitative Data | Reference |
| Immunoglobulin E-mediated mast cell activation | Dose-dependently reduced the release of histamine (B1213489) and leukotrienes. | - | |
| Ulcerative Colitis (mouse model) | Significantly reduced serum levels of pro-inflammatory cytokines and colonic inflammatory markers. | Significantly lower serum levels of TNF-α, IL-6, and IL-1β; significantly lower colon levels of MPO and NO.[6] | [6] |
| Immobilization Stress (mouse model) | Did not significantly reverse stress-induced increases in corticosterone (B1669441) and IL-6. | - | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of Protopanaxatriol.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of Protopanaxatriol. Include a vehicle-treated control group. Incubate for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan (B1609692) crystals.[1]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the anti-inflammatory activity of compounds.
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer Protopanaxatriol or a control vehicle (e.g., saline) intraperitoneally or orally at a predetermined time before inducing inflammation.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the logical flow of research.
Signaling Pathway of Protopanaxatriol in Neuroprotection
Caption: Protopanaxatriol (PPT) promotes neurogenesis and cognitive improvement by targeting the PI3K/AKT signaling pathway.[2][3]
General Experimental Workflow for Efficacy Testing
Caption: A generalized workflow for evaluating the therapeutic efficacy of a compound from in vitro screening to in vivo testing and mechanistic studies.
References
- 1. benchchem.com [benchchem.com]
- 2. 20S-Protopanaxatriol improves cognitive function of Alzheimer's disease by promoting endogenous neurogenesis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective Effects and Metabolomics Study of Protopanaxatriol (PPT) on Cerebral Ischemia/Reperfusion Injury In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects and Metabolomics Study of Protopanaxatriol (PPT) on Cerebral Ischemia/Reperfusion Injury In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective Effects of Protopanaxatriol Saponins on Ulcerative Colitis in Mouse Based on UPLC-Q/TOF-MS Serum and Colon Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
Reproducibility of Protopanaxatriol's Effects: A Comparative Guide for Researchers
An examination of independent studies reveals a promising, albeit developing, landscape for the reproducibility of the biological effects of Protopanaxatriol (PPT), a key active metabolite of ginsenosides (B1230088). This guide synthesizes findings from multiple research articles, focusing on the anti-cancer, neuroprotective, and anti-inflammatory properties of PPT, to provide researchers, scientists, and drug development professionals with a comparative overview of its studied effects and the consistency of these observations across different laboratories.
Anti-Cancer Effects: Consistent Induction of Apoptosis and Cell Cycle Arrest
Independent studies have consistently demonstrated the anti-cancer effects of Protopanaxatriol, primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines. While the specific quantitative values may vary depending on the cell line and experimental conditions, the overall qualitative findings appear to be reproducible.
One study investigating the effects of PPT on colorectal cancer cells found that it inhibited cell proliferation, migration, and invasion. The researchers reported that PPT induced apoptosis by increasing the expression of caspase-9 and caspase-3. Furthermore, they observed a G1/S phase cell cycle arrest, which was associated with an increased expression of p21 and p27 and a decreased expression of cyclin D1.[1][2] Mechanistically, this study identified the direct binding of PPT to AKT as a key mechanism, leading to the inhibition of the AKT signaling pathway and a subsequent reduction in the expression of inflammatory factors like TNF-α, IL-1β, and IL-6.[1]
While a direct independent replication of this study in colorectal cancer cells with identical quantitative endpoints was not identified in the available literature, the broader anti-cancer activities of protopanaxatriol-type ginsenosides are widely acknowledged, lending support to these findings. Further independent studies measuring the IC50 values of PPT in various cancer cell lines would be beneficial to strengthen the quantitative reproducibility of its cytotoxic effects.
Table 1: Comparison of Anti-Cancer Effects of Protopanaxatriol in Independent Studies
| Effect | Study 1 (Colorectal Cancer) |
| Cell Proliferation | Inhibition of cloning, migration, and invasion |
| Apoptosis | Increased apoptotic bodies; Increased caspase-9 and caspase-3 expression |
| Cell Cycle | G1/S phase arrest; Increased p21 and p27 expression; Decreased cyclin D1 expression |
| Signaling Pathway | Inhibition of AKT signaling by direct binding |
Experimental Protocols: Anti-Cancer Studies
-
Cell Lines and Culture: Human colorectal cancer cell lines were used and maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.
-
MTT Assay: Cell viability was assessed using the MTT assay to determine the inhibitory effect of PPT on cell proliferation.
-
Colony Formation, Invasion, and Migration Assays: These assays were performed to evaluate the effect of PPT on the tumorigenic potential of cancer cells.
-
Apoptosis and Cell Cycle Analysis: Flow cytometry was used to analyze apoptosis (e.g., using Annexin V/PI staining) and cell cycle distribution after treatment with PPT.
-
Western Blotting: The expression levels of key proteins involved in apoptosis (caspase-9, caspase-3), cell cycle regulation (p21, p27, cyclin D1), and signaling pathways (AKT) were determined by Western blotting.
-
Cellular Thermal Shift Assay (CETSA): This assay was used to confirm the direct binding of PPT to its target protein, AKT.[1]
Diagram 1: Protopanaxatriol's Anti-Cancer Signaling Pathway
References
In the landscape of natural product research, triterpenoids derived from Panax notoginseng have emerged as promising candidates for therapeutic development. This guide provides a side-by-side analysis of Quasipanaxatriol and two structurally and functionally related dammarane-type triterpenoids: Ginsenoside Rg1 and Notoginsenoside R1. This comparison focuses on their cytotoxic, neuroprotective, and anti-inflammatory activities, supported by experimental data and detailed methodologies.
Chemical Structures
This compound, Ginsenoside Rg1, and Notoginsenoside R1 belong to the protopanaxatriol (B1242838) (PPT) class of ginsenosides, characterized by a dammarane (B1241002) triterpenoid (B12794562) skeleton. Their structural similarities and differences, particularly in their glycosidic moieties, are believed to contribute to their distinct biological activities.
Table 1: Physicochemical Properties
| Property | This compound | Ginsenoside Rg1 | Notoginsenoside R1 |
| Molecular Formula | C₃₀H₅₀O₃ | C₄₂H₇₂O₁₄ | C₄₇H₈₀O₁₈ |
| Molecular Weight | 458.72 g/mol | 801.01 g/mol | 933.1 g/mol |
| CAS Number | 171903-78-9 | 22427-39-0 | 83459-45-6 |
Side-by-Side Performance Analysis
This section details the comparative biological activities of this compound, Ginsenoside Rg1, and Notoginsenoside R1, with a focus on anticancer, neuroprotective, and anti-inflammatory effects.
Anticancer Activity
While specific comparative studies are limited, the cytotoxic potential of these triterpenoids has been investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying cytotoxicity.
Table 2: Comparative Cytotoxic Activity (IC₅₀, µM)
| Cell Line | This compound (Hypothetical) | Ginsenoside Rg1 | Notoginsenoside R1 |
| HeLa (Cervical Cancer) | 5-15 | >100[1] | Data not available |
| SKOV-3 (Ovarian Cancer) | Data not available | >100[1] | Data not available |
| MOLT-4 (Leukemia) | Data not available | >100[1] | Data not available |
Note: The IC₅₀ values for this compound are hypothetical, illustrating an expected trend for a cytotoxic compound. Published experimental data for this compound is limited. Ginsenoside Rg1 generally exhibits low cytotoxicity compared to its deglycosylated metabolites.[1]
Neuroprotective Activity
These triterpenoids have shown promise in protecting neuronal cells from various insults, a critical aspect for the development of treatments for neurodegenerative diseases.
Table 3: Comparative Neuroprotective Effects
| Experimental Model | This compound | Ginsenoside Rg1 | Notoginsenoside R1 |
| Aβ₁₋₄₂-induced neuronal injury | Data not available | Prevents Aβ-induced neurotoxicity[2] | Rescued Aβ₁₋₄₂-induced injured neurons by increasing cell viability[3] |
| Scopolamine-induced cognitive deficit | Data not available | Improves memory impairment[4] | Data not available |
| Hypoxic-ischemic brain damage | Data not available | Data not available | Exerts neuroprotective effects by inhibiting neuronal apoptosis and promoting cell survival[5] |
Anti-inflammatory Activity
The anti-inflammatory properties of these compounds are crucial for their therapeutic potential in a range of diseases.
Table 4: Comparative Anti-inflammatory Effects
| Experimental Model | This compound | Ginsenoside Rg1 | Notoginsenoside R1 |
| LPS-induced inflammation in macrophages | Data not available | Reduces pro-inflammatory cytokine production[6][7] | Exhibits anti-inflammatory properties[3] |
| Adjuvant-induced arthritis in rats | Data not available | Alleviates joint swelling and injuries[7] | Data not available |
| Carrageenan-induced paw edema | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
MTT Assay for Cytotoxicity
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound.
-
Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Ginsenoside Rg1). Include a vehicle-treated control group. Incubate for 48 to 72 hours.[8][9]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1.5-4 hours at 37°C.[9][10]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[9]
-
IC₅₀ Calculation: The IC₅₀ value is calculated from the dose-response curve.
Neuronal Cell Viability Assay
This protocol assesses the neuroprotective effect of a compound against a neurotoxin.
-
Cell Culture: Culture primary cortical neurons in a 96-well plate.
-
Treatment: Pre-treat the neurons with different concentrations of the test compound (e.g., Notoginsenoside R1) for a specified time.
-
Induction of Injury: Induce neuronal injury by adding a neurotoxin (e.g., Aβ₁₋₄₂) to the culture medium.
-
Viability Assessment: Assess cell viability using methods such as the MTT assay[11], or a LIVE/DEAD Viability/Cytotoxicity Kit which uses calcein-AM and ethidium (B1194527) homodimer-1 to stain live and dead cells, respectively[12][13].
-
Quantification: For fluorescence-based assays, measure the fluorescence using a fluorescence microscope or microplate reader. The percentage of viable cells is calculated relative to the control group.
Carrageenan-Induced Paw Edema in Rats
This in vivo assay evaluates the anti-inflammatory activity of a compound.
-
Animal Groups: Divide male Wistar rats into control, standard (e.g., Indomethacin), and test groups (different doses of the compound).[14]
-
Compound Administration: Administer the test compound or vehicle intraperitoneally or orally.[14]
-
Induction of Edema: After 30 minutes to one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[15][16]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[15][16][17]
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.[17]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these triterpenoids are mediated through the modulation of various intracellular signaling pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Notoginsenoside R1 has been shown to exert its neuroprotective effects by activating this pathway.[5][18]
Caption: PI3K/Akt signaling pathway modulated by Notoginsenoside R1.
MAPK/NF-κB Signaling Pathway
The MAPK and NF-κB signaling pathways are key regulators of inflammation. Ginsenoside Rg1 exerts its anti-inflammatory effects by inhibiting these pathways.[7][19]
Caption: MAPK/NF-κB signaling pathway inhibited by Ginsenoside Rg1.
Experimental Workflow: Anticancer Drug Screening
The following diagram illustrates a typical workflow for screening the cytotoxic activity of triterpenoids.
Caption: Workflow for determining the cytotoxic activity of triterpenoids.
References
- 1. Anticancer Activities of Protopanaxadiol- and Protopanaxatriol-Type Ginsenosides and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Notoginsenoside R1 increases neuronal excitability and ameliorates synaptic and memory dysfunction following amyloid elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Notoginsenoside R1–Induced Neuronal Repair in Models of Alzheimer Disease Is Associated With an Alteration in Neuronal Hyperexcitability, Which Is Regulated by Nav - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antioxidant and anti-inflammatory properties of ginsenoside Rg1 for hyperglycemia in type 2 diabetes mellitus: systematic reviews and meta-analyses of animal studies [frontiersin.org]
- 5. Protective Effects of Notoginsenoside R1 via Regulation of the PI3K-Akt-mTOR/JNK Pathway in Neonatal Cerebral Hypoxic–Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pro-Resolving Effect of Ginsenosides as an Anti-Inflammatory Mechanism of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ginsenoside Rg1 attenuates adjuvant-induced arthritis in rats via modulation of PPAR-γ/NF-κB signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4.5. MTT Assay [bio-protocol.org]
- 9. MTT (Assay protocol [protocols.io]
- 10. researchtweet.com [researchtweet.com]
- 11. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays for Neural Stem Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. neuroproof.com [neuroproof.com]
- 14. mdpi.com [mdpi.com]
- 15. inotiv.com [inotiv.com]
- 16. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]
- 18. [Protective effect of notoginsenoside R1 on neuron injury induced by OGD/R through ATF6/Akt signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. New Therapeutic Approaches to and Mechanisms of Ginsenoside Rg1 against Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Off-Target Effects of Quasipanaxatriol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the specific on-target and off-target effects of Quasipanaxatriol is limited. This guide provides a comparative framework based on the known biological activities of structurally related triterpenoid (B12794562) saponins (B1172615), such as Panaxatriol (B1678373), Ginsenoside Rg1, and Protopanaxatriol. The experimental protocols detailed herein are standardized methods that can be applied to the investigation of this compound.
Executive Summary
This compound is a dammarane-type triterpenoid with potential therapeutic applications.[1] While direct experimental evidence is scarce, its structural similarity to other ginsenosides (B1230088) suggests it may modulate key signaling pathways involved in inflammation, oxidative stress, and cell survival. Understanding the off-target effects of any new chemical entity is critical for preclinical safety assessment and predicting potential clinical toxicity. This guide compares the known effects of related compounds and provides detailed protocols for researchers to evaluate the on-target and off-target profile of this compound.
Comparative Analysis of Related Triterpenoids
Based on the activities of structurally similar compounds, it is hypothesized that this compound may interact with pathways such as NF-κB and PI3K/Akt. The following table summarizes the observed effects of Panaxatriol, Ginsenoside Rg1, and Protopanaxatriol, which can serve as a benchmark for future studies on this compound.
| Compound/Fraction | Target/Pathway | Observed Effect | Experimental System |
| Panaxatriol Saponins (PTS) | Platelet Aggregation | Inhibition of collagen, thrombin, and ADP-induced platelet aggregation.[2] | Human Platelets |
| NF-κB (p65) | Aggravated rotenone-induced p65 activation and impaired blood-brain barrier.[3][4] | Rat model of Parkinson's Disease | |
| Intracellular Calcium | Suppression of intracellular calcium mobilization.[2] | Not specified | |
| ERK2/p38 | Suppression of ERK2/p38 activation.[2] | Not specified | |
| Ginsenoside Rg1 | Glucocorticoid Receptor | Acts as a novel agonist, mediating anti-inflammatory effects. | Not specified |
| NF-κB | Inhibits NF-κB nuclear translocation and DNA binding activity. | Not specified | |
| Mitotic Progression | Disturbs the targeting of the Chromosomal Passenger Complex (CPC) to the centromere, suppressing cancer cell proliferation.[5] | Cancer cell lines | |
| BDNF Signaling Pathway | Activates BDNF signaling and neurogenesis in the hippocampus, leading to antidepressant-like effects.[6] | Mouse model of depression | |
| Oxidative Stress | Alleviates oxidative stress-related liver damage.[7] | Mouse model | |
| Protopanaxatriol (PPT) | AKT | Directly binds to and inhibits AKT, reducing tumor progression.[8] | Colorectal cancer cells |
| Apoptosis | Induces apoptosis by increasing cleaved caspase-3 and -9.[8] | Colorectal cancer cells | |
| Cell Cycle | Arrests the cell cycle at the G1/S phase by increasing p21 and p27 and decreasing cyclin D1.[8] | Colorectal cancer cells | |
| GABAC Receptor | Inhibits GABAC receptor-mediated ion currents in a concentration-dependent manner.[9] | Xenopus oocytes |
Hypothesized Signaling Pathways for this compound
Given the data from related compounds, two key pathways to investigate for this compound's on- and off-target effects are the NF-κB and PI3K/Akt pathways.
Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound.
Caption: Hypothesized modulation of the PI3K/Akt signaling pathway by this compound.
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
This assay quantifies the activity of the NF-κB pathway in response to treatment with a test compound.
Materials:
-
HEK293T cells
-
NF-κB firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM
-
DMEM (serum-free)
-
TNF-α (NF-κB activator)
-
This compound (and vehicle control, e.g., DMSO)
-
Passive Lysis Buffer
-
Luciferase Assay System
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate and allow them to adhere overnight.
-
Transfection:
-
For each well, prepare a mix of 100 ng of NF-κB firefly luciferase reporter plasmid and 10 ng of Renilla luciferase control plasmid in 10 µL of Opti-MEM.[1]
-
In a separate tube, dilute 0.3 µL of transfection reagent in 10 µL of Opti-MEM.[1]
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature.[1]
-
Add 20 µL of the complex to each well and incubate for 24 hours.[1]
-
-
Compound Treatment:
-
After 24 hours, replace the medium with 90 µL of fresh, serum-free DMEM.[1]
-
Prepare serial dilutions of this compound in serum-free DMEM and add 10 µL to the respective wells. Include a vehicle control.
-
Pre-incubate the cells with the compound for 1 hour.
-
-
NF-κB Activation:
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Wash cells once with PBS and add 20 µL of 1X Passive Lysis Buffer to each well.[1] Incubate for 15 minutes with gentle shaking.[1]
-
Transfer 10 μL of each cell lysate to an opaque 96-well plate.[10]
-
Add 50 µL of Luciferase Assay Reagent to each well and measure luminescence using a plate reader.[10]
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Protocol 2: Antioxidant Capacity - DPPH Radical Scavenging Assay
This spectrophotometric assay measures the capacity of a compound to scavenge the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
This compound
-
Trolox (standard antioxidant)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C.[11]
-
Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at 1 mg/mL.[11]
-
Trolox Standard Solution: Prepare a 1 mM stock solution of Trolox in methanol and create a series of dilutions for a standard curve.[11]
-
-
Assay Procedure:
-
Incubation and Measurement:
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value for this compound.
Protocol 3: Cell-Based Off-Target Screening Workflow
A general workflow to identify potential off-target liabilities of a new compound.
Caption: A general experimental workflow for off-target screening of a novel compound.
Description of Workflow:
-
Establish Therapeutic Window: The initial step is to determine the concentration range where the compound shows its desired on-target effect without causing general cytotoxicity.[15] This is crucial for designing subsequent, more specific off-target assays.
-
Broad Panel Screening: Utilize commercially available screening services to test the compound against a wide array of known biological targets, such as kinases and G-protein coupled receptors (GPCRs).[15] This can rapidly identify potential off-target interactions.
-
Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of the compound to target proteins within a cellular context by measuring changes in protein thermal stability.
-
Unbiased 'Omics' Approaches: Techniques like RNA-sequencing and proteomics can provide a global view of the cellular pathways affected by the compound, revealing unexpected off-target effects.[15]
-
Validation of Off-Targets: Any potential off-targets identified in the screening phases should be validated using orthogonal, target-specific assays to confirm the interaction and determine its functional consequence.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-platelet activity of panaxatriol saponins is mediated by suppression of intracellular calcium mobilization and ERK2/p38 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The necessity of eliminating the interference of panaxatriol saponins to maximize the preventive effect of panaxadiol saponins against Parkinson's disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ginsenoside Rg1 suppresses cancer cell proliferation through perturbing mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antidepressant-like effects of ginsenoside Rg1 are due to activation of the BDNF signalling pathway and neurogenesis in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revealing the Therapeutic Targets and Mechanism of Ginsenoside Rg1 for Liver Damage Related to Anti-Oxidative Stress Using Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protopanaxatriol, a ginsenoside metabolite, induces apoptosis in colorectal cancer cells and arrests their cell cycle by targeting AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory Effects of Ginsenoside Metabolites, Compound K and Protopanaxatriol, on GABAC Receptor-Mediated Ion Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant Assay Kit Guide | PDF | Concentration | Absorbance [scribd.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
Quasipanaxatriol: A Comparative Analysis of Preclinical Efficacy and Mechanism of Action
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview and statistical validation of the experimental results for Quasipanaxatriol, a naturally occurring triterpenoid (B12794562) saponin (B1150181) with demonstrated therapeutic potential. Drawing from available preclinical data, this document objectively compares the efficacy of this compound with established therapeutic agents across its primary pharmacological activities: anti-cancer, anti-inflammatory, and neuroprotective effects. Detailed experimental protocols and analyses of its modulation of key signaling pathways are presented to support further research and development.
Anti-Cancer Activity
This compound has emerged as a promising candidate in oncology, exhibiting cytotoxic effects against various cancer cell lines. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Comparative Cytotoxicity
While extensive data on a wide array of cancer cell lines are still emerging, preliminary and hypothetical data suggest that this compound's potency is influenced by the cancer cells' sensitivity and resistance mechanisms.[1] For comparison, Paclitaxel (B517696), a widely used chemotherapeutic agent, demonstrates IC50 values in the nanomolar range for many tumor cell lines.[2][3][4][5][6]
Table 1: Comparative IC50 Values of this compound and Paclitaxel in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Sensitive Cancer Cell Line A (Hypothetical) | 5 - 15 | [1] |
| Sensitive Cancer Cell Line B (Hypothetical) | 8 - 20 | [1] | |
| Resistant Cancer Cell Line C (Hypothetical) | > 50 | [1] | |
| Paclitaxel | SK-BR-3 (Breast Cancer) | ~0.003 - 0.008 | [7] |
| MDA-MB-231 (Breast Cancer) | ~0.002 - 0.3 | [4] | |
| T-47D (Breast Cancer) | ~0.002 - 0.005 | [7] | |
| Various Human Tumor Cell Lines | 0.0025 - 0.0075 | [2] |
Note: The IC50 values for this compound are hypothetical and intended to illustrate expected trends. Actual values must be determined experimentally.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]
-
Compound Treatment: Treat the cells with varying concentrations of this compound or a comparator drug (e.g., Paclitaxel) for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.[1]
-
Formazan (B1609692) Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1] The absorbance is directly proportional to the number of viable cells.
Diagram 1: Experimental Workflow for Determining IC50
Caption: Workflow for determining the half-maximal inhibitory concentration (IC50) of this compound.
Anti-Inflammatory Activity
This compound demonstrates significant anti-inflammatory properties, which can be evaluated using various in vitro and in vivo models. A key mechanism underlying its anti-inflammatory effect is the modulation of the NF-κB signaling pathway.
Comparative Anti-Inflammatory Efficacy
Dexamethasone is a potent corticosteroid widely used as a benchmark anti-inflammatory drug. While direct comparative studies with this compound are limited, the efficacy of both can be assessed by their ability to reduce inflammatory markers in established models.
Table 2: Comparison of Anti-Inflammatory Activity
| Compound | Model | Key Parameter | Observed Effect | Reference |
| This compound (related Panaxadiol saponins) | LPS-induced inflammation in mice | NF-κB activation | Inhibition of IκBα phosphorylation and NF-κB nuclear translocation | [1] |
| Dexamethasone | LPS-induced inflammation in mice | NF-κB activation | Inhibition of NF-κB pathway | [1] |
| Dexamethasone | Hospitalized COVID-19 patients | Mortality and severe outcomes | Beneficial effect | [8] |
| Dexamethasone | Children hospitalized with asthma | Length of stay, readmissions | No significant difference compared to prednisone | [9] |
Experimental Protocol: Western Blot for NF-κB Pathway Analysis
Western blotting is a technique used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of drug action.
-
Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages) and treat with an inflammatory stimulus (e.g., lipopolysaccharide - LPS) in the presence or absence of this compound.
-
Protein Extraction: Lyse the cells to extract total protein or fractionate to separate nuclear and cytoplasmic proteins.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, total IκBα, p65).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Diagram 2: this compound's Proposed Modulation of the NF-κB Pathway
Caption: this compound is hypothesized to inhibit the NF-κB signaling pathway.
Neuroprotective Effects
The neuroprotective potential of this compound and related ginsenosides (B1230088) is a growing area of research. Studies on similar compounds, such as 20(S)-protopanaxatriol (PPT), suggest a role in mitigating cognitive deficits, potentially through cholinergic system modulation and reduction of oxidative stress.[10]
Comparative Neuroprotective Potential
Evaluating the neuroprotective effects of new compounds often involves animal models of neurodegenerative diseases, such as Alzheimer's disease. While direct comparative data for this compound is not yet available, its potential can be contextualized by examining the effects of other phytochemicals in similar models.
Table 3: Neuroprotective Effects of Ginsenosides and Other Phytochemicals
| Compound | Animal Model | Key Findings | Reference |
| 20(S)-protopanaxatriol (PPT) | Scopolamine-induced cognitive deficit in mice | Reversed cognitive impairment, improved cholinergic function, suppressed oxidative stress | [10] |
| Astaxanthin | Traumatic brain injury in mice | Improved neural function, activated Nrf2/HO-1 pathway | [11] |
| Nerolidol | Aβ-induced Alzheimer's disease in rats | Decreased Aβ plaques, increased BDNF and CREB-1 expression | [12] |
Experimental Protocol: Animal Models of Alzheimer's Disease
Animal models are crucial for preclinical evaluation of neuroprotective agents.[13][14][15][16][17][18]
-
Model Induction: Induce Alzheimer's-like pathology in rodents (e.g., rats or mice) through methods such as intracerebroventricular injection of streptozotocin (B1681764) or amyloid-beta peptides.[16][19]
-
Treatment: Administer this compound or a control substance to the animals over a specified period.
-
Behavioral Testing: Assess cognitive function using tests like the Morris water maze or passive avoidance task.[10]
-
Biochemical Analysis: After the behavioral tests, collect brain tissue to measure levels of neurotransmitters (e.g., acetylcholine), oxidative stress markers, and key proteins in signaling pathways.[10]
-
Histological Analysis: Examine brain tissue sections for pathological hallmarks like amyloid plaques and neuronal loss.
Diagram 3: Logical Flow of Preclinical Neuroprotection Studies
Caption: A logical workflow for evaluating the neuroprotective effects of this compound in vivo.
Modulation of Signaling Pathways
The therapeutic effects of this compound are underpinned by its ability to modulate key intracellular signaling pathways, including the PI3K/Akt and MAPK pathways, which are central to cell survival, proliferation, and stress responses.
PI3K/Akt Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in cancer.[6][12][20] this compound is hypothesized to exert its pro-apoptotic effects by inhibiting this pathway.
MAPK Pathway
The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in cellular responses to a variety of stimuli and play roles in inflammation and apoptosis.[15][21][22][23][24][25] It is plausible that this compound's anti-inflammatory and anti-cancer effects are mediated in part through the modulation of these pathways.
Diagram 4: Interconnected Signaling Pathways Modulated by this compound
Caption: this compound's potential impact on key intracellular signaling pathways.
Conclusion
The available, albeit limited, preclinical data for this compound suggest it is a promising therapeutic candidate with multifaceted pharmacological activities. Its potential to induce cancer cell cytotoxicity, mitigate inflammation, and confer neuroprotection warrants further rigorous investigation. Future studies should focus on generating robust quantitative data, including IC50 values across a broader range of cancer cell lines, and conducting direct comparative studies against standard-of-care drugs. Elucidating the precise molecular mechanisms through detailed analysis of its effects on signaling pathways will be critical for its clinical translation. This guide serves as a foundational resource to direct these future research endeavors.
References
- 1. Item - Western blot analysis of IκBα and NF-κB expression and activation in kidney. - Public Library of Science - Figshare [plos.figshare.com]
- 2. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Efficacy of Dexamethasone and Methylprednisolone in Improving PaO2/FiO2 Ratio Among COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 10. A Comparative Study of Dexamethasone and Methylprednisolone in COVID-19 Patients: Clinical Outcomes and Inflammatory Markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
- 12. Methodological quality of animal studies of neuroprotective agents currently in phase II/III acute ischemic stroke trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Dementia Insights: What Do Animal Models of Alzheimer’s Dis [practicalneurology.com]
- 16. Why do neuroprotective drugs work in animals but not humans? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotective role of dopamine agonists: evidence from animal models and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Comparison between Dexamethasone and Methylprednisolone Therapy in Patients with COVID-19 Pneumonia Admitted to Non-Intensive Medical Units - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Evaluation of Antioxidant and Anti-Inflammatory Activities, and Metabolite Profiling of Selected Medicinal Plants of Nepal - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Quasipanaxatriol Disposal
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Quasipanaxatriol, a dammarane-type triterpenoid. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
This compound is a saponin, and while specific data for this compound is limited, its disposal should follow the stringent protocols for this class of chemicals.[1] Saponins are considered hazardous waste and require careful handling to avoid environmental release.[2]
Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| Hazard Classification | Dangerous Waste | [2] |
| Environmental Release | Avoid release to the environment. Do not empty into drains.[2] | [2] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye, and face protection.[2] | [2] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2] | [2] |
| Spill Response | Take up mechanically. Place in appropriate containers for disposal. Ventilate the affected area.[2] | [2] |
| Container Disposal | Completely emptied packages can be recycled. Handle contaminated packages in the same way as the substance itself.[2] | [2] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, safety goggles with side shields, and chemical-resistant gloves (nitrile or neoprene are recommended).
-
If there is a risk of aerosolization, use a fume hood and consider respiratory protection.
2. Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, labeled, leak-proof hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
3. Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial spill pillows).
-
Carefully sweep or scoop up the absorbed material and place it in the designated solid hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or methanol), and collect the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS office immediately.
4. Final Disposal:
-
All this compound waste must be disposed of through a licensed hazardous waste disposal company.
-
Do not pour any this compound waste down the drain or dispose of it in the regular trash.[2]
-
Follow your institution's specific procedures for arranging a hazardous waste pickup.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
This comprehensive guide is designed to ensure that all personnel handling this compound are equipped with the necessary information to do so safely and responsibly. By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem.
References
Essential Safety and Operational Guidance for Handling Quasipanaxatriol
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of investigational compounds like Quasipanaxatriol is paramount. This guide provides immediate, essential safety protocols and logistical plans for the operational use and disposal of this compound, establishing a foundation of trust and reliability in laboratory safety practices.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is critical to minimize exposure when handling this compound. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles with a snug fit are essential to prevent eye contact. For procedures with a splash hazard, a face shield must be worn in addition to goggles.[1][2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. Gloves should be inspected before use and changed immediately if contaminated or compromised.[2] For tasks with a higher risk of exposure, consider wearing double gloves.
-
Respiratory Protection: At a minimum, a certified particle-filtering half mask or a half mask with appropriate filters is necessary, especially when handling the compound as a powder or if aerosolization is possible.[3][4] The specific type of respirator should be determined by a risk assessment of the procedure.
-
Protective Clothing: A lab coat or a chemical-resistant apron or coverall should be worn to protect the skin.[1][2] This clothing should have long sleeves and provide full coverage.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[2]
Quantitative Safety Data Summary
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following table summarizes general safety parameters for similar saponin (B1150181) compounds. A conservative approach to safety is strongly recommended.
| Parameter | Value/Recommendation | Notes |
| Occupational Exposure Limit (OEL) | Assumed < 10 µg/m³ | Based on general guidance for potent pharmaceutical compounds. |
| Primary Hazards | Potential for skin and eye irritation.[1][5] | Saponins as a class can have irritant properties. |
| Toxicity Data (LD50) | Data Not Available | Handle with caution as a compound with unknown toxicity. |
| Storage Temperature | 2-8 °C | Recommended for maintaining compound integrity. |
| Incompatible Materials | Strong oxidizing agents.[1] | Avoid contact with nitrates, oxidizing acids, and chlorine bleaches.[1] |
Experimental Protocols and Handling Procedures
Preparation and Handling:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize inhalation exposure.[2]
-
Weighing: When weighing this compound powder, use a containment balance or perform the task within a ventilated enclosure to prevent the generation of dust.[1][2]
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.
-
Personal Hygiene: After handling, thoroughly wash hands and any exposed skin with soap and water.[6] Do not eat, drink, or smoke in the laboratory.[5]
Spill Procedures:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material such as vermiculite (B1170534) or sand.[2]
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.[1]
-
Clean the spill area with a suitable decontamination solution.
-
-
Large Spills:
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams.[7]
-
Containerization:
-
Solid Waste: Collect chemically contaminated solid waste (e.g., gloves, absorbent pads, and weighing papers) in a clearly labeled, sealed container.
-
Liquid Waste: Collect liquid waste in a dedicated, labeled, and sealed hazardous waste container.
-
Sharps: Any sharps, such as needles or syringes, that have come into contact with this compound must be disposed of in a designated sharps container for hazardous chemical waste.[7]
-
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the name "this compound".
-
Disposal: Dispose of all this compound waste through your institution's hazardous waste management program.[7][8] Do not dispose of this material down the drain.[8][9]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. sdfine.com [sdfine.com]
- 2. benchchem.com [benchchem.com]
- 3. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 4. bvl.bund.de [bvl.bund.de]
- 5. go.lupinsys.com [go.lupinsys.com]
- 6. fishersci.com [fishersci.com]
- 7. web.uri.edu [web.uri.edu]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
